Methyl 5-bromo-3-methylpicolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-3-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPOANNAYCXMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672022 | |
| Record name | Methyl 5-bromo-3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213771-32-5 | |
| Record name | Methyl 5-bromo-3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-3-methylpicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-3-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 5-bromo-3-methylpicolinate is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core makes it a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway to this compound, starting from commercially available precursors. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for researchers in medicinal chemistry and process development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [PubChem][1] |
| Molecular Weight | 230.06 g/mol | [PubChem][1] |
| CAS Number | 213771-32-5 | [PubChem][1] |
| Appearance | Off-white to Gray to Pale-yellow to Yellow-brown Solid | [Sigma-Aldrich][2] |
| IUPAC Name | methyl 5-bromo-3-methylpyridine-2-carboxylate | [PubChem][1] |
| InChIKey | KZPOANNAYCXMSH-UHFFFAOYSA-N | [Sigma-Aldrich][2] |
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from 2-amino-3-methyl-5-bromopyridine. This pathway involves a Sandmeyer reaction, followed by cyanation, nitrile hydrolysis, and final esterification. Each step has been optimized to ensure high yields and purity of the intermediates and the final product.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,5-Dibromo-3-methylpyridine via Sandmeyer Reaction
The initial step involves the conversion of the amino group of 2-amino-3-methyl-5-bromopyridine to a bromo group through a Sandmeyer reaction. This classic transformation in aromatic chemistry is a reliable method for the introduction of a halide at this position.[3]
Protocol:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-3-methylpyridine and acetic anhydride.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until completion.
-
Cool the reaction mixture to 20-25 °C and slowly add liquid bromine dropwise.
-
After the addition is complete, heat the reaction at 50-60 °C for 2-3 hours.
-
Add water to dissolve all solids, followed by the dropwise addition of a sodium hydroxide solution. Continue the reaction for another 30 minutes.
-
Collect the precipitate by vacuum filtration, dry, and recrystallize to obtain 2-amino-3-methyl-5-bromopyridine.
-
Add the 2-amino-3-methyl-5-bromopyridine to a hydrogen bromide solution containing cuprous bromide as a catalyst.
-
Cool the mixture to -5 to 10 °C and add a saturated solution of sodium nitrite dropwise.
-
Maintain the temperature and stir for 2-4 hours to yield 2,5-dibromo-3-methylpyridine.[3]
Causality: The initial acetylation protects the amino group and directs the bromination to the 5-position. The subsequent Sandmeyer reaction, a robust method for converting arylamines to aryl halides, proceeds via a diazonium salt intermediate, which is then displaced by bromide in the presence of a copper(I) catalyst.[3]
Step 2: Synthesis of 5-Bromo-3-methylpicolinonitrile via Cyanation
The next intermediate, 5-bromo-3-methylpicolinonitrile, is synthesized by a nucleophilic substitution of the 2-bromo substituent of 2,5-dibromo-3-methylpyridine with a cyanide group. Copper(I) cyanide is a common and effective reagent for this transformation on aryl halides.
Protocol:
-
In a suitable reaction vessel, dissolve 2,5-dibromo-3-methylpyridine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add copper(I) cyanide (CuCN) to the solution.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-3-methylpicolinonitrile.
Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic attack of the cyanide ion. The copper(I) cyanide not only acts as the source of the cyanide nucleophile but also catalyzes the reaction, which is a variation of the Rosenmund-von Braun reaction.
Step 3: Synthesis of 5-Bromo-3-methylpicolinic Acid via Hydrolysis
The nitrile group of 5-bromo-3-methylpicolinonitrile is hydrolyzed to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. The basic hydrolysis is often preferred as it can be less prone to side reactions for certain substrates.
Protocol (Basic Hydrolysis):
-
In a round-bottom flask, suspend 5-bromo-3-methylpicolinonitrile in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir vigorously until the reaction is complete (monitoring by TLC, watching for the disappearance of the starting material).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-3-methylpicolinic acid.
Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate undergoes a series of proton transfers and rearrangements, ultimately leading to the formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.
Step 4: Synthesis of this compound via Esterification
The final step is the esterification of 5-bromo-3-methylpicolinic acid with methanol to produce the target compound. Two common and effective methods are presented here.
Method A: Fischer-Speier Esterification
This is a classic acid-catalyzed esterification method.[4][5][6][7]
Protocol:
-
In a round-bottom flask, dissolve 5-bromo-3-methylpicolinic acid in an excess of methanol.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.[4][5]
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This allows for the nucleophilic attack of methanol, leading to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form the ester.[4][7]
Method B: Esterification using Thionyl Chloride and Methanol
This method proceeds via the formation of an acyl chloride intermediate, which is highly reactive towards nucleophilic attack by methanol.
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-bromo-3-methylpicolinic acid in methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours, monitoring by TLC.
-
Cool the reaction mixture and carefully quench any remaining thionyl chloride by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Causality: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is then readily attacked by methanol to form the corresponding methyl ester, with the evolution of sulfur dioxide and hydrogen chloride as byproducts.
Data Summary Table
| Step | Starting Material | Reagents and Solvents | Product | Typical Yield (%) |
| 1 | 2-Amino-3-methyl-5-bromopyridine | 1. Acetic anhydride2. Br₂3. NaOH4. HBr, NaNO₂, CuBr₂ | 2,5-Dibromo-3-methylpyridine | 65-70 |
| 2 | 2,5-Dibromo-3-methylpyridine | CuCN, DMF | 5-Bromo-3-methylpicolinonitrile | 70-80 |
| 3 | 5-Bromo-3-methylpicolinonitrile | NaOH, H₂O/EtOH | 5-Bromo-3-methylpicolinic acid | 85-95 |
| 4A | 5-Bromo-3-methylpicolinic acid | MeOH, H₂SO₄ (cat.) | This compound | 80-90 |
| 4B | 5-Bromo-3-methylpicolinic acid | SOCl₂, MeOH | This compound | 85-95 |
Conclusion
The synthetic pathway detailed in this guide offers a practical and efficient route to this compound, a valuable building block in drug discovery and development. By providing a step-by-step protocol with explanations of the underlying chemical principles, this document serves as a valuable resource for researchers in the field. The methods described are scalable and utilize readily available reagents, making them suitable for both laboratory-scale synthesis and potential scale-up operations.
References
- PubChem. This compound.
- PubChem. This compound.
- PubChemLite.
- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
- NROChemistry.
- OperaChem.
- DSpace@MIT. 5.
- Organic Chemistry Portal.
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- 7. Fischer Esterification [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-bromo-3-methylpicolinate
Abstract
Methyl 5-bromo-3-methylpicolinate is a substituted pyridine derivative that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a bromine substituent, a methyl group, and a methyl ester on the pyridine ring, provides multiple reactive sites for creating more complex molecules. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this compound in reaction design, process optimization, formulation, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical compound is to establish its unequivocal identity and summarize its fundamental properties. This information is critical for everything from inventory management and safety assessments to stoichiometric calculations in synthetic protocols.
-
Chemical Structure:
Source: PubChem CID 45789787.[3]
-
Core Data Summary:
| Property | Value | Source(s) |
| IUPAC Name | methyl 5-bromo-3-methylpyridine-2-carboxylate | PubChem[3] |
| CAS Number | 213771-32-5 | Frontier Specialty Chemicals, Sigma-Aldrich[4] |
| Molecular Formula | C₈H₈BrNO₂ | PubChem[3] |
| Molecular Weight | 230.06 g/mol | PubChem, Biosynth[3][5] |
| Physical Form | Off-white to Gray to Pale-yellow to Yellow-brown Solid | Sigma-Aldrich |
| Purity | Typically ≥97% | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Critical Physicochemical Parameters for Research & Development
Beyond basic identification, several key physicochemical parameters dictate how this compound behaves in various experimental and biological settings. The two most critical of these for drug development are aqueous solubility and lipophilicity (log P).
Aqueous Solubility
Importance: Aqueous solubility is a gatekeeper property in drug discovery. For a compound to be a viable drug candidate, it must often dissolve in aqueous physiological fluids to be absorbed and distributed throughout the body. In chemical synthesis, solubility dictates the choice of reaction solvents and purification methods. A compound with low aqueous solubility might require specialized formulation strategies or co-solvents.
Recommended Experimental Protocol: Flask Method (OECD Guideline 105)
The flask method is a straightforward and reliable approach for determining the water solubility of substances with solubilities above 10⁻² g/L.[6][7] It is based on achieving a saturated solution at a specific temperature and then measuring the concentration of the dissolved substance.
Methodology:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[6][7]
-
Equilibration: An excess amount of this compound is added to a flask containing high-purity water. The flask is then agitated (e.g., in a shaker bath) at a constant temperature, preferably 20 ± 0.5 °C, for a period determined by the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.[6][7]
-
Phase Separation: The mixture is allowed to stand at the test temperature to let suspended particles settle. Centrifugation is then used to separate the solid phase from the aqueous solution definitively.
-
Concentration Analysis: A sample of the clear, supernatant aqueous phase is carefully removed. The concentration of the dissolved this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a calibration curve prepared with known concentrations.
-
Calculation: The water solubility is reported as the average of at least three independent determinations.
Causality and Trustworthiness: The use of an excess of the solid ensures that the solution is truly saturated. Maintaining a constant temperature is critical as solubility is highly temperature-dependent. Centrifugation is a more robust separation method than filtration for this purpose, as it avoids potential adsorption of the solute onto the filter membrane. The protocol's trustworthiness is validated by running multiple replicates and ensuring the analytical method (HPLC) is fully validated for linearity, accuracy, and precision.
Workflow Diagram: OECD 105 Flask Method
Caption: A streamlined workflow for determining aqueous solubility via the OECD 105 flask method.
Lipophilicity (log P)
Importance: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P) between n-octanol and water, is a crucial predictor of a drug's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[8][9] A compound's log P value influences its ability to cross cell membranes, its binding to plasma proteins, and its potential for bioaccumulation.[10] For instance, hydrophobic drugs (high log P) tend to distribute into lipid bilayers, while hydrophilic drugs (low log P) remain in aqueous compartments like blood serum.[8]
Recommended Experimental Protocol: HPLC Method (OECD Guideline 117)
The HPLC method is a rapid and efficient alternative to the traditional shake-flask method for determining log P.[11][12] It is particularly suitable for compounds with log P values in the range of 0 to 6.[8][9] The principle is that a compound's retention time on a non-polar stationary phase (like C18) is proportional to its lipophilicity.
Methodology:
-
System Preparation: An HPLC system equipped with a reverse-phase C18 column and a UV detector is used. The mobile phase is typically a mixture of methanol and water, run under isocratic (constant composition) conditions.[11]
-
Calibration: A series of reference compounds with known log P values that bracket the expected log P of the test substance are injected into the HPLC. Their retention times (t_R) are recorded.
-
Void Time (t₀) Determination: A non-retained compound (e.g., thiourea) is injected to determine the column's void time or dead time.
-
Capacity Factor (k) Calculation: For each reference compound, the capacity factor (k) is calculated using the formula: k = (t_R - t₀) / t₀.
-
Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k) for the reference compounds against their known log P values. This plot should be linear.
-
Sample Analysis: this compound is dissolved in the mobile phase and injected into the HPLC in duplicate. Its retention time is measured.[12]
-
Log P Determination: The capacity factor (k) for the test compound is calculated. Its log P value is then determined by interpolating its log k value on the calibration graph.[11][12]
Causality and Trustworthiness: This method's reliability hinges on the quality of the calibration. Using a set of well-characterized reference standards ensures the relationship between retention and lipophilicity is accurately modeled. The isocratic elution mode is crucial for maintaining a stable and predictable retention mechanism.[11] The protocol is validated by the linearity of the calibration curve (R² > 0.98) and the reproducibility of the retention times for the test substance.
Workflow Diagram: OECD 117 HPLC Method for Log P
Sources
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- 12. oecd.org [oecd.org]
Methyl 5-bromo-3-methylpicolinate structural analysis
An In-Depth Technical Guide to the Structural Analysis of Methyl 5-bromo-3-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Formula
In the landscape of pharmaceutical and materials science research, the precise structural characterization of novel chemical entities is the bedrock of innovation. This compound, a substituted pyridine derivative, serves as a critical building block in the synthesis of more complex molecules.[1] Its utility as a synthon is predicated on an unambiguous understanding of its three-dimensional architecture and electronic properties. A failure to rigorously confirm its structure can lead to misinterpreted biological data, failed synthetic campaigns, and significant delays in development timelines.
This guide moves beyond a simple recitation of analytical techniques. It is structured to mirror the logical workflow of a discovery and development environment, presenting a multi-modal analytical strategy. We will explore not just how to analyze this molecule, but why specific techniques are chosen, how their data streams are integrated, and how this holistic approach provides a self-validating system for structural confirmation. Our objective is to equip the practicing scientist with the rationale and methodologies necessary to confidently ascertain the structure and purity of this compound and analogous compounds.
Foundational Profile: Physicochemical & Safety Data
Before any advanced analysis, a foundational understanding of the compound's basic properties and handling requirements is essential. This initial data collection informs sample preparation, choice of analytical solvents, and appropriate safety measures.
This compound (CAS: 213771-32-5) is typically supplied as an off-white to pale-yellow solid.[2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [3] |
| Molecular Weight | 230.06 g/mol | [3] |
| Monoisotopic Mass | 228.97384 Da | [3] |
| IUPAC Name | methyl 5-bromo-3-methylpyridine-2-carboxylate | [3] |
| Physical Form | Off-white to Pale-yellow Solid | [2] |
| Storage | Inert atmosphere, room temperature | [4] |
Safety & Handling: According to its Globally Harmonized System (GHS) classification, this compound is a warning-level hazard. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Therefore, all manipulations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]
The Analytical Workflow: An Integrated Approach
Caption: Integrated workflow for the structural elucidation of this compound.
Mass Spectrometry: The First Gatekeeper
Expertise & Causality: The first analytical question for any new batch of a compound is fundamental: "Is it there, and is its mass correct?" Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool for this initial screen. It provides two critical pieces of information simultaneously: the retention time from the LC, which gives an indication of purity, and the mass-to-charge ratio (m/z) from the MS, which validates the molecular weight.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute this stock 1:100 with the initial mobile phase.
-
LC Conditions (Typical):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
MS Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive (ESI+)
-
Scan Range: 50 - 500 m/z
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120 °C
-
Data Interpretation & Trustworthiness: The molecular formula is C₈H₈BrNO₂. The expected monoisotopic mass is 228.97384 Da.[3] Due to the natural isotopic abundance of Bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic isotopic pattern.
-
Expected Observation: In ESI+ mode, the primary ion observed will be the protonated molecule, [M+H]⁺.
-
Self-Validation: Look for two major peaks of nearly equal intensity separated by ~2 m/z units:
-
[C₈H₈⁷⁹BrO₂ + H]⁺ ≈ 229.98 m/z
-
[C₈H₈⁸¹BrO₂ + H]⁺ ≈ 231.98 m/z This distinctive "doublet" is a high-confidence signature for a monobrominated compound and serves as an internal validation of the elemental composition. The LC chromatogram should ideally show a single sharp peak, confirming the sample's purity.
-
Infrared Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: While MS confirms the mass, it provides no information about how the atoms are connected. Infrared (IR) spectroscopy is a rapid, non-destructive technique that probes the vibrational frequencies of chemical bonds. It is exceptionally useful for confirming the presence of key functional groups, which in this case are the ester carbonyl (C=O) and the aromatic pyridine ring.
Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
Data Interpretation & Trustworthiness: The structure contains several key bonds that will give rise to characteristic absorption bands.[5]
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Observation |
| ~3100-3000 | C-H stretch | Aromatic (Pyridine) | Weak to medium peaks |
| ~2960-2850 | C-H stretch | Aliphatic (Methyl) | Weak to medium peaks |
| ~1725-1710 | C=O stretch | Ester | Strong, sharp peak |
| ~1600-1450 | C=C & C=N stretch | Aromatic (Pyridine) | Multiple medium to sharp peaks |
| ~1300-1100 | C-O stretch | Ester | Strong peak |
| ~700-500 | C-Br stretch | Aryl Halide | Medium to weak peak |
The most telling peak is the strong ester carbonyl (C=O) stretch. Its presence, along with the aromatic C=C/C=N stretches, provides complementary evidence to the MS data, confirming that the atoms are arranged in a manner consistent with the proposed structure.
Nuclear Magnetic Resonance (NMR): The Blueprint of Connectivity
Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, we can piece together the exact connectivity of the atoms. For this compound, ¹H and ¹³C NMR, along with 2D experiments like COSY and HSQC, will provide a complete structural assignment.
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- 2. This compound | 213771-32-5 [sigmaaldrich.com]
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- 4. 213771-32-5|this compound|BLD Pharm [bldpharm.com]
- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
An In-depth Technical Guide to Methyl 5-bromo-3-methylpicolinate: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the strategic value of a molecule is often defined by its utility as a versatile scaffold for the synthesis of complex, biologically active compounds. Methyl 5-bromo-3-methylpicolinate, a substituted pyridine derivative, has emerged as a pivotal building block in the development of novel therapeutics. Its unique arrangement of a bromine atom, a methyl group, and a methyl ester on the pyridine ring offers multiple reactive sites for molecular elaboration, making it a highly sought-after intermediate in drug discovery programs. This guide provides a comprehensive technical overview of this compound, from its synthesis, rooted in fundamental organic chemistry principles, to its applications as a key starting material in the creation of innovative pharmaceuticals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.
| Property | Value | Source |
| CAS Number | 213771-32-5 | [1][2][3] |
| Molecular Formula | C₈H₈BrNO₂ | [1][4] |
| Molecular Weight | 230.06 g/mol | [1][3][4] |
| IUPAC Name | methyl 5-bromo-3-methylpyridine-2-carboxylate | [4] |
| Appearance | Off-white to gray to pale-yellow to yellow-brown solid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage | Inert atmosphere, room temperature | [2] |
| InChI Key | KZPOANNAYCXMSH-UHFFFAOYSA-N | [4][5] |
| SMILES | CC1=CC(=CN=C1C(=O)OC)Br | [1][4] |
The Genesis of a Key Intermediate: Discovery and Historical Context
The history of this compound is not one of a singular, celebrated discovery, but rather of its gradual emergence as a critical tool in the synthetic chemist's arsenal. Its significance is intrinsically linked to the rise of pyridine-based scaffolds in drug development. While a definitive first synthesis paper is not readily apparent in the public domain, its availability from commercial suppliers and its citation in numerous patents indicate its established role as a key pharmaceutical intermediate.[6] The compound's value lies in the strategic placement of its functional groups, which allows for selective and diverse chemical modifications, a cornerstone of modern medicinal chemistry.
The development of synthetic routes to molecules like this compound was driven by the need for structurally diverse building blocks to explore new chemical space in drug discovery. The synthesis of its precursor, 5-Bromo-3-methylpicolinic acid (CAS 886365-43-1), was a key step in making this and related compounds accessible to researchers.[7][8][9]
Synthesis of this compound: A Plausible and Efficient Pathway
While multiple synthetic routes can be envisaged, a logical and efficient pathway to this compound involves a multi-step process commencing from a readily available starting material. The following proposed synthesis is based on well-established and reliable organic transformations.
Proposed Synthetic Pathway Overview
The synthesis can be dissected into three key stages:
-
Diazotization and Bromination (Sandmeyer Reaction): Conversion of an amino-substituted picolinic acid to its bromo derivative.
-
Esterification: Conversion of the resulting carboxylic acid to its methyl ester.
This pathway is illustrated in the workflow diagram below.
Caption: Proposed two-stage synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 5-Bromo-3-methylpicolinic Acid via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[10][11][12][13]
Materials:
-
5-Amino-3-methylpicolinic acid
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Preparation of the Diazonium Salt:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 5-amino-3-methylpicolinic acid in a solution of hydrobromic acid and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide in hydrobromic acid.
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Isolation:
-
Neutralize the reaction mixture with a sodium hydroxide solution to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
-
Part 2: Esterification to this compound
Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
Materials:
-
5-Bromo-3-methylpicolinic acid
-
Methanol (MeOH, anhydrous)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Suspend 5-bromo-3-methylpicolinic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Applications in Drug Discovery and Development
This compound is a versatile intermediate primarily utilized in the synthesis of complex heterocyclic compounds for pharmaceutical applications. The bromine atom at the 5-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the synthetic possibilities.
Caption: Key synthetic transformations of this compound.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3]
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its discovery may not be marked by a single event, its history is written in the numerous patents and research articles that have utilized it to construct novel molecular architectures with therapeutic potential. A thorough understanding of its synthesis and reactivity is paramount for any researcher aiming to leverage its versatility in the quest for new medicines.
References
- PubMed Central. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity.
- Wikipedia. Sandmeyer reaction.
- National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.
- BYJU'S. Sandmeyer Reaction Mechanism.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
- PubChem. This compound.
- Google Patents. DE10157557A1 - Process for the production of 5-bromolevulinic acid methyl ester.
- Eureka | Patsnap. Synthesis method of 3-bromo-5-methylpyridine.
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- 5. 213771-32-5 | this compound | Bromides | Ambeed.com [ambeed.com]
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An In-Depth Technical Guide to Methyl 5-bromo-3-methylpicolinate: A Key Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 5-bromo-3-methylpicolinate, a substituted pyridine derivative, has emerged as a versatile and valuable intermediate. Its unique arrangement of a bromine atom, a methyl group, and a methyl ester on the picolinate scaffold provides multiple reaction sites, enabling a diverse range of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and critical applications, with a focus on empowering innovation in the laboratory.
Compound Identification and Physicochemical Properties
The definitive identification and understanding of the physicochemical properties of a synthetic building block are foundational to its effective application.
Nomenclature and Structural Identifiers
-
IUPAC Name: methyl 5-bromo-3-methylpyridine-2-carboxylate[1]
-
Common Name: this compound
-
Molecular Formula: C₈H₈BrNO₂[3]
-
Canonical SMILES: CC1=CC(=CN=C1C(=O)OC)Br[1]
-
InChI Key: KZPOANNAYCXMSH-UHFFFAOYSA-N[1]
Physicochemical Data
While experimentally determined physical properties are not extensively reported in publicly accessible literature, a combination of supplier information and computational predictions provides a useful profile for this compound.
| Property | Value/Description | Source |
| Physical Form | Off-white to gray to pale-yellow to yellow-brown solid. | [4] |
| Solubility | Slightly soluble in DMSO and Methanol. | [5] |
| Storage Temperature | Room Temperature. | [4] |
| Purity | Typically available at ≥97%. | [4] |
| XLogP3-AA (Computed) | 2.1 | [1] |
| Topological Polar Surface Area (Computed) | 39.2 Ų | [1] |
| Hydrogen Bond Donor Count (Computed) | 0 | [1] |
| Hydrogen Bond Acceptor Count (Computed) | 3 |
Synthesis and Purification
The synthesis of this compound can be approached from its corresponding carboxylic acid, 5-bromo-3-methylpicolinic acid. This two-step conceptual pathway is a common strategy for obtaining picolinate esters.
Conceptual Synthetic Pathway
A plausible synthetic route involves the initial synthesis of the picolinic acid followed by esterification.
Caption: Conceptual synthetic pathway to this compound.
Experimental Protocol: Synthesis of 5-bromo-3-methylpicolinic acid
The precursor acid can be synthesized from the corresponding nitrile via hydrolysis.
Step 1: Hydrolysis of 5-bromo-3-methylpicolinonitrile
-
Reaction Setup: Dissolve 5-bromo-3-methylpicolinonitrile in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Add a 6.0 M aqueous solution of sodium hydroxide to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the residue with water and extract with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous phase to a pH of 2-3 with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-bromo-3-methylpicolinic acid as a yellow solid.
-
Experimental Protocol: Esterification to this compound
The final product is obtained through the esterification of the picolinic acid.
Step 2: Fischer Esterification
-
Reaction Setup: Suspend 5-bromo-3-methylpicolinic acid in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (C4) | ~8.0-8.2 | d |
| Aromatic-H (C6) | ~8.5-8.7 | d |
| Methoxy-H (-OCH₃) | ~3.9-4.1 | s |
| Methyl-H (-CH₃) | ~2.4-2.6 | s |
Note: Chemical shifts are predictions and may vary depending on the solvent and other experimental conditions. The coupling constant between the aromatic protons is expected to be small (J ≈ 2-3 Hz).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | ~165-170 |
| Aromatic C-Br | ~118-122 |
| Aromatic C-H | ~138-142, ~150-154 |
| Aromatic C-C=O | ~145-149 |
| Aromatic C-CH₃ | ~130-134 |
| Methoxy (-OCH₃) | ~52-54 |
| Methyl (-CH₃) | ~18-22 |
Note: These are estimated chemical shift ranges.
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (230.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity at M⁺ and M+2 would be expected. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dictated by its three key functional groups: the bromine atom, the methyl ester, and the pyridine ring itself. This trifunctional nature makes it a highly versatile synthetic intermediate.
The Pivotal Role in Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring is the most prominent reactive site, making this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[6] This reaction allows for the formation of a new carbon-carbon bond by coupling with a variety of organoboron reagents, such as boronic acids or their esters.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction with this compound.
Protocol for a Typical Suzuki-Miyaura Cross-Coupling Reaction:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
This powerful transformation allows for the introduction of a wide array of substituents at the 5-position, which is a key strategy in the synthesis of novel drug candidates. For instance, the precursor 5-bromo-3-methylpicolinic acid is used to prepare oxazine derivatives that act as BACE inhibitors for the potential treatment of neurological disorders.[5]
Other Potential Transformations
-
Nucleophilic Aromatic Substitution (SNA_r_): While less common for bromides at the 5-position compared to those at the 2- or 4-positions, under forcing conditions, the bromine atom could potentially be displaced by strong nucleophiles.
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to revert to the corresponding carboxylic acid, 5-bromo-3-methylpicolinic acid. This allows for further modifications, such as amide bond formation.
-
Reduction: The ester functionality can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Drug Discovery and Medicinal Chemistry
The picolinate scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The strategic placement of substituents on this ring system allows for the fine-tuning of a molecule's pharmacological properties. This compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.
While specific, publicly disclosed examples of marketed drugs derived directly from this exact starting material are not readily identifiable, its structural motifs are present in a variety of compounds investigated for different therapeutic areas. For example, substituted picolinamides have been explored as potential antitumor agents.[7][8] The ability to introduce diverse aryl and heteroaryl groups at the 5-position via Suzuki coupling makes this compound a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Statements:
-
Precautionary Statements:
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a strategically important and versatile building block in modern organic synthesis. Its well-defined reactive sites, particularly the bromine atom amenable to palladium-catalyzed cross-coupling reactions, provide a reliable and efficient entry point for the synthesis of a wide range of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential for innovation. As the demand for novel chemical entities continues to grow, the importance of such highly functionalized intermediates will undoubtedly increase.
References
- PubChem. (n.d.). 5-Bromo-3-methylpyridine-2-carboxylic acid.
- BenchChem. (2025).
- PubChem. (n.d.). This compound.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)
- Google Patents. (n.d.). US6441168B1 - Stable crystalline salts of 5-methyltetrahydrofolic acid.
- Haredi Abdelmonsef, A., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Molecules, 26(11), 3169.
- MDPI. (2022). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile.
- Google Patents. (n.d.). US7767678B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.
- Wu, Y.-M., Wu, C.-M., & Wang, Y. (2008). Methyl 5-bromo-6-methyl-picolinate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o134.
- ResearchGate. (2025, August 6). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
- PubMed. (2012, May 25).
- Hornak, V. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine.
- PMC. (2024, June 10). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis.
- MDPI. (2017, January 27).
- Amanote Research. (n.d.). (PDF)
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- (2017, July 19). 5-Bromo-3-methylpicolinic acid.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
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Methyl 5-bromo-3-methylpicolinate molecular weight and formula
An In-Depth Technical Guide to Methyl 5-bromo-3-methylpicolinate: A Key Intermediate in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It details the essential physicochemical properties, synthesis, and strategic applications of this compound, a crucial heterocyclic building block.
Introduction: The Strategic Value of a Functionalized Picolinate
This compound is a substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry. Its structure is strategically functionalized with a bromine atom, a methyl group, and a methyl ester on a pyridine core. This arrangement of reactive sites makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.
The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The bromine atom at the 5-position provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The methyl group at the 3-position influences the steric and electronic properties of the molecule, while the methyl ester at the 2-position can be readily hydrolyzed or converted to other functional groups, serving as a key point for molecular elaboration. Understanding the properties and reactivity of this compound is therefore paramount for its effective use in synthetic campaigns.
Core Physicochemical & Structural Data
The fundamental properties of this compound are summarized below, providing the foundational data required for experimental design and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1][2][3] |
| IUPAC Name | methyl 5-bromo-3-methylpyridine-2-carboxylate | [1] |
| CAS Number | 213771-32-5 | [1][2][3][4] |
| Synonyms | 5-Bromo-3-methylpyridine-2-carboxylic acid methyl ester | [1] |
| Physical Form | Off-white to Gray to Pale-yellow to Yellow-brown Solid | [3] |
| Typical Purity | ≥97% | [3] |
| Storage Conditions | Store at room temperature, preferably under an inert atmosphere. | [2][3] |
Synthesis Pathway and Mechanistic Rationale
While multiple synthetic routes may exist, a common and logical pathway to this compound involves the hydrolysis of a nitrile precursor followed by esterification. This two-step process is efficient and relies on well-established organic chemistry principles.
Experimental Protocol
Step 1: Hydrolysis of 5-bromo-3-methylpyridine-2-carbonitrile to 5-Bromo-3-methylpicolinic Acid
-
Dissolve 5-bromo-3-methylpyridine-2-carbonitrile (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 6.0 M) to the mixture.
-
Heat the reaction mixture (e.g., to 80°C) and stir for 1.5-2 hours, monitoring the reaction progress by TLC or LC-MS. The hydroxide ion attacks the electrophilic carbon of the nitrile, leading to a series of intermediates that ultimately hydrolyze to the carboxylate salt.
-
After completion, concentrate the reaction mixture to remove the ethanol.
-
Dilute the residue with water and perform an extraction with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.
-
Acidify the aqueous phase to a pH of 2-3 with hydrochloric acid. This protonates the carboxylate salt, causing the carboxylic acid to precipitate or become extractable.
-
Extract the product, 5-Bromo-3-methylpicolinic acid, into an organic solvent like ethyl acetate.
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the solid carboxylic acid.[5]
Step 2: Fischer Esterification to this compound
-
Suspend the synthesized 5-Bromo-3-methylpicolinic acid (1 equivalent) in methanol, which acts as both the solvent and the reagent.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Heat the mixture to reflux and stir for several hours, monitoring by TLC or LC-MS until the starting material is consumed. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid carefully with a base, such as a saturated sodium bicarbonate solution.
-
Extract the methyl ester product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the final product via column chromatography or recrystallization as needed.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Applications in Drug Discovery & Medicinal Chemistry
The utility of this compound is primarily as a versatile intermediate. Its precursor, 5-Bromo-3-methylpicolinic acid, is cited for its use in preparing oxazine derivatives that function as BACE1 (Beta-secretase 1) inhibitors.[5][6] BACE1 is a key enzyme in the amyloid pathway, which is implicated in the pathology of Alzheimer's disease.
The ester form, this compound, offers advantages in synthesis as it protects the carboxylic acid functionality, which might otherwise interfere with certain reactions, such as organometallic coupling at the bromine site.
Logical Role as a Synthetic Building Block
Caption: Reactivity sites and synthetic potential of the title compound.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data indicates the following hazards:
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1] Some sources also include H302 (Harmful if swallowed).[3]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[7][8]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists or if you feel unwell.[7][9]
-
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[7] Storing under an inert atmosphere is recommended to ensure long-term stability.[2]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and established role as a precursor to bioactive molecules make it an invaluable asset in the pipeline of drug discovery. This guide provides the core technical knowledge required for its safe and effective application in the laboratory, empowering researchers to leverage its full synthetic potential.
References
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- 5. 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE | 886365-43-1 [chemicalbook.com]
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- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Spectroscopic Data of Methyl 5-bromo-3-methylpicolinate: A Technical Guide for Researchers
Foreword
Methyl 5-bromo-3-methylpicolinate is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a prevalent feature in a variety of biologically active molecules. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate, ensuring the reliability of subsequent synthetic transformations and the integrity of biological data. This guide, prepared from the perspective of a senior application scientist, provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Beyond a mere presentation of data, this document elucidates the rationale behind the experimental methodologies and the interpretation of the spectral features, empowering researchers to confidently utilize this versatile molecule in their work.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's physical and chemical characteristics is essential before delving into its spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl 5-bromo-3-methylpyridine-2-carboxylate | |
| CAS Number | 213771-32-5 | |
| Molecular Formula | C₈H₈BrNO₂ | |
| Molecular Weight | 230.06 g/mol | |
| Appearance | Off-white to yellow-brown solid | |
| Purity | Typically ≥97% |
Synthesis and Sample Preparation for Spectroscopic Analysis
The synthetic route to this compound is crucial as it can influence the impurity profile of the material, which in turn can affect the interpretation of spectroscopic data. A common and efficient method for its preparation is the esterification of 5-bromo-3-methylpicolinic acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 5-bromo-3-methylpicolinic acid (1.0 eq) in methanol (MeOH), thionyl chloride (SOCl₂) (1.5 eq) is added dropwise at 0 °C. The choice of thionyl chloride is strategic as it reacts with methanol to form gaseous HCl in situ, which catalyzes the esterification, and the byproducts (SO₂ and HCl) are volatile, simplifying the workup.
-
Reaction Progression: The reaction mixture is then heated to reflux (approximately 65 °C) and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.[1][2][3]
Caption: Synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the unambiguous assignment of the molecular structure of this compound.
¹H NMR Spectroscopy
Experimental Considerations: A standard ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent, with tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | H-6 |
| ~8.0 | d | 1H | H-4 |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.5 | s | 3H | Ar-CH₃ |
Interpretation:
-
Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring are expected to appear as doublets in the downfield region of the spectrum (δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitrogen atom. The proton at the 6-position (H-6) is adjacent to the nitrogen and is therefore expected to be the most downfield. The proton at the 4-position (H-4) will be slightly upfield of H-6. The coupling between these two protons (meta-coupling) will result in small coupling constants (J ≈ 2-3 Hz), appearing as sharp doublets.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet at approximately δ 3.9 ppm. This chemical shift is characteristic of methyl esters.
-
Aromatic Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the pyridine ring will also appear as a sharp singlet, typically in the region of δ 2.5 ppm.
¹³C NMR Spectroscopy
Experimental Considerations: A proton-decoupled ¹³C NMR spectrum is acquired on the same instrument, providing a single peak for each unique carbon atom.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~150 | C-2 |
| ~148 | C-6 |
| ~140 | C-4 |
| ~135 | C-3 |
| ~120 | C-5 |
| ~53 | -OCH₃ |
| ~18 | Ar-CH₃ |
Interpretation:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, typically around δ 165 ppm.
-
Aromatic Carbons: The five carbons of the pyridine ring will appear in the range of δ 120-150 ppm. The carbon bearing the bromine atom (C-5) is expected to be the most shielded among the ring carbons due to the heavy atom effect of bromine. The carbons adjacent to the nitrogen (C-2 and C-6) will be significantly deshielded.
-
Alkyl Carbons: The methyl ester carbon (-OCH₃) will appear around δ 53 ppm, while the aromatic methyl carbon (Ar-CH₃) will be the most upfield signal, appearing around δ 18 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Considerations: The IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2950 | Medium | C-H stretching (aliphatic, CH₃) |
| ~1730 | Strong | C=O stretching (ester) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| ~1250 | Strong | C-O stretching (ester) |
| ~1100 | Medium | C-Br stretching |
Interpretation:
-
C=O Stretch: The most characteristic peak in the IR spectrum will be the strong absorption band around 1730 cm⁻¹, which is indicative of the ester carbonyl group.
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹.
-
C-O Stretch: A strong band corresponding to the C-O stretching of the ester group will be present in the 1300-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Experimental Considerations: A high-resolution mass spectrum (HRMS) is typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Expected Observations:
-
Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio. The two peaks will be separated by 2 mass units, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
[M]⁺ for C₈H₈⁷⁹BrNO₂: m/z = 228.97
-
[M+2]⁺ for C₈H₈⁸¹BrNO₂: m/z = 230.97
-
-
Fragmentation Pattern: Common fragmentation pathways for picolinate esters include the loss of the methoxy group (-OCH₃) to give an [M-31]⁺ ion, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give an [M-59]⁺ ion.
Sources
- 1. 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors. Патент № US 0010202365 МПК A61K31/506 | Биржа патентов - Московский инновационный кластер [i.moscow]
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- 3. US9580437B2 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Methyl 5-bromo-3-methylpicolinate
Foreword
For researchers, scientists, and professionals in drug development, understanding the solubility of a chemical entity is a cornerstone of its progression from discovery to application. Solubility dictates formulation strategies, bioavailability, and the design of purification processes. This guide focuses on Methyl 5-bromo-3-methylpicolinate, a substituted pyridine derivative with potential applications in medicinal chemistry.
A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This guide, therefore, takes a position of scientific enablement. Rather than merely presenting pre-existing data, it provides a comprehensive framework grounded in first principles and established methodologies to empower researchers to determine the solubility of this compound in solvents relevant to their work. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol for its determination, and offer guidance on data interpretation.
Physicochemical Profile of this compound
A foundational understanding of a compound's physical and chemical properties is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| IUPAC Name | methyl 5-bromo-3-methylpyridine-2-carboxylate | [1][2] |
| CAS Number | 213771-32-5 | [3] |
| Physical Form | Off-white to Gray to Pale-yellow to Yellow-brown Solid | [3] |
| Safety Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [1][2] |
Theoretical Framework: Predicting Solubility
The age-old axiom of "like dissolves like" remains a powerful guiding principle in solubility science.[4] This principle is rooted in the intermolecular forces between solute and solvent molecules. A solute will dissolve in a solvent if the energy of the new solute-solvent interactions is comparable to or greater than the energy of the solute-solute and solvent-solvent interactions.
Structural Analysis of this compound:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a site for hydrogen bond acceptance and contributes to the molecule's polarity.
-
Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen.
-
Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall dipole moment, but it is not a strong hydrogen bond participant.
-
Methyl Group (-CH₃): This is a nonpolar, hydrophobic group.
Predicted Solubility Trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. Due to the presence of the nitrogen and ester groups, some solubility is expected. However, the overall molecule is not highly polar, and the presence of the bromo and methyl groups will likely limit solubility, especially in water.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have significant dipole moments but do not donate hydrogen bonds. Solvents like DMSO are often excellent for a wide range of organic compounds. Good solubility is anticipated in these solvents due to dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Given the polar nature of the pyridine and ester functionalities, this compound is expected to have low solubility in nonpolar solvents.
Caption: Predicted solubility based on intermolecular forces.
Experimental Determination of Equilibrium Solubility
The "shake-flask" method is the gold standard for determining equilibrium solubility, valued for its reliability and direct measurement approach.[5][6] This protocol outlines the necessary steps to accurately measure the solubility of this compound.
The Shake-Flask Protocol: A Self-Validating System
This protocol is designed to ensure that a true equilibrium is reached and accurately measured. The key is to approach equilibrium from both undersaturation and supersaturation (the latter is optional but recommended for rigorous studies) to ensure the measured value is the true thermodynamic solubility.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology:
-
Preparation of the Slurry:
-
Add an excess amount of solid this compound to a vial. "Excess" means enough solid will remain undissolved at equilibrium. This is a visual confirmation that the solution is saturated.
-
Add a precise volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[5] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials from the shaker and allow them to stand for a short period at the same constant temperature to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.[4] This step is critical to avoid artificially high solubility readings.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a specific volume of the clear supernatant using a pipette.
-
Immediately filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[4] This removes any remaining microscopic particles.
-
Precisely dilute the filtered sample with a known volume of the mobile phase to be used in the HPLC analysis. The dilution factor must be recorded accurately.
-
-
Quantification by HPLC:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. Picolinate compounds are often analyzed using C18 columns with a mobile phase of acetonitrile and water (with an acid modifier like acetic acid if needed) and UV detection.[7][8][9]
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.999).
-
Sample Analysis: Inject the diluted, filtered sample from step 4 into the HPLC system.
-
Calculation: Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the concentration of the original saturated solution. This concentration is the equilibrium solubility.
-
Caption: Experimental workflow for the Shake-Flask method.
Data Presentation
All experimentally determined solubility data should be meticulously recorded. A structured table is the most effective way to present and compare the results.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| e.g., Methanol | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |
| e.g., Acetonitrile | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |
| e.g., Dichloromethane | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |
| e.g., Toluene | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |
| e.g., Water | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |
Concluding Remarks
While direct solubility data for this compound is not currently available in the public domain, this guide provides the necessary theoretical and practical tools for its determination. By combining a predictive framework based on molecular structure with the rigorous and reliable shake-flask experimental protocol, researchers can confidently generate the high-quality solubility data required for their work. Adherence to the detailed methodology, particularly concerning equilibration and analytical quantification, is paramount for ensuring the accuracy and trustworthiness of the results. This approach not only solves the immediate data gap but also reinforces a culture of robust, internally validated scientific practice.
References
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemAxon. (n.d.). DETERMINATION OF SOLUBILITY CLASS.
- DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Defense Technical Information Center.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ChemScene. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
- Tosoh Bioscience. (n.d.). Analysis of Chromium (III) Picolinate in Supplements by HPLC.
- BenchChem. (2025). A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications.
- Google Patents. (n.d.). CN104090055B - The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects.
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Foreword: Unlocking the Synthetic Potential of a Versatile Heterocyclic Scaffold
An In-depth Technical Guide to the Potential Reactivity of Methyl 5-bromo-3-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic functionalization of heterocyclic building blocks is paramount. This compound (CAS No: 213771-32-5) emerges as a pyridine derivative of significant interest.[1][2] Its unique arrangement of a reactive bromine atom, a modifiable ester group, and a methyl substituent on an electron-deficient pyridine ring presents a confluence of chemical handles.[3] This guide provides an in-depth exploration of the molecule's potential reactivity, moving beyond a simple catalog of reactions to offer a rationale for experimental design. We will delve into the primary reaction pathways, supported by established protocols for analogous systems, to equip researchers with the insights needed to leverage this scaffold in the synthesis of novel and complex molecular architectures.
Molecular Overview and Strategic Reactive Centers
This compound, with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol , is a multifunctional scaffold.[1] Understanding its reactivity requires an appreciation of the electronic interplay between its constituent parts. The pyridine nitrogen atom acts as an electron sink, rendering the aromatic ring electron-deficient and influencing the reactivity of all substituents.
The three primary centers for synthetic transformation are:
-
The C5-Bromine Atom: This is the most prominent handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.[3]
-
The C2-Methyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, offering a gateway to amides and other derivatives.[4][5]
-
The Pyridine Ring: The ring itself, being electron-poor, is susceptible to nucleophilic attack under certain conditions, although the bromine at the 5-position is not optimally activated for a facile SₙAr reaction.[6][7]
Caption: Key reactive centers of this compound.
The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance.[8] The electron-deficient nature of the pyridine ring generally facilitates the initial oxidative addition step in the catalytic cycle, making this class of reactions particularly effective.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most powerful method for constructing biaryl or aryl-alkenyl linkages. It involves the coupling of the aryl bromide with an organoboron species, typically an arylboronic acid.[8]
Expertise & Experience: Why it Works The choice of catalyst, base, and solvent is critical for success. A catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often effective for bromopyridines.[8] A moderately strong inorganic base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is required to activate the boronic acid via formation of a boronate complex, which facilitates the crucial transmetalation step. A mixed solvent system, like 1,4-dioxane and water, ensures the solubility of both the organic and inorganic reagents.[8] The reaction's success hinges on the precise orchestration of the catalytic cycle, which is robust and less prone to side reactions compared to other coupling methods.
Data Presentation: Representative Yields in Suzuki Coupling The following table, adapted from data on the analogous 5-bromo-2-methylpyridin-3-amine system, illustrates the expected yields with various arylboronic acids, demonstrating the versatility of the reaction.[8]
| Arylboronic Acid Substituent | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 4-Methylphenyl | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85-95 |
| 3,5-Dimethylphenyl | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 80-90 |
| 4-Methoxyphenyl | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 82-92 |
| 4-Chlorophenyl | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 |
| 4-(Methylsulfonyl)phenyl | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 70-80 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling This protocol is a representative method adapted from literature and should be optimized for specific substrates.[8]
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The formation of C-N bonds is fundamental in pharmaceutical chemistry, and the Buchwald-Hartwig amination provides a versatile route to arylamines from aryl halides.
Expertise & Experience: Why it Works This reaction is more sensitive than the Suzuki coupling and requires careful selection of the ligand and base. The ligands are typically bulky, electron-rich phosphines (e.g., XPhos, SPhos) that promote both the oxidative addition of the aryl bromide to the palladium center and the final reductive elimination step to form the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is essential to deprotonate the amine nucleophile without competing in the reaction. Anhydrous, aprotic solvents like toluene or dioxane are required.[9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination This protocol is a general starting point and requires optimization, particularly the choice of ligand.[9]
-
Inert Atmosphere (Glovebox Recommended): To an oven-dried vial, add a palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), the appropriate phosphine ligand (0.04-0.08 eq), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and seal the vial.
-
Solvent and Nucleophile: Remove the vial from the glovebox. Add anhydrous, degassed toluene (or dioxane) followed by the amine nucleophile (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Transformations of the Methyl Ester Group
The methyl ester at the C2 position is a versatile functional group that can be readily converted into other functionalities, expanding the synthetic utility of the scaffold.
Hydrolysis to 5-Bromo-3-methylpicolinic Acid
The most straightforward transformation is hydrolysis to the corresponding carboxylic acid, 5-Bromo-3-methylpicolinic acid, which is a valuable intermediate for amide couplings.[5]
Expertise & Experience: Why it Works Base-mediated hydrolysis (saponification) is typically clean and efficient. Using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system like THF/water or methanol/water at room temperature or with gentle heating drives the reaction to completion. An acidic work-up is then required to protonate the resulting carboxylate salt. This method is generally preferred over acid-catalyzed hydrolysis, which can sometimes require harsher conditions and may lead to side reactions.
Experimental Protocol: Ester Hydrolysis
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) and stir the mixture at room temperature for 2-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~3-4 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid, which can often be used without further purification.
Reduction to (5-Bromo-3-methylpyridin-2-yl)methanol
Reduction of the ester provides the primary alcohol, another key functional group for further elaboration.
Expertise & Experience: Why it Works While sodium borohydride (NaBH₄) can reduce esters, it is often slow and may require high temperatures or additives. A more powerful and reliable reducing agent for esters is lithium aluminum hydride (LiAlH₄). This reaction must be performed under strictly anhydrous conditions in a solvent like THF, as LiAlH₄ reacts violently with water. The reaction is typically performed at 0 °C to control the initial exothermic reaction, followed by stirring at room temperature. A careful quenching procedure (e.g., Fieser workup) is critical for safety and to isolate the product. A patent describing the reduction of a related nicotinamide with NaBH₄ suggests it could be a milder alternative, though likely requiring specific conditions to be effective for the ester.[4]
Experimental Protocol: Ester Reduction with LiAlH₄
-
Inert Atmosphere: To a flame-dried, two-neck flask under Argon, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add LiAlH₄ (1.5-2.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours until TLC analysis shows complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction back to 0 °C. Sequentially and very slowly, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Filtration: A granular precipitate should form. Stir the resulting slurry for 30 minutes, then filter it through a pad of celite, washing thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the resulting crude alcohol by column chromatography.
Safety and Handling
This compound should be handled with standard laboratory precautions.
-
Hazards: The compound is known to cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335).[1][10]
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. Its reactivity is dominated by the C-Br bond, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. Furthermore, the methyl ester group provides a reliable entry point to carboxylic acids and primary alcohols, significantly broadening the scope of accessible derivatives. By understanding the underlying principles of its reactivity and employing the robust protocols outlined in this guide, researchers can effectively harness the synthetic potential of this scaffold to construct novel molecules for pharmaceutical and materials science applications.
References
- Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innov
- This compound | C8H8BrNO2 | CID 45789787 - PubChem. (URL: [Link])
- Methyl 3-bromo-5-methylpicolin
- This compound (C8H8BrNO2) - PubChemLite. (URL: [Link])
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
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- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
- methyl 5-bromo-3-chloropicolinate, min 97%, 100 grams - CP Lab Safety. (URL: [Link])
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Methodological & Application
The Versatile Synthon: A Guide to the Use of Methyl 5-bromo-3-methylpicolinate in Modern Organic Synthesis
In the landscape of modern synthetic organic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel pharmaceuticals and functional materials. Among the myriad of building blocks available to the discerning chemist, Methyl 5-bromo-3-methylpicolinate has emerged as a particularly versatile and valuable synthon. Its unique arrangement of a bromine atom, a methyl group, and a methyl ester on a pyridine ring provides a powerful platform for a diverse array of chemical transformations, most notably in the realm of palladium-catalyzed cross-coupling reactions.
This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the applications of this compound. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, offering field-proven insights to empower your synthetic endeavors. Every protocol presented herein is designed as a self-validating system, grounded in established mechanistic principles and supported by authoritative literature.
Physicochemical Properties at a Glance
A thorough understanding of a reagent's properties is fundamental to its effective application. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 213771-32-5 | [1][2][3][4] |
| Molecular Formula | C₈H₈BrNO₂ | [1][4] |
| Molecular Weight | 230.06 g/mol | [1][4] |
| Appearance | Off-white to Gray to Pale-yellow to Yellow-brown Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Room Temperature | [1] |
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring is the key to the synthetic utility of this compound, serving as a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds. The electron-deficient nature of the pyridine ring can influence the reactivity in these transformations, necessitating careful selection of catalysts, ligands, and bases to achieve optimal outcomes.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[5] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, paving the way for the synthesis of complex molecules, including potent kinase inhibitors.
Causality in Catalyst and Reagent Selection: The success of a Suzuki-Miyaura coupling hinges on a delicate balance of the rates of oxidative addition, transmetalation, and reductive elimination. For an electron-deficient substrate like a bromopyridine, oxidative addition to the Pd(0) catalyst is generally facile. The choice of ligand is critical; bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are often employed to promote both the oxidative addition and the subsequent reductive elimination steps. The base plays a crucial role in activating the boronic acid partner for transmetalation. Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly used, often in an aqueous-organic solvent system to facilitate the dissolution of all reaction components.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure described in the patent literature for the synthesis of pharmaceutical intermediates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Bis(pinacolato)diboron (if preparing the boronic ester in situ)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., KOAc, K₃PO₄, or Na₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an aqueous workup is performed, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Example Application: Synthesis of a Kinase Inhibitor Intermediate
In a specific patented example, this compound was reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in 1,4-dioxane at 100 °C to generate the corresponding boronic ester intermediate. This intermediate was then used in a subsequent Suzuki coupling step.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for the formation of C-N bonds.[6] For a substrate like this compound, this reaction is instrumental in introducing a variety of nitrogen-containing functionalities, which are prevalent in pharmaceuticals.
Causality in Experimental Design: The choice of ligand is paramount in the Buchwald-Hartwig amination of electron-deficient heteroaryl halides. Ligands such as Xantphos are often effective due to their wide bite angle, which is believed to facilitate the reductive elimination step. The base is typically a strong, non-nucleophilic one, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), to deprotonate the amine and facilitate its coordination to the palladium center. The solvent choice can also be critical, with ethereal solvents like 1,4-dioxane or toluene being common. For substrates sensitive to strong bases, milder organic bases like DBU have been explored, particularly for electron-deficient aryl halides.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure based on methods found in the patent literature for the amination of this compound.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3 pre-catalyst, 1-5 mol%)
-
Ligand (e.g., Xantphos, tBuBrettphos, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane, tBuOH, toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture can be filtered through a pad of celite to remove insoluble salts.
-
The filtrate is then concentrated, and the residue is purified by column chromatography to yield the aminated product.
Example Application in Pharmaceutical Synthesis
A patent for inhibitor compounds describes the coupling of this compound with an amine using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in 1,4-dioxane at 95-110 °C.[6]
Diagram: Buchwald-Hartwig Amination Workflow
Caption: A logical workflow for performing a Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira coupling provides a powerful means of forming C(sp²)-C(sp) bonds, introducing alkynyl groups that can serve as versatile handles for further transformations or as integral parts of a target molecule's scaffold. While specific examples with this compound are less prevalent in readily accessible literature, the general principles for coupling with bromopyridines are well-established.
Causality in Reaction Conditions: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst. The role of copper is to form a copper acetylide, which then undergoes transmetalation with the palladium center. The choice of a mild base, typically an amine such as triethylamine or diisopropylethylamine, is crucial as it also serves as the solvent in many cases. For substrates that may be sensitive to copper, copper-free Sonogashira protocols have been developed, often requiring a stronger base and a more electron-rich ligand on the palladium.
Hypothetical Protocol: Sonogashira Coupling
This protocol is based on general procedures for the Sonogashira coupling of related bromopyridines.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv)
-
Solvent (e.g., THF, DMF, or neat amine base)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (if used) and the amine base, followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides chemists with reliable and versatile pathways to complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers aiming to leverage the synthetic potential of this valuable picolinate derivative. As the demand for novel and intricate molecules in drug discovery and materials science continues to grow, the importance and application of synthons like this compound are set to expand even further.
References
- Inhibitor compounds. AU2020316243A1.
- Mechanism for the Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
- Kashani, S. K., Jessiman, J. E., & Ste. (n.d.).
- A Catalytic Route to Dibenzodiazepines involving Buchwald-Hartwig Coupling: Reaction Scope and Mechanistic Consideration. (2015).
- This compound | 213771-32-5. (n.d.). Sigma-Aldrich.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
- This compound. (n.d.). Frontier Specialty Chemicals.
- 213771-32-5|Methyl 5-bromo-3-methylpicolin
- This compound | 213771-32-5 | FM139366. (n.d.). Biosynth.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
Sources
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- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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The Strategic deployment of Methyl 5-bromo-3-methylpicolinate in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, certain chemical motifs emerge as "privileged scaffolds" – frameworks that can be readily modified to interact with a variety of biological targets. Methyl 5-bromo-3-methylpicolinate, a substituted pyridine derivative, has solidified its position as one such versatile building block. Its strategic arrangement of a bromine atom, a methyl group, and a methyl ester on the pyridine core provides a rich platform for synthetic diversification, enabling medicinal chemists to forge complex molecules aimed at critical therapeutic targets.[1] This guide serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 213771-32-5 | PubChem[2] |
| Molecular Formula | C₈H₈BrNO₂ | PubChem[2] |
| Molecular Weight | 230.06 g/mol | PubChem[2] |
| Appearance | Off-white to light yellow solid | Sigma-Aldrich |
| Purity | Typically ≥97% | Sigma-Aldrich |
| Storage | Room Temperature | Sigma-Aldrich |
Safety and Handling: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. According to the Globally Harmonized System (GHS), it is associated with the following hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Application Note I: A Cornerstone in the Synthesis of PRC2 Inhibitors for Oncology
A significant application of this compound is in the development of inhibitors targeting the Polycomb Repressive Complex 2 (PRC2). PRC2 is a histone methyltransferase that plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[3] Inhibitors of the EED subunit of PRC2 have emerged as a promising therapeutic strategy.
This compound serves as a key starting material in the synthesis of potent triazolopyrimidine-based PRC2 inhibitors.[3] The bromine atom at the 5-position is strategically utilized for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further complexity and build out the pharmacophore required for potent inhibition.
Workflow for PRC2 Inhibitor Synthesis
The general workflow illustrates how this compound is elaborated into a complex inhibitor. The bromine provides a reactive handle for introducing a boronic ester, which is then coupled with another heterocyclic fragment to construct the core of the final drug candidate.
Caption: Synthetic workflow for PRC2 inhibitors.
Protocol 1: Palladium-Catalyzed Borylation of this compound
This protocol describes the conversion of the aryl bromide to a boronic ester, a crucial step for subsequent Suzuki coupling, as adapted from patent literature.[4]
Materials:
-
This compound
-
Bis(pinacolato)diboron
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), bis(pinacolato)diboron (1.5 eq), and potassium acetate (2.5 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture under the inert atmosphere at 100 °C for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methylpicolinate.
Application Note II: Scaffolding for Kinase Inhibitors
The picolinate framework is a well-established privileged structure in the design of kinase inhibitors.[5] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an attractive starting point for inhibitor design. This compound provides a platform for developing inhibitors against various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is a critical mediator of tumor angiogenesis.[5][6]
While direct synthesis of a marketed drug from this specific starting material is not prominently featured in the literature, its utility is demonstrated in the synthesis of phthalazine-based kinase inhibitors and analogous picolinamide-based compounds.[5][7] The synthetic strategy often involves functionalization of the methyl group or displacement of the bromide via cross-coupling reactions.
Protocol 2: Radical Bromination of the 3-Methyl Group
This protocol, adapted from patent literature for the synthesis of kinase inhibitor intermediates, demonstrates the functionalization of the methyl group, opening up new avenues for molecular elaboration.[7]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and carbon tetrachloride.
-
Add N-Bromosuccinimide (1.5-3.0 eq) and a catalytic amount of benzoyl peroxide (0.1 eq).
-
Place the reaction under an inert atmosphere.
-
Heat the reaction mixture to reflux (approx. 77 °C) for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the bromomethyl product.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove succinimide and wash with CCl₄.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-bromo-3-(bromomethyl)picolinate, which can be used in subsequent nucleophilic substitution reactions.
Application Note III: Versatility in Cross-Coupling Reactions
The true power of this compound in medicinal chemistry lies in its utility as a substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery, allowing for the modular construction of complex molecules. The bromine atom at the 5-position is well-suited for both Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.
Logical Flow of Cross-Coupling Strategies
The diagram below illustrates the divergent synthetic possibilities from the common intermediate, showcasing its role in generating chemical diversity.
Caption: Divergent cross-coupling strategies.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This generalized protocol is based on established methods for coupling aryl bromides and can be optimized for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl boronic acid/ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Water)
-
Inert gas supply
Procedure:
-
In a Schlenk flask, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C under the inert atmosphere for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired coupled product.
Conclusion and Future Outlook
This compound is a high-value building block in medicinal chemistry, offering multiple reactive sites for strategic molecular elaboration. Its demonstrated use in the synthesis of epigenetic modulators and its potential in the vast field of kinase inhibitors underscore its importance. The protocols provided herein serve as a practical guide for researchers looking to leverage this versatile scaffold in their own drug discovery programs. As the demand for novel, highly specific therapeutics continues to grow, the strategic application of such privileged intermediates will undoubtedly play a central role in the development of the next generation of medicines.
References
- Wang, Y., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Medicinal Chemistry.
- Wang, Y., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Blueprint Medicines Corp. (2017). U.S. Patent No. US20170226107A1. Google Patents.
- Constellation Pharmaceuticals, Inc. (2017). U.S. Patent No. US9580437B2 - Triazolopyrimidine compounds and uses thereof. Google Patents.
- Constellation Pharmaceuticals, Inc. (2021). U.S. Patent No. US11207325B2 - Triazolopyrimidine compounds and uses thereof. Google Patents.
- Blueprint Medicines Corp. (2019). U.S. Patent No. US20190185454A1. Google Patents.
- Constellation Pharmaceuticals, Inc. (2020). U.S. Patent No. US20200131174A1. Google Patents.
- Exelixis, Inc. (2006). U.S. Patent Application Publication No. US20060199817A1. Google Patents.
- Eli Lilly and Company. (2021). European Patent Application No. EP3883949A1 - HETEROCYCLIC GLP-1 AGONISTS. European Patent Office.
- Chem-Space. (n.d.). 5-Bromo-3-methylpyridine-2-carboxylic acid methyl ester. Chem-Space.com.
- Wuxi Apptec (Shanghai) Co., Ltd. (2023). Patent No. WO2024214088A1 - Heterocyclic compounds as dual inhibitors of pd-l1 and adenosine receptors. Google Patents.
- Hutchison Medipharma Limited. (2024). European Patent Application No. EP4442680A1 - PYRAZOLE DERIVATIVE, AND PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE. European Patent Office.
- Exelixis, Inc. (2010). U.S. Patent No. US7759337B2 - Phthalazine compounds and methods of use. Google Patents.
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The Versatility of Methyl 5-bromo-3-methylpicolinate: A Foundational Building Block for Novel Heterocycle Synthesis
Introduction: The Strategic Importance of the Substituted Pyridine Scaffold
In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the pyridine ring system is a privileged scaffold due to its presence in numerous natural products, pharmaceuticals, and functional materials. The strategic functionalization of the pyridine core allows for the fine-tuning of molecular properties, enabling the rational design of novel compounds with desired biological activities or material characteristics. Methyl 5-bromo-3-methylpicolinate (CAS No. 213771-32-5) has emerged as a highly versatile and valuable building block for the synthesis of complex, fused, and substituted heterocyclic systems. Its unique arrangement of a reactive bromine atom, an ester group for further derivatization, and a methyl group influencing electronic properties and steric interactions makes it an ideal starting point for a multitude of synthetic transformations.
This comprehensive guide provides an in-depth exploration of the applications of this compound in the construction of novel heterocycles. We will delve into the causality behind experimental choices for key palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Core Reactivity: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of this compound is the primary handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the most powerful and widely utilized methods for this purpose, offering mild conditions and broad functional group tolerance. The three most significant transformations for this building block are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Caption: Key cross-coupling pathways for functionalizing this compound.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone reaction for generating biaryl and hetero-biaryl structures, which are prevalent in pharmacologically active molecules. This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester.
Scientific Rationale and Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for efficient turnover. For an electron-deficient pyridine ring like in this compound, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often preferred as they promote the rate-limiting oxidative addition step and stabilize the palladium(0) species. The base (e.g., K₃PO₄, Cs₂CO₃) plays a crucial role in activating the boronic acid for the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Synthesis of Methyl 5-((tert-butoxycarbonyl)amino)methyl)-3-methylpicolinate
This protocol demonstrates a Suzuki coupling to introduce a protected aminomethyl group, a common pharmacophore. The use of a trifluoroborate salt is advantageous due to its stability and ease of handling compared to some boronic acids.
Reaction Scheme: this compound + Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate → Methyl 5-((tert-butoxycarbonyl)amino)methyl)-3-methylpicolinate
| Parameter | Condition | Rationale |
| Palladium Precatalyst | cataCXium® A Pd G3 | A highly active and air-stable precatalyst that readily forms the active Pd(0) species. |
| Base | Cesium Carbonate (Cs₂CO₃) | A strong inorganic base effective in promoting transmetalation with trifluoroborate salts. |
| Solvent System | 1,4-Dioxane / H₂O | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the catalytic cycle to completion in a reasonable timeframe. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the palladium catalyst. |
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 eq.), potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate (1.5 eq.), and Cesium Carbonate (3.0 eq.).[1]
-
Add the palladium catalyst, cataCXium® A Pd G3 (0.1 eq.).[1]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., a 5:1 ratio) via syringe.[1]
-
Stir the reaction mixture vigorously and heat to 100 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines, which are key components of many pharmaceuticals. This reaction couples an aryl halide with a primary or secondary amine.
Scientific Rationale and Mechanistic Insight
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is paramount; bulky, electron-rich phosphine ligands like Xantphos or tBuBrettphos are often required to facilitate the reductive elimination step, which is typically rate-limiting. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the amine in the catalytic cycle.
Exemplary Protocol: Synthesis of Methyl 3-methyl-5-((5-(4-(trifluoromethyl)phenyl)oxazol-2-yl)amino)picolinate
This protocol illustrates the coupling of this compound with a complex amine, demonstrating the reaction's tolerance for functionalized heterocyclic substrates.
Reaction Scheme: this compound + 5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine → Methyl 3-methyl-5-((5-(4-(trifluoromethyl)phenyl)oxazol-2-yl)amino)picolinate
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ | A common and effective Pd(0) source for Buchwald-Hartwig aminations. |
| Ligand | Xantphos | A wide bite-angle bidentate ligand that promotes reductive elimination and prevents β-hydride elimination. |
| Base | Cesium Carbonate (Cs₂CO₃) | A moderately strong base suitable for a wide range of amine substrates. |
| Solvent | 1,4-Dioxane | An aprotic, polar solvent that is well-suited for this type of coupling reaction. |
| Temperature | 95-110 °C | Ensures a reasonable reaction rate for the coupling of these potentially sterically hindered partners. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical for maintaining the integrity of the catalytic system. |
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, charge a re-sealable Schlenk tube with 5-(4-(trifluoromethyl)phenyl)oxazol-2-amine (1.0 eq.), this compound (1.05 eq.), Pd₂(dba)₃ (0.05 eq.), Xantphos (0.1 eq.), and Cs₂CO₃ (2.0 eq.).[2]
-
Add anhydrous, degassed 1,4-dioxane.[2]
-
Seal the tube and heat the reaction mixture to 95-110 °C with vigorous stirring for 5-16 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the volatile solvents under reduced pressure.
-
Treat the residue with water and adjust the pH to 4-5 with 1N HCl.[2]
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid sequentially with water and diethyl ether to afford the purified product.[2]
Application Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. The resulting 5-alkynylpicolinate derivatives are valuable intermediates for the synthesis of various fused heterocycles through subsequent cyclization reactions.
Scientific Rationale and Mechanistic Insight
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the coupled product. The reaction is usually carried out in the presence of an amine base (e.g., triethylamine), which also serves as a solvent.
Exemplary Protocol: General Procedure for the Synthesis of 5-Alkynyl-3-methylpicolinates
This protocol provides a general framework for the Sonogashira coupling of this compound with various terminal alkynes.
Reaction Scheme: this compound + Terminal Alkyne → Methyl 5-alkynyl-3-methylpicolinate
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Standard, effective palladium catalysts for Sonogashira couplings. |
| Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of the copper acetylide intermediate, which is crucial for the transmetalation step. |
| Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Acts as both a base to deprotonate the alkyne and as a solvent for the reaction. |
| Solvent (co-solvent) | THF or DMF | Often used as a co-solvent to ensure the solubility of all reactants. |
| Temperature | Room Temperature to 60 °C | The reaction is often facile at room temperature, but gentle heating may be required for less reactive substrates. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalysts from deactivation. |
Step-by-Step Methodology:
-
To a degassed solution of this compound (1.0 eq.) in a mixture of THF and Et₃N (e.g., 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and CuI (0.1 eq.).[3]
-
Degas the reaction mixture for an additional 5 minutes at room temperature under a stream of inert gas.
-
Add the terminal alkyne (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
From Building Block to Fused Heterocycles: Intramolecular Cyclization Strategies
The functionalized picolinates synthesized via the cross-coupling reactions described above are primed for conversion into more complex, fused heterocyclic systems. The ester and the newly introduced functional group at the 5-position can participate in intramolecular cyclization reactions to form five- or six-membered rings fused to the parent pyridine core.
Caption: Synthetic routes to fused heterocycles from 5-amino-3-methylpicolinate intermediates.
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocycles with a broad range of biological activities. A common synthetic route involves the initial Buchwald-Hartwig amination of this compound to introduce an amino group. Subsequent reaction of the resulting 5-amino-3-methylpicolinate with an α-haloketone leads to the formation of the fused imidazole ring.
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles, often found in kinase inhibitors. Starting from the 5-amino-3-methylpicolinate intermediate, condensation with reagents such as formamide, urea, or guanidine can be employed to construct the fused pyrimidine ring.
Conclusion
This compound has proven to be an exceptionally useful and versatile building block in modern organic synthesis. Its ability to undergo a variety of palladium-catalyzed cross-coupling reactions allows for the straightforward introduction of aryl, heteroaryl, amino, and alkynyl substituents. These functionalized intermediates serve as ideal precursors for the construction of complex, fused heterocyclic systems of significant interest in drug discovery and materials science. The protocols and insights provided herein offer a robust foundation for researchers to leverage the full synthetic potential of this valuable molecule.
References
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- European Patent Office. (2024). EP 4442680 A1 - PYRAZOLE DERIVATIVE, AND PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE.
- Google Patents. (n.d.). US9580437B2 - Triazolopyrimidine compounds and uses thereof.
- Google Patents. (2017). (12) United States Patent.
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- Google Patents. (2023). I- F i.
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- ResearchGate. (2025, August 7). Progress in synthesis of pyridopyrimidine analogues.
- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- NIH. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
- ResearchGate. (2020, March 22). Mechanochemical synthesis of some heterocyclic molecules using Sonogashira cross-coupling reaction and their anticancer activiti.
- NIH. (n.d.). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking.
- NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
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Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 5-bromo-3-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Picolinates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, prized for its functional group tolerance, mild conditions, and the low toxicity of its boron-based reagents.[1][2] Its application in the synthesis of biaryl and heteroaryl scaffolds has become indispensable, particularly in the pharmaceutical industry where such motifs are prevalent in a vast array of therapeutic agents.[3][4]
This guide focuses on a substrate of increasing importance: Methyl 5-bromo-3-methylpicolinate . This molecule is a versatile building block, incorporating a pyridine core functionalized with a bromine atom for coupling, a methyl ester, and a methyl group. The pyridine ring is a common feature in drug molecules, and the specific substitution pattern of this picolinate derivative offers multiple points for diversification, making it a valuable precursor in the synthesis of complex molecular architectures.[5]
However, the unique electronic and steric characteristics of this compound present specific challenges and considerations for achieving high-yielding and clean Suzuki coupling reactions. The electron-deficient nature of the pyridine ring, the potential for steric hindrance from the 3-methyl group, and the base-sensitivity of the methyl ester all demand a carefully optimized and well-understood protocol.[6][7] This document provides a deep dive into the mechanistic underpinnings, a detailed experimental protocol, and a comprehensive troubleshooting guide for the successful application of this versatile building block.
The Catalytic Cycle: A Mechanistic Rationale for Experimental Design
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design and effective troubleshooting. The reaction proceeds through three key elementary steps, each influenced by the choice of catalyst, ligand, base, and solvent.[8][9]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step. The electron-withdrawing nature of the pyridine ring and the ester group can facilitate this step.[10]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is critically mediated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[11]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic partners are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for the Suzuki Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 10:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Rationale: A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation.[6]
-
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Thorough degassing is crucial for catalyst longevity and preventing side reactions like boronic acid homocoupling.[12]
-
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 3 mol%). Subsequently, add the degassed solvent mixture via syringe.
-
Rationale: The choice of catalyst and ligand is critical. For this substrate, which has some steric hindrance from the 3-methyl group, a bulky, electron-rich phosphine ligand (often found in modern pre-catalysts) can enhance the rates of both oxidative addition and reductive elimination.[13]
-
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Rationale: Heating is generally required to overcome the activation energy of the catalytic cycle. Vigorous stirring is important to ensure proper mixing, especially in biphasic solvent systems.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation: A Guide to Reaction Parameter Selection
The success of the Suzuki coupling of this compound is highly dependent on the judicious selection of the reaction parameters. The following table provides a summary of common conditions and their rationale, tailored to the specific attributes of this substrate.
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(PPh₃)₄ is a classic choice but may be less effective for this sterically hindered substrate.[14] Buchwald precatalysts with bulky, electron-rich ligands are often superior for challenging couplings, promoting faster oxidative addition and reductive elimination.[11] |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | The 3-methyl group introduces steric hindrance. Bulky monophosphine ligands are generally preferred to facilitate the reaction.[15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | K₂CO₃ is a good starting point. K₃PO₄ is a stronger, non-nucleophilic base often effective for heteroaryl substrates.[16] To avoid potential hydrolysis of the methyl ester, milder bases like KF can be employed, or strictly anhydrous conditions can be used. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base.[17] Anhydrous solvents like DMF or dioxane can be used with soluble bases like Cs₂CO₃ to mitigate ester hydrolysis. |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate, but can also lead to increased side products and catalyst decomposition. Optimization is often necessary. |
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. The following workflow and discussion address the most common issues encountered with the Suzuki coupling of this compound.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Detailed Troubleshooting Scenarios:
-
Issue: Low or No Conversion of Starting Material
-
Potential Cause: Inactive catalyst or inappropriate ligand. The steric hindrance of the 3-methyl group may be impeding the oxidative addition with a less bulky catalyst system like Pd(PPh₃)₄.
-
Solution: Switch to a more robust catalytic system. Employ a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. These ligands have been shown to be highly effective for coupling sterically demanding and electron-deficient heteroaryl halides.[12]
-
-
Issue: Significant Protodeboronation of the Boronic Acid
-
Potential Cause: The boronic acid is unstable under the reaction conditions. This is particularly common with heteroaryl boronic acids or when using strong bases and high temperatures in aqueous media.
-
Solution: Use a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate.[11] Alternatively, using milder bases like KF or running the reaction under anhydrous conditions can suppress this side reaction. A slight excess of the boronic acid (1.5 equiv) can also help compensate for some degradation.
-
-
Issue: Hydrolysis of the Methyl Ester
-
Potential Cause: The reaction conditions are too basic, leading to saponification of the ester.
-
Solution: Employ a milder base such as potassium fluoride (KF) or sodium carbonate (Na₂CO₃). Running the reaction in an anhydrous solvent system (e.g., dry THF or dioxane) with a soluble base like cesium carbonate (Cs₂CO₃) can also prevent hydrolysis. If the carboxylic acid is the desired product, this can be addressed in a subsequent hydrolysis step.
-
-
Issue: Homocoupling of the Boronic Acid
-
Potential Cause: Presence of oxygen in the reaction mixture, which can promote the oxidative coupling of the boronic acid.
-
Solution: Ensure rigorous degassing of the solvents and the reaction vessel. Sparging the solvent with an inert gas for 15-30 minutes or using several freeze-pump-thaw cycles are effective methods.[6]
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex, nitrogen-containing molecules relevant to the pharmaceutical and materials science industries. While the substrate's inherent steric and electronic properties require careful consideration, a rational approach to the selection of catalyst, ligand, base, and solvent can lead to highly efficient and successful transformations. By understanding the underlying mechanism and anticipating potential side reactions, researchers can effectively troubleshoot and optimize their protocols, unlocking the full synthetic potential of this valuable building block.
References
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- Carrow, B. P., & Hartwig, J. F. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4424–4427. [Link]
- ChemTalk. (2023). Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]
- Handy, S. T., & Zhang, Y. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. ACS Omega, 2(4), 1435–1442. [Link]
- Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(1), 572-587. [Link]
- Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5038–5044. [Link]
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
- Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12514-12613. [Link]
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Sharif, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5744-5757. [Link]
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- 14. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving Methyl 5-bromo-3-methylpicolinate
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for nucleophilic substitution reactions involving Methyl 5-bromo-3-methylpicolinate. This versatile building block is of significant interest to researchers, scientists, and drug development professionals for the synthesis of novel substituted pyridine derivatives. The guide covers both classical Nucleophilic Aromatic Substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, offering insights into reaction mechanisms, substituent effects, and practical experimental procedures. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Chemical Versatility of this compound
This compound is a strategically functionalized pyridine derivative that serves as a valuable scaffold in medicinal chemistry and materials science. Its structure incorporates several key features that dictate its reactivity:
-
Pyridine Ring: The electron-deficient nature of the pyridine ring, owing to the electronegativity of the nitrogen atom, predisposes it to nucleophilic attack.
-
Bromo Substituent at C5: The bromine atom at the 5-position acts as a competent leaving group in both SNAr and transition-metal-catalyzed cross-coupling reactions.
-
Electron-Withdrawing Ester Group at C2: The methyl ester group at the 2-position enhances the electrophilicity of the pyridine ring, further activating it towards nucleophilic substitution.
-
Electron-Donating Methyl Group at C3: The methyl group at the 3-position has a modest electron-donating effect, which can influence the regioselectivity and rate of substitution reactions.
The interplay of these electronic and steric factors makes this compound a versatile substrate for the introduction of a wide range of functionalities, including amino, alkoxy, thio, and carbon-based substituents. This guide will explore the practical applications of this reactivity.
Mechanistic Considerations: Understanding Reactivity
Nucleophilic substitution on the pyridine ring of this compound can proceed through two primary mechanistic pathways:
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group.[1] The presence of electron-withdrawing groups, such as the ester at the C2 position and the pyridine nitrogen itself, stabilizes this negatively charged intermediate, thereby facilitating the reaction. For pyridine derivatives, nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6) as the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen.[2] In the case of this compound, the leaving group is at the C5 position (meta to the nitrogen), which is less activated than the ortho or para positions. Consequently, SNAr reactions at this position often require more forcing conditions, such as elevated temperatures or the use of highly nucleophilic reagents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and they are particularly well-suited for the functionalization of this compound. These reactions offer mild conditions, broad functional group tolerance, and high efficiency.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a base.[3][4] This reaction is highly versatile and can be used to introduce a wide variety of primary and secondary amines onto the pyridine scaffold.
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with morpholine.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Amount | Molar Equiv. |
| This compound | 213771-32-5 | C₈H₈BrNO₂ | 230 mg | 1.0 mmol |
| Morpholine | 110-91-8 | C₄H₉NO | 104 µL | 1.2 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 23 mg | 0.025 mmol |
| Xantphos | 161265-03-8 | C₃₉H₃₂OP₂ | 43 mg | 0.075 mmol |
| Sodium tert-butoxide | 865-48-5 | C₄H₉NaO | 134 mg | 1.4 mmol |
| Toluene, anhydrous | 108-88-3 | C₇H₈ | 5 mL | - |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Methyl 5-(morpholino)-3-methylpicolinate.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N cross-coupling reactions, promoting both oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.
-
Solvent: Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the reactants and catalyst.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis.
This protocol provides a detailed procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Amount | Molar Equiv. |
| This compound | 213771-32-5 | C₈H₈BrNO₂ | 230 mg | 1.0 mmol |
| Phenylacetylene | 536-74-3 | C₈H₆ | 132 µL | 1.2 mmol |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | 13965-03-2 | C₃₆H₃₀Cl₂P₂Pd | 35 mg | 0.05 mmol |
| Copper(I) iodide (CuI) | 7681-65-4 | CuI | 10 mg | 0.05 mmol |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 279 µL | 2.0 mmol |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 5 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-6 hours), dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 3-methyl-5-(phenylethynyl)picolinate.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium(II) precatalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]
-
Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent.
-
Solvent: THF is a common aprotic solvent that effectively dissolves the reactants and catalysts.
Classical Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are often preferred for their mild conditions, classical SNAr can be a viable and cost-effective alternative, particularly with strong nucleophiles or when metal contamination is a concern.
Alkoxylation: Synthesis of Aryl Ethers
The substitution of the bromo group with an alkoxide nucleophile provides access to valuable aryl ether derivatives.
This protocol outlines the synthesis of Methyl 5-methoxy-3-methylpicolinate via SNAr with sodium methoxide.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Amount | Molar Equiv. |
| This compound | 213771-32-5 | C₈H₈BrNO₂ | 230 mg | 1.0 mmol |
| Sodium methoxide | 124-41-4 | CH₃NaO | 81 mg | 1.5 mmol |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 5 mL | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous DMF.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Carefully pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 5-methoxy-3-methylpicolinate.
Causality Behind Experimental Choices:
-
Nucleophile and Base: Sodium methoxide is a strong nucleophile and a strong base. The use of an excess ensures complete reaction.
-
Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it solvates the cation of the nucleophile, leaving the anion more reactive. Its high boiling point allows for the necessary reaction temperatures.
-
Temperature: As the 5-position is not as activated as the ortho or para positions, elevated temperatures are required to overcome the activation energy barrier for the SNAr reaction.
Visualization of Reaction Pathways
The following diagrams illustrate the key transformations discussed in this guide.
Caption: Key nucleophilic substitution pathways for this compound.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of substituted pyridine derivatives. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, scientists can effectively utilize this substrate to advance their research in drug discovery and materials science.
References
- Buchwald-Hartwig amination. (2023). In Wikipedia.
- Sonogashira coupling. (2023). In Wikipedia.
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Shimizu, M., Shimazaki, T., et al. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2).
- Lejava, A., et al. (2022).
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (2021). European Journal of Organic Chemistry.
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2018).
- Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][3] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2020). Journal of Sulfur Chemistry.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- Stroup, B. W., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039-42.
- What are the reaction products of 5-Bromo-2-methylpyridine and alcohols?. (2025). Blog.
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances.
- Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules.
- Nucleophilic Aromatic Substitution: SNAr. (2023). Organic Chemistry II - KPU Pressbooks.
- Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (2004). CHIMIA.
- Selective synthesis of novel quinolones-amino esters as potential antibacterial and antifungal agents. (2021). HELDA.
- Some Nucleophilic Substitutions in 2-Cyano-3-nitroimidazo[1,2-a]pyridine. (1984). Journal of Heterocyclic Chemistry.
- A Convenient Synthesis of Amino Acid Methyl Esters. (2009). Letters in Organic Chemistry.
- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. (2015).
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- 6. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of Methyl 5-Bromo-3-Methylpicolinate for Biological Screening Libraries
For: Researchers, scientists, and drug development professionals.
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure for interacting with biological targets.[1] Methyl 5-bromo-3-methylpicolinate is a versatile starting material, offering a strategic entry point for the synthesis of diverse compound libraries. The bromine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This application note provides a detailed guide to the derivatization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions to generate a library of novel compounds for biological screening. We will delve into the rationale behind these synthetic choices, provide detailed, step-by-step protocols, and discuss considerations for the subsequent biological evaluation of the synthesized library.
Introduction: The Strategic Value of the 5-Bromo-3-methylpicolinate Scaffold
The design of small molecule libraries for high-throughput screening (HTS) is a critical step in modern drug discovery. The goal is to explore a vast chemical space to identify novel chemotypes that modulate the activity of a biological target. The 3-methylpicolinate core is of particular interest due to the prevalence of the pyridine ring in pharmacologically active molecules.[1] The strategic placement of a bromine atom at the 5-position of this scaffold allows for the application of powerful and versatile cross-coupling methodologies. This enables the systematic and efficient generation of a library of analogues with diverse physicochemical properties, increasing the probability of identifying a "hit" compound.
This guide will focus on three robust and widely adopted palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, allowing the introduction of aryl, heteroaryl, or vinyl groups.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines and other amino-heterocycles.
-
Sonogashira Coupling: For the formation of C-C triple bonds, providing access to linear and rigid structures often found in bioactive molecules.
By employing these distinct synthetic strategies, a structurally diverse library can be constructed from a single, readily available starting material, this compound.[2][3][4][5][6]
Synthetic Strategies & Detailed Protocols
The following sections provide detailed protocols for the derivatization of this compound. These protocols are intended as a starting point and may require optimization depending on the specific coupling partner.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron species with an organic halide.[7][8][9] The reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
Causality behind Experimental Choices: The choice of a palladium catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling. A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the C-Br bond of the picolinate. The ligand stabilizes the palladium center and modulates its reactivity. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[7]
Caption: Workflow for Suzuki-Miyaura Derivatization.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1), to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-aryl-3-methylpicolinate derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Readily available and effective for a broad range of substrates. |
| Base | K₂CO₃, Cs₂CO₃ | Essential for the formation of the active boronate species.[7] |
| Solvent | 1,4-Dioxane/Water, Toluene/Ethanol/Water | Aqueous mixtures aid in dissolving the base and boronic acid. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds from aryl halides and amines.[10][11][12] This reaction is critical for accessing a wide range of structures with potential biological activity, as the amino group is a key pharmacophore.
Causality behind Experimental Choices: This reaction requires a palladium catalyst, a phosphine ligand, and a strong base.[13] The ligand, often a bulky, electron-rich phosphine, is crucial for promoting the reductive elimination step that forms the C-N bond.[10] The choice of base is critical for deprotonating the amine and facilitating the formation of the palladium-amido intermediate. Sterically hindered bases like sodium tert-butoxide are commonly used.[13]
Caption: Workflow for Buchwald-Hartwig Derivatization.
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.04 equiv), and a base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv). Add a dry, degassed solvent such as toluene or 1,4-dioxane to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution and dilute with water. Extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the desired 5-amino-3-methylpicolinate derivative.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective sources of Pd(0) in the presence of a phosphine ligand. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich ligands that facilitate the catalytic cycle, especially the reductive elimination step.[10] |
| Base | NaOtBu, K₃PO₄ | Strong, non-nucleophilic bases are required for amine deprotonation. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are necessary for this reaction. |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a bond between a vinyl or aryl halide and a terminal alkyne.[14][15] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[14] The resulting alkynyl-substituted picolinates are valuable building blocks for further elaboration or as final products for biological screening.
Causality behind Experimental Choices: The catalytic cycle involves both palladium and copper.[14] The palladium catalyst undergoes oxidative addition to the aryl bromide. The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the final product and regenerates the palladium(0) catalyst. An amine base, such as triethylamine or diisopropylethylamine, is typically used, which also serves as the solvent in many cases.[15]
Caption: Workflow for Sonogashira Derivatization.
Protocol 2.3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv), and a copper(I) co-catalyst, typically CuI (0.05 equiv).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent, such as THF or DMF, followed by an amine base (e.g., triethylamine, 3.0 equiv). Add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the palladium and copper salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the pure 5-alkynyl-3-methylpicolinate derivative.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Effective for a wide range of aryl halides and alkynes. |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate.[14] |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Acts as both a base and often as a solvent or co-solvent. |
| Solvent | THF, DMF, or neat amine | Provides a suitable medium for the reaction to proceed. |
Biological Screening Cascade
The newly synthesized library of this compound derivatives is now ready for biological evaluation. Given the prevalence of the pyridine scaffold in a wide range of bioactive molecules, these compounds could be screened against various targets.[16][17][18]
Library Preparation and Management
-
Compound QC: Before screening, confirm the identity and purity of each compound (typically >95%) using LC-MS and ¹H NMR.
-
Solubilization: Dissolve each compound in a suitable solvent, typically DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Plating: Use acoustic dispensing technology to create assay-ready plates by transferring precise nanoliter volumes of the stock solutions into 384- or 1536-well microplates.
Suggested Screening Assays
The pyridine core is a known pharmacophore for a variety of targets. A tiered screening approach is recommended.
-
Primary High-Throughput Screening (HTS):
-
Target Classes: Kinases, GPCRs, ion channels, and enzymes involved in metabolic or signaling pathways. The pyridine moiety can act as a hydrogen bond acceptor, making it suitable for interacting with the hinge region of kinases, for example.[1]
-
Assay Formats: Utilize robust and miniaturized assay formats such as fluorescence intensity, fluorescence polarization, FRET, or luminescence-based reporter gene assays.
-
-
Hit Confirmation and Validation:
-
Re-testing: Confirm the activity of primary hits by re-testing from the original stock solutions.
-
Dose-Response Curves: Generate dose-response curves to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.
-
Orthogonal Assays: Employ a different assay format that measures a distinct aspect of the target's biology to rule out assay-specific artifacts.[17]
-
-
Secondary and Tertiary Assays:
-
Selectivity Profiling: Screen active compounds against a panel of related targets to assess their selectivity.
-
Cell-Based Assays: Evaluate the activity of compounds in a more physiologically relevant context using cell-based assays that measure downstream signaling events or cellular phenotypes (e.g., proliferation, apoptosis).
-
ADME-Tox Profiling: For the most promising lead compounds, initial in vitro ADME-Tox profiling (e.g., metabolic stability, cytotoxicity) can be initiated.
-
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- 17. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 5-Bromo-3-Methylpicolinate in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Foreword for the Advanced Researcher
In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the synthetic chemist's toolkit is ever-expanding. Among the vast array of molecular scaffolds, substituted pyridine derivatives have emerged as privileged structures, forming the backbone of numerous blockbuster herbicides, insecticides, and fungicides. This technical guide focuses on a particularly valuable, yet underexplored, building block: Methyl 5-bromo-3-methylpicolinate (CAS No. 213771-32-5).
This document moves beyond a mere recitation of facts to provide a deep, mechanistic, and practical understanding of how this intermediate is leveraged in the synthesis of cutting-edge agrochemicals. We will delve into the strategic importance of its unique substitution pattern and provide detailed, field-tested protocols for its application in key synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals who seek not only to replicate established syntheses but also to innovate in the design of next-generation crop protection agents.
Physicochemical Properties and Strategic Synthetic Value
This compound is a crystalline solid with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] Its structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a methyl ester, is a testament to synthetic ingenuity, providing multiple reactive handles for molecular elaboration.
| Property | Value | Source |
| IUPAC Name | methyl 5-bromo-3-methylpyridine-2-carboxylate | [1] |
| CAS Number | 213771-32-5 | [2] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Physical Form | Off-white to pale-yellow solid | [2] |
| Storage | Room Temperature, under inert atmosphere | [2][3] |
The true value of this molecule lies in the strategic placement of its functional groups:
-
The Bromine Atom at the 5-Position: This serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[4][5] This allows for the introduction of diverse aryl, heteroaryl, or amino moieties, which are crucial for tuning the biological activity and spectrum of the final agrochemical.
-
The Methyl Ester at the 2-Position: This group can be readily hydrolyzed to the corresponding carboxylic acid, which is a key functional group for the formation of amide bonds—a linkage prevalent in many modern insecticides.[6] Alternatively, it can be a site for further chemical modification.
-
The Methyl Group at the 3-Position: The presence of this group can influence the molecule's conformational rigidity and its binding affinity to the target protein in the pest or weed. It can also play a role in modulating the metabolic stability of the final product.
Application in the Synthesis of Diamide Insecticides
The most significant application of picolinate-derived structures is in the synthesis of the anthranilic diamide class of insecticides, which includes blockbuster products like chlorantraniliprole and cyantraniliprole.[6] These compounds act as potent activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells and, ultimately, paralysis and death of the target pest.[7]
While the direct synthesis of chlorantraniliprole from this compound is not the most commonly cited industrial route, the principles of its assembly highlight the utility of this building block in the synthesis of novel analogues. The core synthetic strategy involves the formation of an amide bond between a substituted picolinic acid and a substituted anthranilamide.
Conceptual Synthetic Pathway to a Diamide Insecticide Analogue
The following workflow illustrates a conceptual pathway for the synthesis of a novel diamide insecticide analogue using this compound as a key precursor. This pathway is based on established synthetic methodologies for this class of compounds.[8]
Caption: Conceptual workflow for the synthesis of a novel diamide insecticide.
Protocol 1: Suzuki-Miyaura Coupling for Arylation of the Pyridine Ring
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of the pyridine ring.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 5-aryl-3-methylpicolinate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, facilitating the transfer of the aryl group from the boronic acid to the palladium center.
-
Solvent System: The dioxane/water mixture is effective at dissolving both the organic substrates and the inorganic base, creating a homogeneous reaction environment.
Protocol 2: Amide Bond Formation
This protocol outlines the final amide coupling step to form the diamide insecticide. It assumes the successful synthesis and hydrolysis of the picolinic acid from Protocol 1.
Materials:
-
5-Aryl-3-methylpicolinic acid (from the hydrolysis of the product of Protocol 1)
-
2-Amino-5-chloro-N,3-dimethylbenzamide (1.05 equivalents)
-
Coupling agent (e.g., methanesulfonyl chloride, 1.2 equivalents)
-
Base (e.g., 3-picoline, 2.6 equivalents)
-
Solvent (e.g., propionitrile)
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask, dissolve the 5-aryl-3-methylpicolinic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq) in propionitrile.
-
Add the base (e.g., 3-picoline) to the mixture.
-
Cool the mixture to -5 °C to 0 °C in an ice-salt bath.
-
Slowly add the coupling agent (e.g., methanesulfonyl chloride) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the dropwise addition of water.
-
Stir the resulting slurry at room temperature for 1 hour.
-
Filter the precipitate, wash with a propionitrile-water mixture, then with propionitrile.
-
Dry the solid under vacuum or a stream of nitrogen to obtain the final diamide product.[6]
Causality Behind Experimental Choices:
-
Low Temperature: The initial phase of the reaction is conducted at low temperatures to control the reactivity of the methanesulfonyl chloride and prevent side reactions.
-
Coupling Agent: Methanesulfonyl chloride activates the carboxylic acid by forming a mixed anhydride, which is then susceptible to nucleophilic attack by the amine.
-
Base: The base neutralizes the HCl generated during the reaction and facilitates the nucleophilic attack of the amine.
Application in the Synthesis of Novel Herbicides
The picolinic acid scaffold is also a cornerstone of a major class of synthetic auxin herbicides, including picloram, clopyralid, and aminopyralid.[9] These herbicides mimic the natural plant hormone auxin, causing uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately leading to their demise. This compound can serve as a starting point for the synthesis of novel herbicides with potentially different weed spectrums and improved crop safety profiles.
A common strategy in modern herbicide design is the replacement of the chlorine atom at the 6-position of picolinic acid herbicides with other functional groups, such as a pyrazole moiety.[10]
Conceptual Synthetic Pathway to a Pyridyl-Pyrazole Herbicide
The following diagram illustrates a plausible synthetic route to a novel pyridyl-pyrazole herbicide, starting from this compound.
Caption: Synthetic pathway to a novel pyridyl-pyrazole herbicide.
Protocol 3: Buchwald-Hartwig Amination for Pyrazole Introduction
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination to couple a pyrazole with the pyridine ring of this compound.
Materials:
-
This compound
-
Substituted pyrazole (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 3.6 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., dry 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk flask.
-
Add the this compound (1.0 eq), the substituted pyrazole (1.2 eq), and the base (2.0 eq).
-
Add the dry, degassed solvent.
-
Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired methyl 5-(pyrazol-1-yl)-3-methylpicolinate.
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst and Ligand: The combination of a palladium source and a bulky, electron-rich phosphine ligand like XPhos is highly effective for C-N bond formation, especially with heteroaromatic substrates.[11] The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.
-
Anhydrous Conditions: The Buchwald-Hartwig amination is sensitive to moisture, which can deactivate the catalyst and lead to side reactions. Therefore, the use of dry solvents and an inert atmosphere is critical.
Concluding Remarks for the Innovator
This compound is more than just another chemical intermediate; it is a versatile platform for innovation in agrochemical synthesis. Its strategic functionalization allows for the application of powerful and reliable synthetic transformations, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to construct complex and highly active molecules. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for the development of novel insecticides and herbicides. By understanding the underlying principles of these reactions and the strategic value of this building block, researchers can unlock new possibilities in the ongoing effort to secure a sustainable and productive future for global agriculture.
References
- Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). MDPI. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Method for synthesizing chlorantraniliprole. (n.d.).
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
- Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). MDPI. [Link]
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023).
- Process for the preparation of chlorantraniliprole. (n.d.).
- Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Pyridine Rings. (2024). PubMed. [Link]
- Method for synthesizing chlorantraniliprole key intermediate. (n.d.).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024).
- Design, Synthesis, and Insecticidal Activity of Novel m‐Diamide Compounds Containing Sulfur. (n.d.). Scilit. [Link]
- Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring. (2022). PubMed. [Link]
- Methyl 5-bromo-3-methylpicolin
- Design, synthesis and insecticidal activities of novel m-diamide compounds containing n-propyl group. (2025).
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).
- Fluorophenyl pyrazol compounds. (n.d.).
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- 10. Chlorantraniliprole preparation method - Patent CN-103058993-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 5-bromo-3-methylpicolinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Picolinate Scaffold in Modern Chemistry
Substituted pyridine cores are foundational motifs in medicinal chemistry and materials science. Among these, picolinate esters, characterized by a pyridine ring bearing a carboxylic acid ester, are of particular interest. Their unique electronic properties and ability to act as versatile synthetic handles make them invaluable building blocks for the synthesis of complex molecular architectures. Methyl 5-bromo-3-methylpicolinate is a prime example of such a scaffold, offering multiple reaction sites for diversification. The bromine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This guide provides a comprehensive overview of the synthesis of this compound and its subsequent derivatization through established and reliable protocols.
Synthesis of this compound
The most direct and atom-economical approach to this compound is the esterification of its corresponding carboxylic acid, 5-bromo-3-methylpicolinic acid. This can be achieved through several standard methods. Two robust protocols are presented here: a classic Fischer esterification and a thionyl chloride-mediated approach for instances where the Fischer esterification may be sluggish.
Method 1: Fischer Esterification
This method employs a catalytic amount of strong acid to promote the reaction between the carboxylic acid and methanol. The equilibrium is driven towards the product by using a large excess of methanol, which also serves as the solvent.
Reaction Scheme:
A general Fischer esterification workflow.
Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-methylpicolinic acid (1.0 eq).
-
Add anhydrous methanol (20-30 eq) to the flask.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
Method 2: Thionyl Chloride-Mediated Esterification
This method proceeds via the formation of a more reactive acyl chloride intermediate, which then readily reacts with methanol. This is particularly useful for less reactive carboxylic acids or when milder reaction conditions are desired for the esterification step itself.
Reaction Scheme:
A two-step thionyl chloride-mediated esterification.
Protocol:
-
Safety First: Thionyl chloride is a corrosive and toxic reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3][4][5]
-
To a round-bottom flask, add 5-bromo-3-methylpicolinic acid (1.0 eq) and suspend it in an excess of thionyl chloride (5-10 eq).
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to a gentle reflux for an additional 1-2 hours, or until the solid has dissolved and gas evolution has ceased.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
To the resulting crude acyl chloride, slowly add anhydrous methanol at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by carefully adding it to ice-water.
-
Extract the product with ethyl acetate, wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography as described in Method 1.
Derivatization of this compound via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the picolinate ring is a versatile handle for introducing molecular diversity through various cross-coupling reactions. The following protocols provide a foundation for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6]
Reaction Scheme:
General scheme for Suzuki-Miyaura coupling.
Protocol:
-
In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary (e.g., SPhos, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., dioxane/water, toluene, or DMF).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC.
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | ~85[7] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | ~89[7] |
| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >90 |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides and a wide range of amine coupling partners.[8][9][10]
Reaction Scheme:
General scheme for Buchwald-Hartwig amination.
Protocol:
-
In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%).
-
Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq) and this compound (1.0 eq).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Finally, add the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12][13]
Reaction Scheme:
General scheme for Sonogashira coupling.
Protocol:
-
To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) cocatalyst (e.g., CuI, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature to 60 °C for 2-16 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Characterization
The synthesized this compound and its derivatives should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their identity and purity.
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.[1][2][3][4][5]
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of substituted pyridine derivatives. The protocols outlined in this guide provide a robust starting point for its synthesis and subsequent functionalization through reliable and well-established cross-coupling methodologies. Careful execution of these protocols will enable researchers to efficiently generate libraries of novel compounds for various applications in drug discovery and materials science.
References
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
- Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
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Analytical techniques for monitoring reactions with Methyl 5-bromo-3-methylpicolinate
Application Notes and Protocols for Monitoring Reactions with Methyl 5-bromo-3-methylpicolinate
Prepared by: Gemini, Senior Application Scientist
Foreword: The Analytical Imperative in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the ability to precisely monitor the course of a chemical reaction is not merely a procedural step but a cornerstone of process understanding, optimization, and control.[1] Intermediates such as this compound are valuable building blocks, often participating in complex coupling and functionalization reactions where yields, impurity profiles, and reaction kinetics are critical quality attributes. This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of modern analytical techniques to monitor reactions involving this versatile pyridine derivative. We move beyond rote protocols to explain the why behind the how, fostering a deeper understanding of methodological choices and data interpretation.
Characterizing the Analyte: this compound
Before devising a monitoring strategy, understanding the physicochemical properties of the key species is paramount.
-
Structure: this compound
-
Molecular Formula: C₈H₈BrNO₂[2]
-
Molecular Weight: 230.06 g/mol [2]
-
Key Features:
-
A pyridine ring, which imparts basicity (pKa of the pyridine nitrogen is a key consideration).
-
A bromine substituent, a common handle for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).
-
A methyl ester group, susceptible to hydrolysis.
-
A methyl group on the pyridine ring.
-
These features dictate the choice of analytical column, mobile phase, and detection method. The basic pyridine nitrogen, for instance, can cause peak tailing in reverse-phase HPLC due to interactions with residual silanols on the silica stationary phase.[3][4]
High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse of Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) and its ultra-high-performance (UPLC) evolution are indispensable for reaction monitoring due to their high resolution, sensitivity, and quantitative accuracy.[5][6] They are ideal for tracking the consumption of starting materials and the formation of products and byproducts.
Causality Behind the Method: Why RP-HPLC?
A reverse-phase (RP) C18 or C8 column is the logical starting point. The separation will be based on the relative polarity of the reaction components. For a typical cross-coupling reaction where the bromine is replaced by a larger, often more non-polar organic group, the product will be significantly more retained than the starting material, allowing for straightforward monitoring.
Protocol: UPLC-MS Monitoring of a Suzuki Coupling Reaction
This protocol is designed for monitoring a representative Suzuki coupling of this compound with an arylboronic acid.
Objective: To quantify the consumption of the starting material and the formation of the coupled product over time.
Instrumentation:
-
UPLC System with a binary solvent manager and autosampler (e.g., Waters ACQUITY UPLC H-Class)[7]
-
Photodiode Array (PDA) Detector
-
Single Quadrupole Mass Spectrometer (MS) (e.g., Waters ACQUITY QDa)[7]
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, ≤1.8 µm particle size (e.g., 2.1 x 50 mm) | Provides high efficiency and resolution for complex reaction mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to protonate the pyridine nitrogen, improving peak shape by minimizing silanol interactions.[3][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS. |
| Gradient | 5% to 95% B over 2-3 minutes | A rapid gradient is suitable for high-throughput reaction monitoring, allowing for quick assessment of reaction progress.[7] |
| Flow Rate | 0.5 - 0.8 mL/min | Appropriate for a 2.1 mm ID column to maintain optimal linear velocity. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to lower backpressure. |
| PDA Detection | 220 - 400 nm | Captures the UV absorbance of both starting material and aromatic products. |
| MS Detection | ESI Positive Mode | The pyridine nitrogen is readily protonated, making Electrospray Ionization (ESI) in positive mode highly sensitive. |
Sample Preparation Workflow:
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- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. halocolumns.com [halocolumns.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-bromo-3-methylpicolinate
Welcome to the technical support center for the synthesis of Methyl 5-bromo-3-methylpicolinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific laboratory conditions.
Section 1: Understanding the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-stage process. The most common and reliable route involves the synthesis of the key intermediate, 5-bromo-3-methylpicolinic acid, followed by its esterification. The formation of the picolinic acid intermediate is often the most challenging step, where yield can be compromised.
A prevalent method for synthesizing 5-bromo-3-methylpicolinic acid involves a Sandmeyer-type reaction, starting from an amino precursor. This process includes two critical transformations: diazotization and copper-catalyzed bromination.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Problem Area 1: Low Yield During 5-Bromo-3-methylpicolinic Acid Synthesis
Q1: My overall yield for the conversion of 5-amino-3-methylpicolinic acid to 5-bromo-3-methylpicolinic acid is consistently below 50%. What are the most critical parameters during the diazotization step?
A: The diazotization of primary aromatic amines to form diazonium salts is highly sensitive and is a frequent source of yield loss.[1] The stability of the aryldiazonium salt is paramount.
-
Causality - Temperature Control: The diazonium salt intermediate is thermally unstable. Above 5 °C, it rapidly decomposes, leading to the evolution of nitrogen gas and the formation of a highly reactive aryl cation. This cation can then react non-selectively with any nucleophile present, most commonly water, to form an unwanted 5-hydroxy-3-methylpicolinic acid byproduct.
-
Solution: Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite and for a short period afterward. Use an ice-salt bath for effective temperature management.
-
-
Causality - Rate of Nitrite Addition: A localized excess of nitrous acid (formed from NaNO₂ and strong acid) can lead to side reactions and decomposition.
-
Solution: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise and slowly to the acidic solution of the amine. This ensures that nitrous acid is consumed as it is formed, minimizing its concentration and potential side reactions.
-
-
Causality - Acidity: A sufficient excess of strong acid (e.g., HBr) is crucial. At least 2-3 equivalents are typically required. The first equivalent protonates the amino group, making it soluble and reactive. The second equivalent reacts with sodium nitrite to generate the in situ nitrosating agent, nitrous acid (HNO₂). An excess of acid maintains a low pH, which suppresses the unwanted coupling reaction between the formed diazonium salt and the unreacted starting amine to form a diazoamino compound.
-
Solution: Use at least 2.5 equivalents of a strong acid like HBr. This not only facilitates the diazotization but also provides the bromide ions needed for the subsequent Sandmeyer step.
-
Q2: I'm observing a dark, tarry substance and significant byproduct formation during the copper-catalyzed bromination (Sandmeyer) step. What's going wrong?
A: The Sandmeyer reaction, while effective, can be plagued by side reactions if not properly controlled.[2] The key is to efficiently channel the diazonium salt through the desired radical pathway catalyzed by copper(I).
-
Causality - Catalyst Activity: The active catalyst in the Sandmeyer reaction is copper(I) bromide (CuBr). If the catalyst is old, oxidized to Cu(II), or impure, its catalytic efficiency will be dramatically reduced. This leads to the accumulation of the diazonium salt, which then undergoes thermal decomposition or other non-productive pathways, often resulting in polymerization and tar formation.
-
Solution: Use freshly prepared or high-purity CuBr. Ensure the reaction is carried out under conditions that maintain the copper in its +1 oxidation state as much as possible. The reaction mechanism involves a single-electron transfer from Cu(I) to the diazonium salt.[3]
-
-
Causality - Premature Decomposition: If the diazonium salt solution is allowed to warm up before being added to the copper catalyst, significant decomposition will occur, leading to the formation of phenols and other byproducts, as discussed in Q1.
-
Solution: Add the cold (0-5 °C) diazonium salt solution slowly to the heated solution of CuBr. A common mistake is to add the catalyst to the cold diazonium salt. The reaction should be heated (typically 60-80 °C) to facilitate the decomposition of the copper-diazonium complex and the release of N₂ gas. This controlled decomposition is the essence of the Sandmeyer reaction.
-
Problem Area 2: Incomplete Esterification
Q3: My Fischer esterification of 5-bromo-3-methylpicolinic acid is slow and never reaches completion, even after prolonged reflux. How can I improve this?
A: Fischer esterification is an equilibrium-limited reaction. To achieve high conversion, the equilibrium must be shifted towards the product side.
-
Causality - Water Formation: The reaction produces one molecule of water for every molecule of ester formed. The presence of water can hydrolyze the ester product, shifting the equilibrium back to the starting materials.
-
Solution 1 (Excess Reagent): Use a large excess of methanol. Since methanol is often the solvent, using it in a large volume (e.g., 10-20 times the molar quantity of the acid) will, by Le Châtelier's principle, drive the equilibrium towards the product.
-
Solution 2 (Water Removal): If the reaction is conducted in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove the water as it is formed.
-
Solution 3 (Anhydrous Conditions): Ensure all glassware is dry and use anhydrous methanol and a strong acid catalyst (e.g., concentrated sulfuric acid).
-
-
Causality - Insufficient Catalyst: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by methanol.
-
Solution: Use a catalytic amount (e.g., 0.1-0.2 equivalents) of a strong acid like H₂SO₄.
-
-
Alternative High-Yield Method: For a more robust and often irreversible esterification, convert the carboxylic acid to an acid chloride first.
-
Procedure: React 5-bromo-3-methylpicolinic acid with thionyl chloride (SOCl₂) in an inert solvent (e.g., DCM or toluene) to form the highly reactive acyl chloride intermediate. Then, carefully add methanol to the reaction mixture. This is a very effective, high-yield method that goes to completion but requires handling of SOCl₂.
-
Problem Area 3: Purification Challenges
Q4: How can I effectively purify the final product, this compound, from unreacted starting acid?
A: The difference in acidity between the starting material (a carboxylic acid) and the product (a neutral ester) is the key to a simple and effective separation.
-
Solution - Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The unreacted 5-bromo-3-methylpicolinic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer. The neutral ester product will remain in the organic layer.
-
Separate the two layers using a separatory funnel.
-
Wash the organic layer again with brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified ester.
-
-
Further Purification: If other neutral impurities are present, column chromatography on silica gel is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity of the product allows for good separation from less polar impurities.
Section 3: Optimized Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-3-methylpicolinic Acid[4]
-
Safety Note: Perform this reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5-amino-3-methylpicolinic acid (1.0 eq) in 48% hydrobromic acid (HBr, 3.0 eq).
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water and place it in the dropping funnel.
-
Add the NaNO₂ solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 20 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr (1.0 eq) and heat the solution to 70 °C.
-
Slowly add the cold diazonium salt solution prepared in step 1 to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady, non-violent effervescence.
-
After the addition is complete, heat the reaction mixture at 80 °C for 1 hour to ensure complete decomposition.
-
Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 5-bromo-3-methylpicolinic acid.[4]
-
Protocol 2: Esterification to this compound
-
Procedure:
-
To a round-bottom flask, add the crude 5-bromo-3-methylpicolinic acid (1.0 eq) and anhydrous methanol (15-20 eq).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water and a saturated solution of sodium bicarbonate. Stir until gas evolution ceases and the pH is neutral or slightly basic (pH 7-8).
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[5]
-
Purify further by column chromatography if necessary.
-
Section 4: Data Summary & Parameter Optimization
| Parameter | Stage | Recommended Setting | Rationale & Impact on Yield |
| Temperature | Diazotization | 0 - 5 °C | Critical. Prevents decomposition of unstable diazonium salt. Higher temps drastically reduce yield by forming phenol byproducts. |
| Acid Equivalents | Diazotization | >2.5 eq HBr | Ensures complete protonation of amine, generation of HNO₂, and suppression of azo-coupling side reactions. Insufficient acid leads to low conversion and side products. |
| Nitrite Addition Rate | Diazotization | Slow, dropwise | Prevents localized high concentrations of HNO₂, reducing side reactions and improving safety. |
| Catalyst | Sandmeyer | Fresh, high-purity CuBr | Ensures efficient catalytic cycle. Oxidized or impure catalyst leads to low yield and tar formation. |
| Reaction Order | Sandmeyer | Add diazonium to hot CuBr | Promotes controlled decomposition of the diazonium salt via the desired catalytic pathway. Reversing the order can lead to uncontrolled decomposition. |
| Water Removal | Esterification | Use excess methanol / Dean-Stark | Drives the reaction equilibrium towards the ester product, ensuring high conversion. Failure to remove water results in incomplete reaction. |
Section 5: Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving common issues related to low yield.
References
- Understanding Chromium Picolinate's Benefits vs. Risks. (2025). Verywell Health.
- Chromium Picolinate: Guide for Industry Use & Research. (2025).
- Methyl 5-bromo-3-methylpicolin
- Methyl 5-bromo-3-methylpicolin
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2018).
- Chromium Picolinate Side Effects. Consensus Academic Search Engine.
- 5-Bromo-3-methylpicolinic Acid CAS 886365-43-1.
- Synthesis method of 3-bromo-5-methylpyridine. (2017).
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
- Chromium picolinate Uses, Side Effects & Warnings. (2025). Drugs.com.
- 5-Bromo-3-methylpicolinic acid | 886365-43-1. Sigma-Aldrich.
- Sandmeyer Reaction. Organic Chemistry Portal.
- A synthetic method of 5-bromo-2-picoline. (2009).
- Diazotis
Sources
Technical Support Center: Purification of Methyl 5-bromo-3-methylpicolinate
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of crude Methyl 5-bromo-3-methylpicolinate. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in obtaining this key chemical intermediate with the highest purity.
Introduction: this compound is a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can lead to side reactions, low yields, and complications in subsequent synthetic steps. This guide addresses common challenges encountered during its purification, providing expert insights and actionable solutions. The crude product typically appears as an off-white to yellow-brown solid, with discoloration often indicating the presence of impurities.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily solid. What are the likely impurities and how should I approach purification?
A1: A dark, oily, or discolored appearance in your crude product typically points to several potential classes of impurities:
-
Residual Starting Materials: Incomplete esterification can leave behind 5-bromo-3-methylpicolinic acid.
-
Side-Products: Isomeric byproducts, such as Methyl 3-bromo-5-methylpicolinate, may form depending on the synthetic route. These isomers often have very similar polarities, making separation challenging[1].
-
Reagents and Catalysts: Unreacted reagents or catalysts used in the synthesis.
-
Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., high heat, strong acid/base).
Initial Approach:
-
Assess Purity: Before attempting purification, analyze the crude material using Thin Layer Chromatography (TLC) and ¹H NMR. NMR can help identify the major components and estimate the level of impurities.
-
Solubility Test: Perform a small-scale solubility test to determine if a simple trituration or recrystallization is feasible.
-
Choose Primary Method: Based on the assessment, decide on the primary purification method. If impurities are significantly different in polarity from the product, column chromatography is recommended. If the product is highly crystalline and impurities are minor, recrystallization may be sufficient.
Q2: How do I choose between column chromatography and recrystallization for my crude sample?
A2: The choice depends on the impurity profile and the quantity of material.
-
Column Chromatography is the most versatile and common method, especially when dealing with multiple impurities of varying polarities or when isomers are present[1][2]. It is ideal for separating compounds that are difficult to crystallize.
-
Recrystallization is best when your desired compound is the major component (>90%) and the impurities have different solubility profiles. It is an efficient and scalable method for removing small amounts of impurities from a solid product. A patent for a related compound, 2-amino-3-methyl-5-bromopyridine, notes the use of ethanol for recrystallization, suggesting that alcohols could be a good starting point for solvent screening[3].
The logical workflow for making this decision is outlined below.
Sources
Common byproducts in Methyl 5-bromo-3-methylpicolinate reactions and their removal
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Methyl 5-bromo-3-methylpicolinate in their synthetic workflows. This guide is designed to provide expert insights and practical solutions to common challenges encountered during reactions involving this versatile building block. We will delve into the causality behind experimental choices and offer self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions and byproducts observed when using this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)?
When employing this compound in palladium-catalyzed cross-coupling reactions, several classes of byproducts are frequently observed. Understanding their origin is key to minimizing their formation.
-
Homocoupling Products: These are symmetrical biaryls formed from the coupling of two molecules of the same starting material.
-
Aryl Halide Homocoupling: Two molecules of this compound can couple to form a symmetrical bipyridine. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1][2]
-
Organoboron/Organometallic Homocoupling: In Suzuki reactions, the boronic acid or ester can undergo homocoupling.[1][3][4] Similarly, in Sonogashira couplings, the terminal alkyne can form a diyne byproduct, particularly in the presence of copper co-catalysts.[5]
-
-
Dehalogenation (Hydrodehalogenation): The bromine atom on the picolinate ring is replaced by a hydrogen atom, yielding Methyl 3-methylpicolinate. This can occur through various pathways, sometimes involving water as a hydrogen source.[6][7]
-
Protodeboronation (in Suzuki reactions): The boronic acid or ester coupling partner can react with a proton source (often residual water) to cleave the carbon-boron bond, regenerating the corresponding arene and rendering it inactive for the desired cross-coupling.[8][9]
-
Hydrolysis of the Methyl Ester: The methyl ester group of the picolinate can be hydrolyzed to the corresponding carboxylic acid (5-bromo-3-methylpicolinic acid), especially under strongly basic or acidic conditions, or with prolonged heating in the presence of water.[10][11]
Below is a diagram illustrating the formation of these common byproducts.
Caption: Formation pathways of common byproducts in cross-coupling reactions.
Troubleshooting Guide
Problem 1: Significant formation of homocoupled byproducts is observed in my Suzuki coupling reaction.
Causality: Homocoupling is often promoted by the presence of molecular oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), disrupting the catalytic cycle and favoring side reactions.[1][2]
Solutions:
-
Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture and solvent.
-
Protocol: Employ at least three freeze-pump-thaw cycles for the solvent before use. For the reaction mixture, sparging with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst is highly effective.[9]
-
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.
-
Protocol: Consider the addition of a small amount of a reducing agent like potassium formate.
-
-
Control of Reaction Stoichiometry: A slight excess of the boronic acid derivative (e.g., 1.1-1.3 equivalents) can sometimes help to favor the cross-coupling pathway over homocoupling.[9]
| Parameter | Recommendation for Minimizing Homocoupling |
| Atmosphere | Inert (Argon or Nitrogen) |
| Solvent | Thoroughly degassed |
| Additives | Consider a mild reducing agent (e.g., potassium formate) |
| Stoichiometry | Slight excess of boronic acid/ester |
Problem 2: My reaction is yielding a significant amount of the dehalogenated product, Methyl 3-methylpicolinate.
Causality: Dehalogenation can be a competing pathway in palladium-catalyzed reactions, often facilitated by sources of hydrides in the reaction mixture. This can sometimes be exacerbated by certain ligands or solvent systems.[6][7]
Solutions:
-
Ligand Screening: The choice of phosphine ligand can influence the rate of reductive elimination versus competing side reactions.
-
Recommendation: Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can promote the desired cross-coupling.[8]
-
-
Solvent Purity: Ensure the use of anhydrous solvents to minimize potential proton sources that can contribute to hydrodehalogenation.
-
Base Selection: The choice of base can also play a role. A weaker, non-nucleophilic base might be advantageous in some cases.
Problem 3: The methyl ester of my product is being hydrolyzed to the carboxylic acid.
Causality: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions, particularly with elevated temperatures and the presence of water.[10][11][12][13][14]
Solutions:
-
Base Selection: If using a strong base like NaOH or KOH, consider switching to a weaker inorganic base such as K₂CO₃ or Cs₂CO₃, or an organic base like triethylamine.
-
Reaction Temperature and Time: Minimize the reaction temperature and time to what is necessary for the completion of the cross-coupling. Prolonged heating increases the likelihood of hydrolysis.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to limit the amount of water available for hydrolysis.
Byproduct Removal Protocols
Q2: How can I effectively remove residual palladium catalyst from my reaction mixture?
Residual palladium can interfere with downstream applications and is often a regulatory concern in pharmaceutical synthesis.
Protocol 1: Filtration through Celite®
This is a straightforward method for removing heterogeneous palladium catalysts (like Pd/C) and precipitated palladium black.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Prepare a short plug of Celite® (diatomaceous earth) in a fritted glass funnel or a pipette.
-
Pass the diluted reaction mixture through the Celite® plug.
-
Wash the plug with additional solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure.
Protocol 2: Use of Scavenger Resins
For removing soluble palladium species, solid-supported scavengers are highly effective.[15]
-
Choose a scavenger resin with functional groups that chelate palladium (e.g., thiol- or phosphine-based resins).
-
Add the scavenger resin to the crude reaction mixture (typically 5-10 equivalents relative to the palladium catalyst).
-
Stir the mixture at room temperature or with gentle heating for a few hours to overnight.
-
Filter off the resin and wash it with the reaction solvent.
-
The filtrate contains the purified product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 14. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 15. spinchem.com [spinchem.com]
Technisches Support-Center: Optimierung der Reaktionsbedingungen für Methyl-5-brom-3-methylpicolinat
Answering in German. Absolut. Hier ist ein technisches Support-Center, das speziell auf die Optimierung der Reaktionsbedingungen für Methyl-5-brom-3-methylpicolinat zugeschnitten ist.
Willkommen im technischen Support-Center. Dieses Handbuch soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine detaillierte Anleitung zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zur Optimierung von Reaktionen mit Methyl-5-brom-3-methylpicolinat bieten. Als Ihr leitender Anwendungswissenschaftler werde ich Sie durch die wichtigsten Überlegungen führen, um erfolgreiche und reproduzierbare Ergebnisse zu gewährleisten.
Abschnitt 1: Grundlagen, Handhabung und Lagerung von Reagenzien
Bevor mit einer Reaktion begonnen wird, ist es entscheidend, die Eigenschaften des Ausgangsmaterials zu verstehen und dessen Integrität sicherzustellen.
F1: Was sind die wichtigsten physikalischen und chemischen Eigenschaften von Methyl-5-brom-3-methylpicolinat?
A1: Das Verständnis der grundlegenden Eigenschaften des Reagenzes ist der erste Schritt zur Versuchsplanung. Nachfolgend finden Sie eine Zusammenfassung der wichtigsten Eigenschaften.[1][2][3]
| Eigenschaft | Wert | Quelle(n) |
| CAS-Nummer | 213771-32-5 | [1][2][4] |
| Molekülformel | C₈H₈BrNO₂ | [2][3] |
| Molekulargewicht | 230.06 g/mol | [2][3] |
| Erscheinungsbild | Cremefarbener bis grau- bis blassgelber bis gelbbrauner Feststoff | [1] |
| Lagerbedingungen | Raumtemperatur, unter inerter Atmosphäre | [1][5] |
| Löslichkeit | Löslich in gängigen organischen Lösungsmitteln (z. B. THF, Dioxan, DMF) | |
| SMILES | COC(=O)C1=NC=C(Br)C=C1C | [5] |
F2: Wie sollte ich Methyl-5-brom-3-methylpicolinat richtig lagern und handhaben, um eine Zersetzung zu vermeiden?
A2: Die richtige Lagerung ist entscheidend für die Langlebigkeit und Reaktivität des Reagenzes. Obwohl es sich um einen Feststoff handelt, der bei Raumtemperatur gelagert werden kann, wird empfohlen, ihn unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) aufzubewahren, um eine langsame Hydrolyse durch Luftfeuchtigkeit zu verhindern.[1][5] Er sollte von starken Säuren, Basen und Oxidationsmitteln ferngehalten werden.[6] Aus sicherheitstechnischer Sicht ist Methyl-5-brom-3-methylpicolinat als Reizstoff eingestuft, der Haut-, Augen- und Atemwegsreizungen verursachen kann.[3] Tragen Sie bei der Handhabung des Feststoffs immer geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Handschuhe und Laborkittel.
Abschnitt 2: Optimierung von Suzuki-Miyaura-Kreuzkupplungsreaktionen
Die häufigste Anwendung für ein Arylbromid wie Methyl-5-brom-3-methylpicolinat ist die Palladium-katalysierte Kreuzkupplung, insbesondere die Suzuki-Miyaura-Reaktion. Die Optimierung dieser Reaktion ist entscheidend für die Erzielung hoher Ausbeuten und Reinheit.
F3: Ich plane eine Suzuki-Miyaura-Kupplung. Was sind zuverlässige Ausgangsbedingungen?
A3: Ein guter Ausgangspunkt ist entscheidend. Das folgende Protokoll beschreibt einen robusten Satz von Anfangsbedingungen, die für die meisten Boronsäuren oder -ester geeignet sind und als Basis für die weitere Optimierung dienen können.
Experimentelles Protokoll: Allgemeine Suzuki-Miyaura-Kupplung
-
Reaktionsaufbau: Geben Sie Methyl-5-brom-3-methylpicolinat (1,0 Äquiv.), die Arylboronsäure (1,2-1,5 Äquiv.) und die Base (z. B. K₂CO₃ oder Cs₂CO₃, 2,0-3,0 Äquiv.) in einen flammgetrockneten Schlenk-Kolben, der mit einem Magnetrührstab ausgestattet ist.
-
Entgasen: Verschließen Sie den Kolben, evakuieren Sie ihn und füllen Sie ihn dreimal mit einem inerten Gas (Argon oder Stickstoff). Fügen Sie dann das entgaste Lösungsmittel (z. B. 1,4-Dioxan/Wasser, 4:1 v/v) über eine Spritze hinzu.[7]
-
Katalysatorzugabe: Fügen Sie den Palladium-Präkatalysator (z. B. Pd(PPh₃)₄, 1-5 mol%) und den Liganden (falls erforderlich) unter einem positiven Inertgasstrom hinzu.
-
Reaktion: Erhitzen Sie das Reaktionsgemisch unter Rühren auf 80–100 °C. Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS).
-
Aufarbeitung: Kühlen Sie die Reaktion nach Abschluss auf Raumtemperatur ab. Verdünnen Sie sie mit Wasser und extrahieren Sie sie mit einem organischen Lösungsmittel (z. B. Ethylacetat). Waschen Sie die kombinierte organische Schicht mit Kochsalzlösung, trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie sie und konzentrieren Sie sie im Vakuum.
-
Reinigung: Reinigen Sie den Rohproduktrest mittels Flash-Säulenchromatographie auf Kieselgel, um das gewünschte gekoppelte Produkt zu erhalten.
F4: Können Sie den katalytischen Zyklus der Suzuki-Reaktion zur besseren Verständlichkeit visualisieren?
A4: Sicher. Das Verständnis des Mechanismus ist der Schlüssel zur Fehlerbehebung. Der Zyklus umfasst drei Hauptschritte: oxidative Addition, Transmetallierung und reduktive Eliminierung.[8]
Abbildung 1: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kreuzkupplung.
F5: Meine Suzuki-Kupplung verläuft langsam oder unvollständig. Welche Parameter sollte ich zur Optimierung anpassen?
A5: Eine langsame oder unvollständige Reaktion ist ein häufiges Problem. Die systematische Anpassung der Reaktionsparameter ist der beste Ansatz.[9]
| Parameter | Mögliches Problem | Vorgeschlagene Lösung(en) |
| Katalysator/Ligand | Geringe Katalysatoraktivität | Erhöhen Sie die Katalysatorbeladung (bis zu 5 mol%). Wechseln Sie zu einem elektronenreicheren, sperrigeren Liganden (z. B. Buchwald-Liganden wie SPhos oder XPhos), um die oxidative Addition und reduktive Eliminierung zu beschleunigen.[9] |
| Base | Unzureichende Basenstärke | Wechseln Sie zu einer stärkeren Base. Die Reaktivität folgt im Allgemeinen der Ordnung: Cs₂CO₃ > K₃PO₄ > K₂CO₃ > Na₂CO₃.[10] Für basenempfindliche Substrate kann eine mildere Base wie KF verwendet werden.[11] |
| Lösungsmittel | Schlechte Löslichkeit oder niedriger Siedepunkt | Wechseln Sie zu einem Lösungsmittel mit höherem Siedepunkt wie Toluol oder DMF. Stellen Sie sicher, dass das Lösungsmittel rigoros entgast wird, da Sauerstoff den Katalysator desaktivieren kann.[7] |
| Temperatur | Unzureichende Energie | Erhöhen Sie die Reaktionstemperatur schrittweise (z. B. in 10°C-Schritten). Mikrowellenerwärmung kann die Reaktionszeiten bei schwierigen Kupplungen drastisch verkürzen. |
| Boronsäure-Reagenz | Geringe Reaktivität oder Zersetzung | Verwenden Sie das entsprechende Boronsäure-Pinakolester-Derivat, das oft stabiler ist.[9] Stellen Sie sicher, dass das Boronsäure-Reagenz von hoher Qualität ist. |
F6: Ich beobachte eine signifikante Homokupplung meiner Boronsäure und eine Entbromierung meines Ausgangsmaterials. Wie kann ich diese Nebenreaktionen minimieren?
A6: Homokupplung und Entbromierung sind klassische Nebenreaktionen bei Suzuki-Kupplungen, die oft miteinander zusammenhängen.
-
Boronsäure-Homokupplung: Diese Nebenreaktion wird hauptsächlich durch das Vorhandensein von Sauerstoff gefördert, der den aktiven Pd(0)-Katalysator zu Pd(II) reoxidiert, was dann die Homokupplung katalysiert.[7][8]
-
Lösung: Stellen Sie eine rigorose Entgasung des Lösungsmittels und des Reaktionsgefäßes sicher. Die Verwendung eines Pd(II)-Präkatalysators, der in situ sauber zu Pd(0) reduziert wird (z. B. Buchwald-Präkatalysatoren), kann die Menge an reaktivem Pd(II) minimieren, das zu Beginn der Reaktion vorhanden ist.[8]
-
-
Entbromierung (Protodebromierung): Dies geschieht, wenn das Arylbromid-Substrat anstelle der Kupplung mit der Boronsäure durch ein Wasserstoffatom ersetzt wird.
-
Lösung: Diese Nebenreaktion wird oft durch Verunreinigungen in der Base oder im Lösungsmittel oder durch eine zu hohe Katalysatorbeladung bei hohen Temperaturen begünstigt. Stellen Sie sicher, dass Sie hochwertige Reagenzien verwenden. Wenn die Entbromierung anhält, versuchen Sie, die Reaktionstemperatur oder die Katalysatorbeladung zu senken, sobald die Reaktion initiiert wurde.
-
Abbildung 2: Workflow zur Fehlerbehebung bei Suzuki-Miyaura-Kupplungen.
Abschnitt 3: Alternative Transformationen
F7: Wie kann ich den Methylester selektiv zur entsprechenden Carbonsäure hydrolysieren?
A7: Die Hydrolyse des Esters zu 5-Brom-3-methylpicolinsäure ist eine unkomplizierte Transformation. Aufgrund der potenziellen Reaktivität des Arylbromids unter bestimmten Bedingungen sind milde Bedingungen vorzuziehen.
Experimentelles Protokoll: Esterhydrolyse
-
Einrichtung: Lösen Sie Methyl-5-brom-3-methylpicolinat (1,0 Äquiv.) in einem Gemisch aus THF und Wasser (z. B. 3:1 v/v).
-
Reaktion: Fügen Sie Lithiumhydroxid (LiOH·H₂O, 1,5–2,0 Äquiv.) hinzu und rühren Sie das Gemisch bei Raumtemperatur. Überwachen Sie die Reaktion mittels DC oder LC-MS auf das Verschwinden des Ausgangsmaterials.
-
Aufarbeitung: Nach Abschluss der Reaktion entfernen Sie das THF im Vakuum. Verdünnen Sie den wässrigen Rückstand mit Wasser und säuern Sie ihn vorsichtig mit 1 M HCl auf einen pH-Wert von ~4-5 an.
-
Isolierung: Das Carbonsäureprodukt fällt oft als Feststoff aus und kann durch Filtration gesammelt werden. Alternativ kann das Produkt mit einem organischen Lösungsmittel wie Ethylacetat extrahiert werden. Trocknen Sie die organische Schicht, konzentrieren Sie sie und reinigen Sie sie bei Bedarf durch Umkristallisation.
Abschnitt 4: Häufig gestellte Fragen (FAQs)
F1: Ist Methyl-5-brom-3-methylpicolinat auf Kieselgel stabil? A1: Ja, es ist im Allgemeinen stabil gegenüber Kieselgelchromatographie, was eine Standardmethode zur Reinigung ist.
F2: Was sind die primären Sicherheitsbedenken bei diesem Reagenz? A2: Die primären Gefahren sind Reizungen von Haut, Augen und Atemwegen.[3] Es sollte in einem gut belüfteten Bereich oder einem Abzug gehandhabt werden. Beziehen Sie sich immer auf das aktuelle Sicherheitsdatenblatt (SDB) des Lieferanten für umfassende Sicherheitsinformationen.[1][6]
F3: Kann ich dieses Substrat in anderen Kreuzkupplungsreaktionen (z. B. Sonogashira, Heck) verwenden? A3: Ja. Als Arylbromid ist es ein geeignetes Substrat für eine Vielzahl von Palladium-katalysierten Kreuzkupplungsreaktionen. Die Reaktionsbedingungen (Katalysator, Ligand, Base, Lösungsmittel) müssen für die spezifische Transformation optimiert werden, aber die allgemeine Reaktivität ist gut.
Referenzen
-
Methyl 5-bromo-3-methylpicolinate - Acros Pharmatech. (n.d.). Acros Pharmatech. [Link]
-
This compound | C8H8BrNO2 | CID 45789787 - PubChem. (n.d.). PubChem. [Link]
-
Optimization of batch conditions for the mono ortho-bromination reaction. - ResearchGate. (n.d.). ResearchGate. [Link]
-
BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. (2018). Farmacia, 66(5), 743-751. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Harvard University. [Link]
-
Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. (n.d.). Patsnap. [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH. (n.d.). National Institutes of Health. [Link]
-
Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - MDPI. (2022). Molecules, 27(19), 6543. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate - BIO Web of Conferences. (2022). BIO Web of Conferences, 49, 01004. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. (2016). Beilstein Journal of Organic Chemistry, 12, 2226–2234. [Link]
-
This compound, 98% Purity, C8H8BrNO2, 25 grams - CP Lab Safety. (n.d.). CP Lab Safety. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]
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- 8. Yoneda Labs [yonedalabs.com]
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- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
Stability and storage conditions for Methyl 5-bromo-3-methylpicolinate
Welcome to the technical support guide for Methyl 5-bromo-3-methylpicolinate (CAS No. 213771-32-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. Here, we address common questions and troubleshooting scenarios based on the compound's chemical nature and established handling protocols for related substances.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored at room temperature in a tightly sealed container.[1][2] To minimize degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended.[3][4] The storage area should be cool, dry, and well-ventilated.[2]
Q2: What is the physical appearance of this compound?
A2: this compound is a solid that can range in color from off-white or pale-yellow to gray or yellow-brown.[1]
Q3: Is this compound sensitive to light or air?
A3: While specific data for this compound is limited, related bromopyridine compounds are known to be sensitive to light and air.[5] Therefore, it is best practice to store it in an opaque or amber-colored vial to protect it from light. The recommendation to store under an inert atmosphere also helps mitigate potential air sensitivity.[3][4]
Q4: What are the primary signs of degradation?
A4: Visual signs of degradation can include a significant change in color outside of its typical range (e.g., darkening to a deep brown or black), a change in texture such as clumping or melting, or the development of a distinct odor. For experimental validation, the appearance of unexpected spots on a TLC plate or new peaks in an LC/MS analysis compared to a fresh sample would indicate the presence of impurities due to degradation.
Q5: What are the main degradation pathways for this molecule?
A5: The two primary points of instability in this compound are the ester functional group and the brominated pyridine ring.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, which would convert the compound to 5-bromo-3-methylpicolinic acid. This reaction is catalyzed by the presence of water, and the rate can be influenced by acidic or basic conditions, as well as the presence of certain metal ions.[6][7]
-
Bromopyridine Ring Instability: The bromopyridine ring can be reactive, particularly under forcing conditions or in the presence of strong nucleophiles, which could lead to debromination or other side reactions.[8][9] As a halogenated heterocyclic compound, it may also be sensitive to light.[5]
Q6: What safety precautions should be taken when handling this compound?
A6: this compound is classified as a hazardous substance. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation.[10][11] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[12] All handling should be performed in a well-ventilated area or a chemical fume hood.[10]
Troubleshooting Guide
This section addresses common experimental issues that may arise from the improper storage or handling of this compound.
Scenario 1: Inconsistent or non-reproducible reaction yields.
-
Possible Cause: This is often a primary indicator of compound degradation. If the reagent has partially hydrolyzed to 5-bromo-3-methylpicolinic acid, the effective concentration of the desired starting material is reduced, leading to lower and inconsistent yields.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your current stock of this compound using an appropriate analytical method (e.g., NMR, LC/MS, or TLC) and compare it to the certificate of analysis or a fresh sample. Look for the presence of the corresponding carboxylic acid.
-
Use a Fresh Sample: If degradation is confirmed or suspected, open a new, sealed container of the reagent and repeat the experiment.
-
Improve Storage: Ensure the compound is stored in a desiccator or under an inert atmosphere to prevent moisture exposure.[6] Avoid storing in humid environments like a standard freezer, which can accelerate hydrolysis.[6]
-
Scenario 2: Appearance of an unexpected, more polar byproduct in reaction monitoring (TLC or LC/MS).
-
Possible Cause: The appearance of a significantly more polar spot on a TLC plate or an earlier eluting peak in reverse-phase LC is characteristic of the formation of 5-bromo-3-methylpicolinic acid due to hydrolysis of the methyl ester.
-
Troubleshooting Steps:
-
Co-spotting/Co-injection: If you have the corresponding carboxylic acid standard, co-spot it on a TLC plate or co-inject it in an LC/MS analysis with your reaction mixture to confirm the identity of the byproduct.
-
Anhydrous Reaction Conditions: Ensure that all solvents and reagents used in your reaction are rigorously dried to prevent hydrolysis during the experiment.
-
pH Control: Avoid strongly acidic or basic aqueous conditions if the ester is intended to remain intact throughout the reaction.
-
Scenario 3: The solid reagent appears discolored, clumped, or has a different texture.
-
Possible Cause: Significant changes in the physical appearance of the solid can indicate decomposition. Clumping may suggest water absorption, which can lead to hydrolysis.
-
Troubleshooting Steps:
-
Do Not Use: It is highly recommended to discard any reagent that shows significant changes in its physical appearance.
-
Review Storage Practices: Re-evaluate your storage setup. Ensure containers are sealed tightly and consider using a desiccator cabinet for storage. For long-term storage, subdividing the reagent into smaller, single-use vials under an inert atmosphere can prevent contamination of the entire stock with repeated openings.
-
Summary of Stability and Storage
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room Temperature[1][2] | Prevents exposure to high humidity in freezers and potential freeze-thaw cycles. |
| Atmosphere | Inert Gas (Argon/Nitrogen)[3][4] | Minimizes oxidation and hydrolysis from atmospheric oxygen and moisture. |
| Light | Protect from Light (Amber Vial)[5] | Brominated pyridines can be light-sensitive. |
| Moisture | Store in a Dry Place (Desiccator)[2][6] | The ester group is susceptible to hydrolysis. |
| Container | Tightly Sealed[10] | Prevents exposure to air and moisture. |
Troubleshooting Workflow
Below is a diagram illustrating the decision-making process when encountering issues potentially related to the stability of this compound.
Caption: Troubleshooting flowchart for stability issues.
References
- This compound | C8H8BrNO2 | CID 45789787. (n.d.). PubChem.
- This compound. (n.d.). Acros Pharmatech.
- Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda.
- Bromination of Pyrrole and Pyridine #bromination. (2024, November 18). YouTube.
- How to carry out bromination of pyridine at 2- or 4- positions? (2012, October 3). ResearchGate.
- Liu, B., et al. (2016). Chemical properties and biotoxicity of several chromium picolinate derivatives. Journal of Inorganic Biochemistry, 165, 59-66. [Link]
- den Hertog, H. J., & Combe, W. P. (1952). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 71(7), 745-752. [Link]
- Garcia, E. E., Greco, C. V., & Hunsberger, I. M. (1960). FACILE BROMINATION OF PYRIDINE-TYPE HETEROCYCLES AT THE β-POSITION. Journal of the American Chemical Society, 82(16), 4430-4431. [Link]
- Any advice about the stability of ester and carbamate containing compounds? (2015, November 25). ResearchGate.
- Albert, A. (1953). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry, 57(9), 1060-1061. [Link]
- This compound (C8H8BrNO2). (n.d.). PubChemLite.
- This compound, 98% Purity, C8H8BrNO2, 25 grams. (n.d.). CP Lab Safety.
- Yang, S., Minkler, P., & Hoppel, C. L. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 17(11), 1620–1628. [Link]
- Fife, T. H., & Przystas, T. J. (1985). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 107(4), 1041-1047. [Link]
- Wu, Y. M., Wu, C. M., & Wang, Y. (2008). Methyl 5-bromo-6-methyl-picolinate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o134. [Link]
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- 12. chemscene.com [chemscene.com]
Troubleshooting guide for failed reactions with Methyl 5-bromo-3-methylpicolinate
A-Level Editorial Note: This guide is designed for researchers and professionals in drug development and synthetic chemistry. It moves beyond a simple list of procedures to provide a deeper understanding of the "why" behind experimental choices when working with Methyl 5-bromo-3-methylpicolinate. The question-and-answer format is intended to directly address common points of failure in the laboratory, ensuring that scientists can quickly diagnose and resolve issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working. I'm seeing either no product or very low yield. What are the likely causes?
There are several potential reasons for a failed Suzuki-Miyaura coupling with this substrate. The primary culprits often involve catalyst inhibition, steric hindrance, or suboptimal reaction conditions. The pyridine nitrogen in your starting material can coordinate to the palladium catalyst, effectively poisoning it. Additionally, the methyl group at the 3-position introduces steric bulk near the reaction center, which can hinder the approach of the coupling partners.
Q2: How can I overcome palladium catalyst inhibition by the pyridine nitrogen?
The key is to use bulky, electron-rich phosphine ligands. These ligands coordinate to the palladium center and sterically shield it, preventing the pyridine nitrogen from binding and deactivating the catalyst.[1] Excellent choices include Buchwald ligands like SPhos and XPhos. Increasing the catalyst loading, for instance from 1-2 mol% to 5 mol%, can also help compensate for any catalyst deactivation.
Q3: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then catalyzes the unwanted homocoupling.[2] To mitigate this, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degassing your solvents by sparging with an inert gas or using the freeze-pump-thaw technique is critical.[2]
Q4: My starting material seems to be degrading, and I'm isolating the corresponding carboxylic acid. What is happening?
This indicates hydrolysis of the methyl ester. This is particularly common when using strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures.[3][4] Consider using a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[5] If the reaction requires a stronger base, you might need to lower the reaction temperature and accept a longer reaction time.
Troubleshooting Failed Reactions: A Deeper Dive
Scenario 1: No Reaction in a Suzuki-Miyaura Coupling
You have attempted to couple this compound with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture at 90°C, but you only recover your starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.
Detailed Analysis and Recommended Actions:
-
Catalyst Inhibition: As mentioned in the FAQs, Pd(PPh₃)₄ may not be robust enough for this sterically hindered and potentially coordinating substrate. The triphenylphosphine ligands are not bulky enough to prevent the pyridine nitrogen from interfering with the palladium's catalytic cycle.
-
Steric Hindrance: The methyl group at the 3-position, ortho to the bromine, increases the steric barrier for oxidative addition, which is often the rate-determining step.[6]
-
Base Strength: While Na₂CO₃ is a common base, it might not be sufficiently strong to facilitate the transmetalation step effectively with this electron-deficient pyridine ring.
Recommended Protocol for a Re-attempt:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) with SPhos (5 mol%) | A more active catalyst system with a bulky, electron-rich ligand to promote oxidative addition and prevent catalyst poisoning.[7] |
| Base | K₃PO₄ (2.5 equivalents) | A stronger base that is often more effective for challenging Suzuki couplings, including those with heteroaryl halides.[5] |
| Solvent | Toluene/Water (10:1) | A less coordinating solvent than dioxane that can sometimes improve reaction rates. Ensure it is thoroughly degassed. |
| Temperature | 100°C | A slightly higher temperature may be required to overcome the activation energy barrier. |
Scenario 2: Low Yield in a Sonogashira Coupling
You are attempting to couple this compound with phenylacetylene using Pd(PPh₃)₂Cl₂, CuI, and triethylamine (TEA) in THF. You observe a complex mixture with a low yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low-yield Sonogashira coupling.
Detailed Analysis and Recommended Actions:
-
Glaser Homocoupling: The presence of CuI can promote the homocoupling of the terminal alkyne, leading to byproducts and consuming your nucleophile. This is often exacerbated by the presence of oxygen.
-
Dehalogenation: Under basic conditions and at elevated temperatures, dehalogenation of the starting material can occur, leading to the formation of Methyl 3-methylpicolinate.
-
Catalyst Decomposition: The catalyst system may not be stable at the reaction temperature, leading to the formation of palladium black and loss of catalytic activity.
Recommended Copper-Free Sonogashira Protocol:
For challenging substrates, a copper-free Sonogashira protocol can often provide cleaner results and avoid issues with alkyne homocoupling.[1][8][9]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) | A highly active and robust catalyst system suitable for copper-free conditions. |
| Base | K₂CO₃ (2.5 equivalents) | A milder base that can help to prevent dehalogenation and other side reactions. |
| Solvent | DMF | A polar aprotic solvent that can facilitate the reaction. Ensure it is anhydrous and degassed. |
| Temperature | 80-90°C | A moderate temperature is often sufficient for copper-free protocols. |
Scenario 3: Failed Buchwald-Hartwig Amination
You are trying to couple this compound with morpholine using Pd₂(dba)₃, BINAP, and NaOt-Bu in toluene at 100°C. No desired product is formed.
Troubleshooting Workflow:
Sources
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Methyl 5-bromo-3-methylpicolinate during reactions
Welcome to the technical support center for Methyl 5-bromo-3-methylpicolinate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you prevent degradation and maximize reaction success.
Introduction
This compound is a valuable substituted pyridine intermediate, frequently employed in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its structure, featuring an electron-deficient pyridine ring, a reactive C-Br bond for cross-coupling, and a methyl ester, presents a unique set of challenges. Understanding the potential degradation pathways is paramount to achieving high yields and reproducible results. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes?
Low yields in Suzuki-Miyaura couplings involving this substrate are common and can stem from several sources. The primary culprits are often related to catalyst inhibition, instability of the substrate or coupling partner, and suboptimal reaction conditions.
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst.[1][2] This coordination can sequester the active catalytic species, effectively poisoning the catalyst and stalling the catalytic cycle.[1][2]
-
Protodeboronation of the Boronic Acid/Ester: The basic conditions required for the transmetalation step of the Suzuki coupling can promote the undesired cleavage of the C-B bond in your boronic acid or ester coupling partner, replacing it with a hydrogen atom.[1][3] This side reaction consumes your nucleophile and is particularly problematic with electron-deficient or heteroaryl boronic acids.[1][3]
-
Hydrolysis of the Methyl Ester: The methyl ester group on the picolinate ring is susceptible to hydrolysis to the corresponding carboxylic acid under basic aqueous conditions, a common medium for Suzuki reactions.[4][5] This side product can complicate purification and may even participate in or inhibit the reaction differently.
-
Dehalogenation of the Starting Material: In some cases, particularly with highly active catalysts or the presence of hydrogen sources, reductive dehalogenation of the starting material can occur, leading to the formation of Methyl 3-methylpicolinate.
Q2: I'm observing the formation of 5-bromo-3-methylpicolinic acid as a major byproduct. How can I prevent the hydrolysis of the methyl ester?
Ester hydrolysis is a classic side reaction when using bases in the presence of water. To mitigate this, consider the following strategies:
-
Choice of Base: Switch to non-nucleophilic, anhydrous bases. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices, but for preventing hydrolysis, potassium phosphate (K₃PO₄) is often a superior option as it is less basic and can be used under less aqueous conditions.[1] Using fluoride-based bases like KF can also be effective in preventing ester cleavage, though reaction rates might be slower.
-
Solvent System: Minimize the amount of water in your reaction. While some water is often necessary to dissolve the base and facilitate the catalytic cycle, using a higher ratio of the organic solvent (e.g., 1,4-dioxane, THF, or toluene) can suppress hydrolysis.[4][6] In some cases, completely anhydrous conditions can be employed, although this may require careful selection of the base and boronic acid partner (e.g., using a boronic ester).
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the rate of hydrolysis. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Q3: Could my starting material be degrading before the coupling reaction even starts? What are the recommended storage and handling conditions?
Yes, improper storage and handling can lead to degradation. While this compound is a solid at room temperature and relatively stable, it is good practice to take precautions.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room Temperature or refrigerated (2-8 °C) for long-term storage. | Prevents slow degradation over time. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes potential oxidation and hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, opaque container. | Protects from moisture and light. |
Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
This section provides a systematic approach to troubleshooting common issues encountered when using this compound in palladium-catalyzed reactions.
Issue 1: Low or No Conversion of Starting Material
If your reaction stalls, it is crucial to diagnose the root cause systematically.
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Multiple Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates competing reaction pathways.
| Observed Side Product | Potential Degradation Pathway | Proposed Solution(s) |
| 5-bromo-3-methylpicolinic acid | Ester Hydrolysis | Use anhydrous conditions and a non-nucleophilic base like K₃PO₄. Reduce reaction temperature and time.[4] |
| Methyl 3-methylpicolinate | Dehalogenation | Ensure an inert atmosphere. Use a less active catalyst or lower catalyst loading. Avoid hydrogen sources. |
| Deborylated Coupling Partner | Protodeboronation | Use a boronic ester (e.g., pinacol ester). Employ a "slow-release" strategy with a protecting group on the boronic acid.[3] Use KF as the base. |
| Decarboxylated Product (5-bromo-3-methylpyridine) | Decarboxylation | This is more likely to occur from the hydrolyzed picolinic acid intermediate.[7][8] Preventing hydrolysis (see above) is the primary solution. Avoid excessively high temperatures (>120 °C). |
graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];A [label="this compound\n+ R-B(OH)₂", pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Desired Product\n(Cross-Coupling)", pos="3,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Ester Hydrolysis\n(5-bromo-3-methylpicolinic acid)", pos="0,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Protodeboronation\n(R-H)", pos="3,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Decarboxylation\n(from hydrolyzed acid)", pos="-3,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -- B [label="Pd Catalyst, Base", color="#34A853"]; A -- C [label="+ H₂O, Base", color="#EA4335"]; A -- D [label="Base, H₂O", color="#EA4335"]; C -- E [label="Heat", color="#EA4335"]; }
Caption: Major reaction and degradation pathways.
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize common degradation pathways.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
This protocol utilizes a modern catalyst system known to be effective for challenging heteroaryl couplings and employs conditions (K₃PO₄, anhydrous dioxane) that suppress ester hydrolysis.[9]
References
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- Ingoglia, B. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5292–5298. [Link]
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Shaheen, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4966. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- Buszek, K. R., et al. (2007). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Tetrahedron, 63(26), 5730-5738. [Link]
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- ResearchGate. (n.d.). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine.
- ElectronicsAndBooks. (n.d.). Kinetic Studies of the Decarboxylation of Some N-Substituted Pyridinecarboxylic Acids.
- ResearchGate. (n.d.). Effect of different phosphane ligands to promote the cross‐coupling of bromopyridine.
- Koszinowski, K., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(23), 8596-8606. [Link]
- Shields, J. D., et al. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 17(11), 2748–2751. [Link]
- ChemRxiv. (2024).
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Chem-Impex. (n.d.). 4-Picolinic acid methyl ester.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling.
- ResearchGate. (n.d.).
- Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. [Link]
- PubChem. (n.d.).
- Sigma-Aldrich. (n.d.).
- Frontier Specialty Chemicals. (n.d.).
- Wiley Online Library. (2020). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. [Link]
- BLD Pharm. (n.d.).
- BenchChem. (2025).
- Master Organic Chemistry. (2022).
- ChemicalBook. (n.d.).
- Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions.
- Organic Chemistry Portal. (n.d.).
- PubMed. (2011). Stability of sucrose fatty acid esters under acidic and basic conditions. [Link]
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- Scribd. (n.d.).
- Chemistry LibreTexts. (2022). 16.
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Methyl 5-bromo-3-methylpicolinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving Methyl 5-bromo-3-methylpicolinate. The unique electronic and steric properties of this substrate—an electron-withdrawing ester, a coordinating pyridine nitrogen, and a methyl group—present specific challenges that require careful catalyst system selection and reaction optimization.
Section 1: Core Principles & General Troubleshooting
Cross-coupling reactions with pyridine-containing substrates can be challenging. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This phenomenon, often part of the broader "2-pyridyl problem," necessitates the use of specific catalyst systems to achieve high yields.[3][4] Before delving into reaction-specific issues, it's crucial to ensure the fundamentals are sound.
FAQ: General Issues
Question: My reaction shows no conversion of the starting material. What are the first things I should check? Answer: When a reaction fails completely, the issue often lies with the fundamental setup rather than the specific catalyst choice. Perform the following checks:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your reaction vessel was properly purged (e.g., via several vacuum/backfill cycles with argon or nitrogen) and that a positive pressure of inert gas is maintained throughout the reaction.[6]
-
Reagent Purity and Stability: Verify the purity of your starting materials. Boronic acids, in particular, can degrade during storage, leading to protodeboronation.[2] Amines can oxidize, and solvents must be anhydrous and properly degassed.
-
Catalyst Generation: If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[7] This process can be inefficient. Consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., Buchwald G3/G4 precatalysts) designed for clean and efficient generation of the active catalyst.[7]
Troubleshooting Workflow for Low Yield
If your reaction is producing the desired product but in low yield, a more systematic approach is required. The following workflow can help diagnose the issue.
Caption: A logical workflow for diagnosing low-yield cross-coupling reactions.
Section 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[8] For this compound, the primary challenges are overcoming catalyst inhibition by the pyridine nitrogen and ensuring efficient oxidative addition.[1]
Suzuki-Miyaura: FAQs & Troubleshooting
Question: What are the most common side reactions in Suzuki couplings with this substrate, and how can they be minimized? Answer:
-
Protodeboronation: This is the hydrolysis of the boronic acid coupling partner. It is often exacerbated by high temperatures and extended reaction times.[2] To minimize this, use fresh boronic acids or consider more stable boronic esters (e.g., pinacol esters).[2]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is typically caused by oxygen in the reaction mixture. Thoroughly degassing all solvents and maintaining a strict inert atmosphere is critical.[2][5] Using a direct Pd(0) source like Pd(PPh₃)₄ can also reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[2]
-
Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be caused by trace palladium hydride species. Screening different bases and solvents can help mitigate this side reaction.[2]
Question: My yield is low despite trying standard conditions. How should I adjust my catalyst system? Answer: Low yields are often due to inefficient catalysis. The pyridine nitrogen can poison the catalyst. The solution is often to use bulky, electron-rich phosphine ligands that shield the palladium center, promote the desired catalytic cycle, and prevent pyridine coordination.[1] Consider screening ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or other bulky phosphines like P(t-Bu)₃.[2][9]
Catalyst System Selection for Suzuki-Miyaura Coupling
The choice of palladium precursor, ligand, base, and solvent are all interconnected and critical for success. The following table provides starting points for optimization.
| Catalyst System | Pd Precursor | Ligand | Typical Loading (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Notes |
| Traditional | Pd(PPh₃)₄ | PPh₃ | 2-5 | K₂CO₃ (2-3) | Dioxane/H₂O | 90-110 | A good first choice for simple arylboronic acids. May be less effective for hindered partners.[10] |
| Buchwald Ligand | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | 1-3 | K₃PO₄ (2-3) | Toluene or Dioxane | 100-120 | Highly effective for challenging substrates; bulky ligands prevent catalyst inhibition.[1][9] |
| NHC Ligand | Pd-PEPPSI-IPr | IPr | 1-3 | K₂CO₃ or Cs₂CO₃ (2) | THF or Dioxane | 80-100 | N-Heterocyclic Carbene (NHC) ligands offer high stability and activity. |
| Precatalyst | XPhos Pd G3 | XPhos | 1-2 | K₃PO₄ (2-3) | t-AmylOH or Dioxane | 100-110 | Provides reliable and rapid generation of the active Pd(0) species.[5] |
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.) or the palladium source and ligand.[5]
-
Seal the vial with a septum cap, then evacuate and backfill with argon (repeat this cycle three times).
-
Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash with water and brine, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Section 3: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds.[11][12] Key challenges for this substrate include the potential for the product amine to inhibit the catalyst and the need for a sufficiently strong base that doesn't react with the ester functionality.
Buchwald-Hartwig: FAQs & Troubleshooting
Question: What are the best initial catalyst systems for Buchwald-Hartwig amination with this substrate? Answer: Success in Buchwald-Hartwig amination is highly dependent on the ligand. For heteroaryl halides, bulky, electron-rich dialkylbiarylphosphine ligands are generally the most effective.[13][14] For coupling with primary and secondary amines, ligands like RuPhos and BrettPhos, often used in their precatalyst forms, are excellent starting points.[15]
Question: My reaction is stalling, or I see the formation of a hydrodehalogenated byproduct. What is happening? Answer: Reaction stalling can be due to catalyst deactivation. The proximal amino group on the pyridine ring can form a stable chelate with the palladium center after oxidative addition, hindering the subsequent steps.[15] Using a very strong, non-coordinating base like Lithium bis(trimethylsilyl)amide (LiHMDS) can facilitate the deprotonation of the amine and promote the catalytic cycle.[15] Hydrodehalogenation arises from a side reaction involving β-hydride elimination; changing the ligand or base can often suppress this pathway.[11]
Catalyst System Selection for Buchwald-Hartwig Amination
| Catalyst System | Pd Precursor / Precatalyst | Ligand | Base (equiv.) | Solvent | Temperature (°C) | Notes |
| General Purpose | RuPhos Pd G3 | RuPhos | LiHMDS (1.2-1.5) | Toluene or DME | 80-110 | Excellent for a broad range of primary and secondary amines. LiHMDS is a strong, non-nucleophilic base.[15] |
| Hindered Amines | BrettPhos Pd G3 | BrettPhos | NaOtBu (1.2-1.5) | Toluene | 80-110 | BrettPhos is particularly effective for coupling sterically demanding primary and secondary amines.[15] |
| Bidentate Ligand | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ (2.0) | Dioxane | 100-110 | A milder base can be used with certain bidentate ligands, which can be beneficial if the substrate has base-sensitive functional groups.[13] |
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv.) and the base (e.g., LiHMDS, 1.5 equiv.) to an oven-dried reaction vial.
-
Add a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in anhydrous, degassed solvent (e.g., Toluene).
-
Seal the vial and heat in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Section 4: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides a direct route to arylalkynes from aryl halides and terminal alkynes.[16][17] The classic system uses a palladium catalyst with a copper(I) co-catalyst.
Sonogashira: FAQs & Troubleshooting
Question: What is the role of copper, and are there any downsides to using it? Answer: In the traditional Sonogashira reaction, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex.[16] The primary downside is the promotion of alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[18] This side reaction can be minimized by running the reaction under strictly anaerobic conditions.
Question: I want to avoid copper. What are the best conditions for a copper-free Sonogashira coupling? Answer: Copper-free Sonogashira reactions are possible and often preferred to avoid homocoupling and simplify purification. These reactions typically require a palladium catalyst, a suitable ligand, and an amine base (which often serves as the solvent as well). Palladium catalysts supported by N-heterocyclic carbene (NHC) or bulky phosphine ligands can be effective.[18][19]
Catalyst System Selection for Sonogashira Coupling
| Catalyst System | Pd Catalyst | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Classic | PdCl₂(PPh₃)₂ (2-5 mol%) | CuI (1-5 mol%) | PPh₃ | Triethylamine (TEA) or Diisopropylamine (DIPA) | THF or DMF | 25-70 | The standard, widely used conditions. Requires strict exclusion of oxygen to prevent Glaser coupling.[16] |
| Copper-Free | Pd(OAc)₂ (2 mol%) | None | P(t-Bu)₃ (4 mol%) | Cs₂CO₃ | Dioxane | 80-100 | Using a bulky phosphine ligand allows the reaction to proceed without a copper co-catalyst.[18] |
| Copper-Free (Fu) | Pd₂(dba)₃ (1-2 mol%) | None | P(t-Bu)₃ (2-4 mol%) | i-Pr₂NH | DMF | RT | Mild conditions developed by Fu that are effective for aryl bromides.[18] |
General Protocol for Sonogashira Coupling (Classic Conditions)
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate the flask and backfill with argon (repeat three times).
-
Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Triethylamine).
-
Add the terminal alkyne (1.1-1.2 equiv.) via syringe and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl, then with brine. Dry the organic layer, concentrate, and purify by column chromatography.
Core Mechanistic Principles & Catalyst Selection Logic
The success of these reactions hinges on balancing the key steps of the catalytic cycle.
Caption: The catalytic cycle and logic for selecting ligands for challenging substrates.
This guide is intended to provide robust starting points and a logical framework for troubleshooting. Given the nuances of cross-coupling chemistry, systematic screening of catalysts, ligands, bases, and solvents is often the most effective path to a high-yielding reaction.
References
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem. BenchChem.
- Technical Support Center: Suzuki Coupling with 2-Bromopyridines - Benchchem. BenchChem.
- Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates - Benchchem. BenchChem.
- Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine - Benchchem. BenchChem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. NCBI.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
- Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. ResearchGate.
- Palladium-catalyzed C-C, C-N and C-O bond formation - DSpace@MIT. MIT Libraries.
- Buchwald–Hartwig amination - Wikipedia. Wikipedia.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem. BenchChem.
- Sonogashira coupling - Wikipedia. Wikipedia.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. National Institutes of Health.
- Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. Royal Society of Chemistry.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. National Institutes of Health.
- Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
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Technical Support Center: Solvent Effects on the Reactivity of Methyl 5-bromo-3-methylpicolinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the pivotal role of solvents in reactions involving Methyl 5-bromo-3-methylpicolinate. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring your success with this versatile building block.
Section 1: The Fundamental Role of the Solvent
The choice of solvent is one of the most critical parameters in palladium-catalyzed cross-coupling reactions.[1] It influences everything from reagent solubility to the stability and reactivity of the catalytic species.[2][3] For a substrate like this compound, which contains a coordinating pyridine nitrogen, the solvent's role becomes even more complex and crucial for success.
Q1: Why is solvent selection so critical when working with a bromopyridine substrate?
A1: The reactivity of this compound is governed by a delicate balance of electronic effects and the substrate's interaction with the palladium catalyst. The solvent directly mediates this balance in several ways:
-
Catalyst Activity and Speciation: The solvent can influence the nature of the active catalytic species.[2] For example, less polar solvents like toluene or 1,4-dioxane are known to favor neutral monoligated palladium species, which are often highly active in Suzuki-Miyaura couplings.[1][4] In contrast, highly polar aprotic solvents like DMF or DMSO can stabilize charged palladium complexes, which may alter the catalyst's reactivity and selectivity.[2][4]
-
Pyridine-Catalyst Interaction: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can be a double-edged sword. While it can facilitate initial oxidative addition in some cases, it more commonly leads to catalyst inhibition or deactivation by forming stable, off-cycle complexes.[5] The solvent can modulate the strength of this interaction.
-
Solubility of Reagents: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is a critical component in most cross-coupling reactions, particularly for the transmetalation step in Suzuki couplings. The solvent must provide sufficient, even if minimal, solubility for the base to be effective.[6] This is why mixed solvent systems, such as Toluene/H₂O or Dioxane/H₂O, are often employed to dissolve both the organic substrate and the inorganic base.[7]
-
Reaction Pathway and Side Reactions: The polarity of the solvent can influence the rates of desired reaction steps (oxidative addition, reductive elimination) versus undesired side reactions like protodeboronation or homocoupling.[6]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section addresses the most common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.
FAQ 1: My Suzuki-Miyaura reaction has stalled or shows very low conversion. What should I investigate first?
A1: Low or no conversion is a frequent issue that can almost always be traced back to one of three areas: catalyst inactivity, poor reagent quality, or an inappropriate solvent/base system.[8]
Troubleshooting Workflow:
Caption: A logical workflow to diagnose and solve low conversion issues.
Detailed Breakdown:
-
Catalyst Inactivity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. The pyridine substrate itself can hinder this reduction.
-
Protodeboronation of Boronic Acid: Your boronic acid can be degraded by residual water, especially under basic conditions, leading to the formation of 3-methylpicolinate as a byproduct.[5]
-
Inappropriate Solvent Choice: A solvent that is too polar might excessively stabilize the catalyst in an inactive state, while a solvent that is too non-polar may not dissolve the base sufficiently.
-
Solution: For Suzuki couplings, a biphasic mixture like Dioxane/Water or Toluene/Water is often a good starting point.[9] The water phase dissolves the inorganic base, facilitating its role in the transmetalation step.[7] For Buchwald-Hartwig aminations, polar aprotic solvents like DMF or non-polar solvents like toluene can be effective, but the choice is highly dependent on the base used.[10][11]
-
FAQ 2: I suspect catalyst inhibition by the pyridine nitrogen. How can solvent choice help mitigate this?
A2: This is a critical issue for pyridine-containing substrates. The pyridine nitrogen's lone pair can bind strongly to the palladium center, leading to an inactive or "poisoned" catalyst.
Caption: Competing pathways: productive catalytic cycle vs. catalyst inhibition.
Mitigation Strategies:
-
Use Non-Coordinating Solvents: Solvents like Toluene, Dioxane, or THF are less likely to be displaced from the palladium center by the pyridine nitrogen compared to more coordinating solvents like DMF or MeCN.[1][12] This can help keep the catalyst available for the desired oxidative addition step.
-
Solvent and Ligand Synergy: The combination of a non-polar solvent and a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) is often highly effective. The bulky ligand creates steric hindrance around the palladium atom, which can disfavor the binding of the pyridine nitrogen while still allowing the C-Br bond to access the metal center.
-
Temperature Effects: Increasing the reaction temperature can sometimes help to break the Pd-pyridine coordination bond, freeing up the catalyst. However, this must be balanced against the potential for increased side reactions.
FAQ 3: My Buchwald-Hartwig amination is sluggish. How do solvent and base choice interact in this reaction?
A3: The base's role in Buchwald-Hartwig amination is complex, and its effectiveness is intimately tied to the solvent. The base is needed to deprotonate the amine or the intermediate palladium-amine complex.[10]
-
Non-Polar Solvents (e.g., Toluene): In these solvents, the formation of charged species is disfavored. Therefore, a strong, anionic base that is soluble in the organic medium is required. Sodium tert-butoxide (NaOtBu) is a classic choice because the alkoxide is a potent base and the species remains largely as an ion pair in toluene.[13] Weak or insoluble inorganic bases will be ineffective.
-
Polar Aprotic Solvents (e.g., DMF): In polar solvents, bromide dissociation from the palladium complex is more feasible. However, the base can also coordinate strongly to the palladium center, creating a stable, inactive "resting state".[10] Therefore, while a wider range of bases might be soluble, their interaction with the catalyst must be considered. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective in polar solvents where they might fail in non-polar ones.
Solvent & Base Compatibility Table
| Solvent Type | Common Examples | Recommended Base Type | Rationale |
| Non-Polar Aprotic | Toluene, Dioxane, THF | Strong, soluble alkoxides (NaOtBu, LHMDS) | Favors neutral catalytic cycle; requires a base that does not need to be highly dissociated.[10][13] |
| Polar Aprotic | DMF, DMAc, NMP | Inorganic carbonates/phosphates (K₂CO₃, K₃PO₄) | Increased solubility of inorganic bases; can stabilize polar intermediates.[10][11] |
| Protic | Alcohols (e.g., t-BuOH), Water | Generally avoided | Can compete with the amine nucleophile and lead to side reactions (e.g., hydrodehalogenation). |
Section 3: Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Degassing: The solvent mixture (Dioxane/Water) must be rigorously degassed prior to use. This can be achieved by sparging with an inert gas for 20-30 minutes or through three freeze-pump-thaw cycles.
-
Reagent Addition: Add the degassed solvent via syringe to the flask. Then, add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- Semantic Scholar. (n.d.). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates.
- PubMed. (2014). Role of the base in Buchwald-Hartwig amination.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination.
- Faraday Discussions (RSC Publishing). (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
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- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with Methyl 5-bromo-3-methylpicolinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 5-bromo-3-methylpicolinate. This guide is designed for researchers, chemists, and drug development professionals who are transitioning reactions involving this versatile intermediate from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your scale-up process is efficient, safe, and successful.
Frequently Asked Questions (FAQs)
This section covers general inquiries regarding the handling, properties, and reactivity of this compound.
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: On a larger scale, adherence to safety protocols is critical. According to the Globally Harmonized System (GHS) classifications, this compound is an irritant.[1] Key safety measures include:
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. For large-scale operations where dust or aerosol generation is possible, respiratory protection is advised.[2][3]
-
Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling powders or performing reactions at elevated temperatures.[2][3]
-
Spill Management: Have appropriate spill kits ready. For solid spills, avoid raising dust by sweeping. Instead, gently scoop the material into a suitable container for disposal.[2]
-
Thermal Hazards: Be aware that palladium-catalyzed reactions are often exothermic. Implement controlled reagent addition and have a cooling system in place to manage the reaction temperature and prevent thermal runaways.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315 | Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Q2: How does the structure of this compound affect its reactivity in common cross-coupling reactions?
A2: The structure presents several features that influence its reactivity, particularly in palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination:
-
The Pyridine Nitrogen: This is the most significant feature. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst center.[4][5][6][7] This coordination can form inactive catalyst species, effectively poisoning the catalyst and leading to low or no yield. This is often referred to as the "2-pyridyl problem," even though the ester is at the 2-position.[8][9]
-
Steric Hindrance: The methyl group at the 3-position and the methyl ester at the 2-position provide steric bulk around the pyridine nitrogen. This can partially mitigate catalyst inhibition by hindering the nitrogen's ability to coordinate with the palladium center.
-
Electronic Effects: The pyridine ring is electron-deficient, which generally makes the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst compared to electron-rich aryl bromides.
Q3: Are there any known stability issues with this compound under typical reaction conditions?
A3: this compound is generally stable. However, two functional groups are susceptible to degradation under certain conditions:
-
The C-Br Bond: While necessary for cross-coupling, this bond can be susceptible to cleavage, leading to dehalogenation (replacement of Br with H). This side reaction can be promoted by trace palladium hydride species in the reaction mixture.[7]
-
The Methyl Ester: The ester group is sensitive to both strong acids and strong bases, especially at elevated temperatures required for many coupling reactions. This can lead to hydrolysis, forming the corresponding carboxylic acid.[10][11][12] If the desired product is the ester, careful selection of a non-hydrolytic base (e.g., Cs₂CO₃, K₃PO₄) is crucial.
Troubleshooting Guide for Scale-Up Reactions
This guide addresses specific problems encountered during the scale-up of reactions involving this compound.
Problem 1: Low or Stalled Conversion in Suzuki-Miyaura Coupling
You are attempting to couple this compound with an arylboronic acid, but the reaction shows low conversion even after extended time or at elevated temperatures.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Potential Cause A: Catalyst Inhibition
-
The "Why": As discussed in the FAQs, the pyridine nitrogen is a common culprit, acting as a ligand for the palladium catalyst and preventing it from participating in the catalytic cycle.[4][6][7]
-
Scale-Up Consideration: At larger scales, localized "hot spots" can accelerate catalyst decomposition, while inefficient mixing can lead to areas where the catalyst-to-substrate ratio is suboptimal, exacerbating inhibition.
-
Recommended Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands create a sterically crowded environment around the palladium atom, which physically blocks the pyridine nitrogen from coordinating while still allowing the catalytic cycle to proceed.
Potential Cause B: Protodeboronation
-
The "Why": Boronic acids can be unstable in the presence of aqueous bases and heat, leading to the cleavage of the C-B bond and its replacement with a hydrogen atom from the solvent.[4][7] This side reaction consumes your coupling partner and reduces the overall yield.
-
Scale-Up Consideration: Longer reaction times and the potential for uneven heating at scale increase the risk of protodeboronation.
-
Recommended Solution:
-
Use Fresh Reagents: Ensure your boronic acid is pure and has not degraded during storage.
-
Switch to Boronic Esters: Consider using a more stable boronic ester, such as a pinacol ester (Bpin).[7] They are generally more resistant to hydrolysis.
-
Optimize Conditions: Minimize reaction time and use the lowest effective temperature.
-
Problem 2: Significant Byproduct Formation (Dehalogenation or Homocoupling)
Your reaction proceeds, but LCMS or GCMS analysis shows significant amounts of 3-methylpicolinate (dehalogenation) and/or biaryl product from the boronic acid (homocoupling).
Potential Cause A: Dehalogenation
-
The "Why": This occurs when the bromo group is replaced by a hydrogen atom. It is often caused by the presence of palladium hydride species, which can arise from side reactions within the catalytic cycle.[7]
-
Scale-Up Consideration: The source of the hydride can be trace water or alcohols. Ensuring rigorously anhydrous conditions is more challenging at scale.
-
Recommended Solution: Screen different bases and solvents. Sometimes, a weaker base or an aprotic solvent system can mitigate this side reaction. Ensure all reagents and solvents are thoroughly dried.
Potential Cause B: Homocoupling
-
The "Why": The boronic acid couples with itself. This is almost always caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid.[5][7]
-
Scale-Up Consideration: Achieving and maintaining a truly inert atmosphere in a large reactor can be more difficult than in a small Schlenk flask.
-
Recommended Solution:
-
Rigorous Degassing: Ensure all solvents are rigorously degassed before use. Techniques like sparging with argon or nitrogen for an extended period are essential.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, including reagent addition.[5]
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[5][7]
-
Problem 3: Incomplete or Uncontrolled Ester Hydrolysis
After a successful coupling reaction, you need to hydrolyze the methyl ester to the corresponding picolinic acid, but the reaction is slow, incomplete, or causes degradation of your product.
Potential Cause A: Poor Solubility
-
The "Why": As you scale up, your coupled product may have poor solubility in the aqueous base (like NaOH or KOH), leading to a slow, diffusion-limited reaction at the interface of the two phases.
-
Scale-Up Consideration: Mixing efficiency is paramount. Inadequate agitation in a large reactor will result in poor phase mixing and dramatically slow down the hydrolysis.
-
Recommended Solution:
-
Add a Co-solvent: Use a water-miscible co-solvent like THF, methanol, or dioxane to create a homogeneous reaction mixture.
-
Phase-Transfer Catalyst: For biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be used to shuttle the hydroxide ion into the organic phase.
-
Potential Cause B: Product Degradation
-
The "Why": The desired picolinic acid product or other functional groups on the molecule may be sensitive to the harsh basic conditions and high temperatures required for hydrolysis.[10]
-
Scale-Up Consideration: Exothermic neutralization during workup can cause localized heating and degradation. The extended time at high temperatures also increases risk.
-
Recommended Solution:
-
Lower Temperature: Run the hydrolysis at the lowest temperature that provides a reasonable reaction rate.
-
Controlled Workup: During the acidic workup to precipitate the product, perform the neutralization slowly and with efficient cooling to avoid temperature spikes.[13]
-
Experimental Protocols
Protocol 1: Scale-Up Suzuki-Miyaura Coupling (Illustrative Example)
This protocol provides a general framework. Optimization for your specific substrate is required.
-
Reactor Preparation: Ensure a suitable glass-lined or stainless steel reactor is clean, dry, and equipped with an overhead stirrer, condenser, thermocouple, and nitrogen/argon inlet.
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes. Maintain a positive inert gas pressure throughout the reaction.
-
Reagent Charging:
-
Charge the reactor with this compound (1.0 equiv.).
-
Add the arylboronic acid or pinacol ester (1.1–1.3 equiv.).
-
Add the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).
-
Add the degassed solvent (e.g., Toluene/Water 10:1, or Dioxane/Water 4:1).
-
-
Catalyst Addition:
-
In a separate glovebox or under a strong inert gas flow, prepare a solution of the palladium precursor (e.g., Pd(OAc)₂, 0.5–2 mol%) and the ligand (e.g., SPhos, 1–4 mol%).
-
Add the catalyst solution to the reactor via a cannula or a pressure-equalizing addition funnel.
-
-
Reaction:
-
Heat the mixture with controlled stirring to the target temperature (typically 80–110 °C).
-
Monitor the reaction progress by taking aliquots and analyzing via LCMS or GCMS.
-
-
Work-up:
-
Once complete, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate, Toluene).
-
Wash with water and then brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Scale-Up Saponification (Ester Hydrolysis)
-
Setup: In a reactor equipped for reflux and stirring, dissolve the crude ester from the previous step in a suitable solvent (e.g., Methanol, THF).
-
Base Addition: Add an aqueous solution of sodium hydroxide or lithium hydroxide (2.0–5.0 equiv.).
-
Reaction: Heat the mixture to reflux (typically 50–70 °C) and monitor by TLC or LCMS until all starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water.
-
Cool the solution in an ice bath to 0–5 °C.
-
Slowly add a strong acid (e.g., 2M HCl) with vigorous stirring to adjust the pH to the isoelectric point of the picolinic acid (typically pH 3–5), at which point the product will precipitate.
-
-
Isolation:
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with cold water to remove salts.
-
Dry the solid product under vacuum.
-
References
- PubChem, "this compound," National Center for Biotechnology Inform
- C. S. Bryan et al.
- M. G. Edwards et al., "Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines," Journal of the American Chemical Society, 2008. [Link]
- J. C. H. Lee et al., "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides," Chemical Science, 2017. [Link]
- J. C. H. Lee et al., "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides," Semantic Scholar, 2017. [Link]
- ResearchGate, "Why can't I achieve good yields for this Suzuki reaction?
- M. Majdecki et al., "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors," Molecules, 2021. [Link]
- J. C. H. Lee et al., "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides," National Institutes of Health, 2017. [Link]
- ResearchGate, "A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines," ResearchG
- N. Abuhafez and R. Gramage-Doria, "Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions," Faraday Discussions, 2023. [Link]
- Chemistry LibreTexts, "Buchwald-Hartwig Amination," University of California, Davis, 2023. [Link]
- ResearchGate, "(PDF)
- Quora, "What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?," Quora Inc., 2018. [Link]
- Y. Koshikari, "Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry," Hokkaido University, 2012. [Link]
- WuXi AppTec, "Condition Optimization for Buchwald-Hartwig Reactions," YouTube, 2025. [Link]
- ResearchGate, "Kinetic Study on the Hydrolysis of p-nitrophenyl picolinate Catalyzed by g-C3N4/LaNiO3-Perovskite-type Oxides," ResearchG
- S. K. Kashani et al.
- Chemguide, "hydrolysis of esters," chemguide.co.uk. [Link]
- ResearchGate, "A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates," ResearchG
- Google Patents, "US10633341B2 - Picolinic acid derivatives and their use as intermedi
- Patsnap, "Synthesis method of 3-bromo-5-methylpyridine," p
- Wikipedia, "3-Bromopyridine," Wikimedia Found
- Wikipedia, "2-Bromopyridine," Wikimedia Found
- Chemistry LibreTexts, "15.8: Hydrolysis of Esters," University of California, Davis, 2022. [Link]
- Chemistry LibreTexts, "The Hydrolysis of Esters," University of California, Davis, 2023. [Link]
- PubMed, "Methyl 5-bromo-6-methyl-picolinate," N
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- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
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Validation & Comparative
A Comparative Guide to HPLC and LC-MS Methods for Validating the Purity of Methyl 5-bromo-3-methylpicolinate
In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy.[1] Methyl 5-bromo-3-methylpicolinate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Even trace impurities can propagate through synthetic steps, potentially leading to final APIs with compromised quality, reduced therapeutic effect, or unforeseen toxicity.[1] Therefore, robust and validated analytical methods for purity assessment are critical.
This guide provides an in-depth comparison of two instrumental techniques central to this task: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the nuances of method development, validation, and application for ensuring the purity of this compound, grounded in scientific principles and regulatory expectations.
The Foundational Role of Chromatography in Purity Assessment
At its core, determining the purity of a compound like this compound involves separating it from any structurally similar process impurities or degradation products.[2] Reversed-phase HPLC is a widely adopted and powerful technique for this purpose, offering high resolution and quantitative accuracy for a broad range of small molecules.[2][3] LC-MS extends this capability by coupling the separation power of HPLC with the mass-resolving power of a mass spectrometer, providing an unparalleled ability to identify unknown impurities.[4][5][6]
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for quantifying the purity of pharmaceutical intermediates.[7][8] Its strength lies in its precision, robustness, and ability to provide accurate quantitative data on the main component and its known impurities.[9] A typical HPLC method for purity is a "stability-indicating" method, meaning it can resolve the main peak from all potential degradation products.[10]
This protocol is designed to be a starting point for method development and validation, adhering to the principles outlined by the International Council for Harmonisation (ICH).[11][12][13]
1. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | C18 stationary phases provide excellent retention and selectivity for pyridine-based compounds. A 3.5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape of the basic pyridine nitrogen and is compatible with MS detection if the method is transferred.[14] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient is essential to elute potential impurities with a wide range of polarities and to ensure the column is cleaned between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 265 nm (or as determined by UV scan) | The wavelength should be selected at the absorbance maximum of this compound to maximize sensitivity. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion. |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
4. Validation Parameters (as per ICH Q2(R2) Guidelines): [11][12][13]
-
Specificity: Demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to show that the method can separate the main peak from all degradation products.[10][15]
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration) to demonstrate a direct relationship between concentration and detector response.
-
Accuracy: Determined by spiking the sample with known amounts of impurities or by comparing results to a reference method.
-
Precision: Evaluated at the repeatability (intra-assay) and intermediate precision (inter-assay) levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.
-
Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH, column temperature, flow rate) to evaluate the method's reliability.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Identification Powerhouse
While HPLC is excellent for quantification, it falls short in identifying unknown impurities, as retention time alone is not a definitive identifier. This is where LC-MS becomes an indispensable tool.[4][16] By providing the mass-to-charge ratio (m/z) of the eluting compounds, LC-MS allows for the determination of molecular weights and, with high-resolution mass spectrometry (HRMS), the elemental composition of unknown impurities.[6][14]
The LC method developed for HPLC can often be adapted for LC-MS, provided the mobile phases are volatile and compatible with the ionization source.[14]
1. Instrumentation:
-
HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight [Q-TOF] or Orbitrap) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
The HPLC conditions described above are generally suitable. The use of formic acid is advantageous as it is a common mobile phase additive for ESI in positive ion mode.[14]
3. Mass Spectrometry Parameters:
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The pyridine nitrogen in this compound is readily protonated, making ESI+ the ideal ionization mode.[17] |
| Scan Range | m/z 100 - 1000 | A broad scan range to capture the parent compound and potential lower or higher mass impurities (e.g., dimers). |
| Capillary Voltage | 3.5 - 4.5 kV | Optimized to achieve stable and efficient ionization. |
| Source Temperature | 120 - 150 °C | Maintained at a level to facilitate desolvation without causing thermal degradation. |
| Desolvation Gas Flow | 600 - 800 L/hr | High flow of nitrogen gas to aid in the evaporation of the mobile phase. |
| Data Acquisition | Full Scan MS and Auto MS/MS | Full scan provides the molecular weights of all eluting compounds. Auto MS/MS triggers fragmentation of detected ions, providing structural information for identification.[4] |
4. The Power of Forced Degradation Studies: Forced degradation studies are crucial for developing a stability-indicating method.[15][18] By subjecting the drug substance to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light), potential degradation products are generated.[18][19] Analysis of these stressed samples by LC-MS is instrumental in identifying the degradation pathways of the molecule.[20][21]
Visualizing the Workflow
To better understand the logical flow of these analytical processes, the following diagrams illustrate the workflows for HPLC purity determination and LC-MS impurity identification.
Caption: Workflow for HPLC Purity Determination.
Caption: Workflow for LC-MS Impurity Identification.
Head-to-Head Comparison: HPLC vs. LC-MS
| Feature | HPLC with UV/PDA Detection | LC-MS |
| Primary Function | Quantitative analysis of purity and known impurities.[7] | Qualitative identification of unknown impurities and structural elucidation.[4][5] |
| Sensitivity | Good, typically to ppm levels (µg/mL). | Excellent, often to ppb levels (ng/mL) or lower.[5] |
| Specificity | Relies on chromatographic resolution. Co-eluting peaks can be problematic. | High, based on both retention time and mass-to-charge ratio. Can distinguish co-eluting compounds with different masses. |
| Identification Power | Limited to comparison with known reference standards. | Can tentatively identify unknown compounds by determining molecular weight and elemental composition (with HRMS).[14] |
| Cost & Complexity | Relatively lower cost, simpler to operate and maintain. | Higher initial investment and operational complexity. |
| Mobile Phase | Wider range of non-volatile buffers (e.g., phosphate) can be used. | Requires volatile mobile phases and additives (e.g., formic acid, ammonium acetate).[14] |
| Regulatory Standing | The established method for routine quality control and batch release testing.[11][12] | A critical tool for method development, forced degradation studies, and characterization of new impurities.[4] |
Conclusion: A Synergistic Approach
The choice between HPLC and LC-MS for validating the purity of this compound is not a matter of substitution but of synergy. HPLC, with its robustness and quantitative precision, is the undisputed workhorse for routine purity testing and quality control. Its validation according to ICH guidelines ensures that each batch of the intermediate meets the required specifications.
However, the development of a truly robust and stability-indicating HPLC method is impossible without the insights provided by LC-MS. LC-MS is the investigative arm of the analytical process, essential for identifying the impurities and degradants that the HPLC method must then be able to separate and quantify. In the rigorous world of pharmaceutical development, employing both techniques in their respective roles is the most effective strategy to ensure the quality and safety of the final drug product.
References
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- Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Amirav, A., Gordin, A., & Fialkov, A. B. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587.
- Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ResearchGate. (2017, March 31). APPLICATION OF LIQUID CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY IN THE IMPURITY PROFILING OF DRUG SUBSTANCES AND PRODUCTS.
- Preprints.org. (2025, November 7). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
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- ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
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- MedCrave online. (2016, December 14). Forced Degradation Studies.
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- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
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Characterization of Methyl 5-bromo-3-methylpicolinate Reaction Products: A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, substituted pyridines represent a cornerstone of molecular design. Among these, Methyl 5-bromo-3-methylpicolinate emerges as a versatile building block, offering multiple reaction sites for the synthesis of complex, biologically active molecules. This guide provides an in-depth characterization of the reaction products of this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. We will delve into the mechanistic underpinnings of these transformations, present comparative data from closely related systems to predict performance, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Understanding the Reactivity of this compound
The reactivity of this compound is primarily dictated by the electronic nature of the pyridine ring and the presence of three key functional groups: a bromine atom at the 5-position, a methyl group at the 3-position, and a methyl ester at the 2-position. The pyridine ring is inherently electron-deficient, which activates the C-Br bond towards oxidative addition in palladium-catalyzed reactions. The methyl group is a weak electron-donating group, while the methyl ester is an electron-withdrawing group. The interplay of these electronic effects, along with steric considerations, governs the substrate's reactivity in various transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For this compound, the bromine atom serves as an excellent handle for these transformations. Due to a lack of specific experimental data for this compound in the literature, the following sections will provide comparative data from analogous bromopyridine systems to project the expected outcomes.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl and heteroaryl-aryl compounds.[2][3] The reaction of this compound with various boronic acids or their derivatives is expected to proceed efficiently in the presence of a palladium catalyst and a base.
Expected Performance and Comparison with Alternatives:
The C-Br bond of this compound is anticipated to be more reactive than a corresponding C-Cl bond under similar conditions, allowing for milder reaction temperatures and lower catalyst loadings.[4] When compared to a simple 3-bromopyridine, the presence of the methyl and methyl ester groups may influence the reaction kinetics. The methyl ester at the 2-position could potentially chelate with the palladium catalyst, influencing the oxidative addition step.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78 | [5] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [2] |
| 2-Bromo-6-methylisonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Derivative
This protocol is a generalized procedure based on the coupling of similar bromopyridine substrates.[5][6]
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the bromopyridine derivative (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting terminal alkynes with aryl or vinyl halides.[7][8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Expected Performance and Comparison with Alternatives:
The reactivity of this compound in Sonogashira coupling is expected to be high, given the susceptibility of the C-Br bond to oxidative addition. Copper-free Sonogashira protocols have also been developed and may offer advantages in terms of reduced toxicity and simplified purification.[7]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | rt | 93 | [8] |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | 85 | [9] |
| 3-Bromopyridine | Phenylacetylene | Pd(OAc)₂/PCy₃/CuI | Cs₂CO₃ | Dioxane | 60 | 92 | [10] |
Experimental Protocol: Sonogashira Coupling of a Bromopyridine Derivative
This protocol is a generalized procedure based on the coupling of similar bromopyridine substrates.[8]
-
To a dry Schlenk tube under an inert atmosphere, add the bromopyridine derivative (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).
-
Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycles for Sonogashira Coupling
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Comparing the efficacy of different synthetic routes to Methyl 5-bromo-3-methylpicolinate
Foreword
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. Methyl 5-bromo-3-methylpicolinate, a substituted pyridine derivative, is a valuable building block in medicinal chemistry, finding application in the synthesis of a range of biologically active molecules. This guide provides an in-depth comparative analysis of the most viable synthetic routes to this compound. We will delve into two primary strategies: a classical approach involving oxidation and subsequent esterification, and a modern route leveraging the Sandmeyer reaction. This document aims to equip you with the necessary technical insights, supported by experimental data, to select the optimal synthetic strategy for your research and development needs.
Introduction to this compound
This compound (CAS No: 213771-32-5) is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom, a methyl group, and a methyl ester.[1][2][3][4] This trifunctional scaffold offers multiple reaction sites for further chemical transformations, making it a versatile intermediate in the construction of complex molecular architectures. The strategic placement of the bromo, methyl, and ester groups allows for a variety of coupling and modification reactions, crucial for the exploration of new chemical space in drug discovery.
Route 1: Oxidation of a Brominated Precursor Followed by Esterification
This classical approach relies on the synthesis of the corresponding carboxylic acid, 5-bromo-3-methylpicolinic acid, which is then esterified to yield the final product. This route is often favored for its use of readily available starting materials and well-established reaction classes.
Scientific Rationale
The core of this strategy is the oxidation of a methyl group on the pyridine ring to a carboxylic acid. This transformation is a robust and widely used method in organic synthesis. The subsequent esterification is a standard procedure, typically driven to completion under acidic conditions. The regioselectivity of the initial bromination of the pyridine precursor is a critical factor for the success of this route.
Experimental Protocols
Step 1: Synthesis of 5-bromo-3-methylpicolinic acid
A common precursor for this step is 3,5-dibromopyridine, which can be selectively functionalized. A more direct approach starts with 5-bromo-3-methylpyridine. The oxidation is typically achieved using a strong oxidizing agent like potassium permanganate (KMnO₄).[5][6][7]
-
Reaction: To a solution of 5-bromo-3-methylpyridine in water, potassium permanganate is added portion-wise at an elevated temperature (e.g., 80-90°C).
-
Work-up: After the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the 5-bromo-3-methylpicolinic acid.
-
Purification: The crude product can be purified by recrystallization.
Step 2: Esterification of 5-bromo-3-methylpicolinic acid
The carboxylic acid is converted to its methyl ester using standard esterification methods, such as Fischer-Speier esterification.[8][9][10][11]
-
Reaction: 5-bromo-3-methylpicolinic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is then refluxed until the reaction is complete.
-
Work-up: The excess methanol is removed under reduced pressure. The residue is neutralized with a base, and the product is extracted with an organic solvent.
-
Purification: The crude methyl ester can be purified by column chromatography or distillation.
Visualizing the Pathway
Caption: Synthetic workflow for Route 1.
Route 2: The Sandmeyer Reaction Approach
This route involves the diazotization of an amino-substituted precursor, Methyl 5-amino-3-methylpicolinate, followed by a copper-catalyzed bromide substitution. This approach is a powerful tool for introducing a variety of functional groups onto an aromatic ring.[12][13][14][15]
Scientific Rationale
The Sandmeyer reaction provides a reliable method for the conversion of an aromatic amine to a bromide.[12][13][14][15] The synthesis of the amino precursor is a key aspect of this route. A plausible pathway to Methyl 5-amino-3-methylpicolinate involves the hydrolysis of a nitrile precursor followed by esterification.[16]
Experimental Protocols
Step 1: Synthesis of Methyl 5-amino-3-methylpicolinate
This precursor can be synthesized from 5-amino-3-methylpicolinonitrile.
-
Hydrolysis: The nitrile is hydrolyzed to 5-amino-3-methylpicolinic acid under acidic or basic conditions.
-
Esterification: The resulting carboxylic acid is then esterified as described in Route 1 to yield Methyl 5-amino-3-methylpicolinate.
Step 2: Sandmeyer Bromination of Methyl 5-amino-3-methylpicolinate
This is a two-part process involving diazotization and subsequent reaction with a copper(I) bromide source.[17]
-
Diazotization: Methyl 5-amino-3-methylpicolinate is dissolved in an acidic solution (e.g., HBr) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise to form the diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide (CuBr) in HBr. The reaction is typically stirred at room temperature or gently heated to facilitate the conversion.
-
Work-up: The reaction mixture is neutralized, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography.
Visualizing the Pathway
Caption: Synthetic workflow for Route 2.
Comparative Analysis
The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, desired scale, and safety considerations.
| Parameter | Route 1: Oxidation & Esterification | Route 2: Sandmeyer Reaction |
| Starting Materials | 5-bromo-3-methylpyridine | 5-amino-3-methylpicolinonitrile |
| Key Reagents | KMnO₄, H₂SO₄, Methanol | NaNO₂, CuBr, HBr |
| Typical Overall Yield | Moderate | Moderate to Good (50-70% for Sandmeyer step)[17] |
| Scalability | Feasible, but handling large quantities of KMnO₄ can be challenging. | Generally scalable, with careful temperature control during diazotization. |
| Safety & Environmental | Use of strong oxidizing agent (KMnO₄) produces significant MnO₂ waste. | Diazonium salts can be unstable and potentially explosive if isolated. The reaction is typically performed in situ. Use of copper salts requires appropriate waste disposal. |
| Purity & Byproducts | Risk of over-oxidation or incomplete reaction. | Potential for side reactions if the diazonium salt is not handled correctly. Generally a clean reaction with specific conditions. |
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound.
Route 1 is a more "traditional" pathway that may be preferable if 5-bromo-3-methylpyridine is readily available and the laboratory is equipped to handle large-scale oxidations and the associated waste. The reactions involved are generally robust and well-understood.
Route 2 , the Sandmeyer reaction, offers a more elegant and potentially higher-yielding approach, especially if the amino precursor is accessible. This method is particularly advantageous for its high regioselectivity in introducing the bromine atom. However, it requires careful handling of the potentially unstable diazonium intermediate.
For laboratory-scale synthesis where control over regioselectivity is paramount, the Sandmeyer reaction (Route 2) is often the superior choice. For larger-scale industrial production, a thorough cost and safety analysis of both routes would be necessary, with the availability and cost of the starting materials being a major determining factor.
References
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A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 5-bromo-3-methylpicolinate
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Methyl 5-bromo-3-methylpicolinate, a substituted pyridine derivative, presents a versatile starting point for the synthesis of a diverse array of compounds with promising pharmacological activities. The strategic placement of the bromine atom at the 5-position offers a reactive handle for various cross-coupling reactions, while the methyl and methyl ester functionalities allow for further structural modifications. This guide provides a comprehensive comparison of the potential biological activities of compounds derived from this scaffold, supported by experimental data and detailed protocols, to aid in the exploration of its therapeutic potential.
Introduction to the Therapeutic Potential of Picolinate Scaffolds
The pyridine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Picolinates, or pyridine-2-carboxylates, and their derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen, coupled with the diverse functionalities that can be introduced onto the ring, make this scaffold an ideal platform for designing targeted therapeutics. This compound serves as a key intermediate, enabling the synthesis of complex molecules with enhanced biological efficacy.
Comparative Analysis of Biological Activities
This section details the potential biological activities of hypothetical derivatives synthesized from this compound, compared against established therapeutic agents. The presented data, while illustrative, is based on trends observed in published literature for structurally similar compounds.
Anticancer Activity: Kinase Inhibition
A promising avenue for derivatives of this compound is the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. By utilizing the bromine atom for Suzuki or Buchwald-Hartwig cross-coupling reactions, various aryl and heteroaryl moieties can be introduced, leading to compounds that can effectively target the ATP-binding pocket of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases.
By reacting this compound with a suitable boronic acid via a Suzuki coupling, followed by amidation of the methyl ester, a series of N-substituted picolinamides can be generated. For this guide, we will consider a hypothetical derivative, MBM-V1 .
Similarly, modification of the picolinate scaffold can lead to compounds targeting Aurora kinases, which are critical for cell cycle regulation. Let's consider a hypothetical derivative, MBM-A1 .
Table 1: Comparative in vitro Anticancer Activity of MBM-V1 and MBM-A1
| Compound | Target Kinase | Cell Line (Human) | IC50 (µM) | Standard Drug | IC50 (µM) of Standard |
| MBM-V1 | VEGFR-2 | HUVEC | 0.45 | Sorafenib | 0.09 |
| A549 (Lung Carcinoma) | 2.8 | Sorafenib | 5.8 | ||
| HepG2 (Hepatocellular Carcinoma) | 3.5 | Sorafenib | 6.7 | ||
| MBM-A1 | Aurora-B | HCT116 (Colon Carcinoma) | 0.08 | Barasertib (AZD1152) | 0.001 |
| HeLa (Cervical Cancer) | 0.15 | Barasertib (AZD1152) | 0.002 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.
The data suggests that while the hypothetical derivatives show promising activity, further optimization is necessary to match or exceed the potency of the standard drugs.
Antimicrobial Activity
Substituted pyridine derivatives have also been explored for their antimicrobial properties. The introduction of various functional groups can lead to compounds that interfere with essential microbial processes.
Let's consider a hypothetical derivative, MBM-B1 , synthesized by modifying the ester group of this compound to a hydrazide, which is then condensed with an aromatic aldehyde.
Table 2: Comparative in vitro Antimicrobial Activity of MBM-B1
| Organism | MBM-B1 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 | 0.5 | 1 |
| Escherichia coli (ATCC 25922) | 32 | 0.015 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 0.25 | N/A |
| Candida albicans (ATCC 90028) | >128 | N/A | N/A |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
The hypothetical data indicates that MBM-B1 possesses moderate antibacterial activity but is less potent than the standard antibiotics.
Anti-inflammatory Activity
The anti-inflammatory potential of pyridine derivatives is well-documented. These compounds can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) or by reducing the production of pro-inflammatory mediators.
Consider a hypothetical derivative, MBM-I1 , where the bromine atom is substituted with an aniline derivative.
Table 3: Comparative in vitro Anti-inflammatory Activity of MBM-I1
| Assay | MBM-I1 IC50 (µM) | Diclofenac IC50 (µM) |
| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | 15.2 | 8.5 |
| Prostaglandin E2 (PGE2) Production | 12.8 | 5.1 |
| TNF-α Release | 18.5 | 10.2 |
IC50 values represent the concentration of the compound required to inhibit 50% of the production of the inflammatory mediator.
The hypothetical data suggests that MBM-I1 exhibits anti-inflammatory properties, though it is less potent than the standard NSAID, Diclofenac.
Experimental Protocols
To ensure scientific integrity, detailed methodologies for the key biological assays are provided below.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard drug (e.g., Sorafenib) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds and standard antibiotics in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound and a standard drug (e.g., Diclofenac) for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC50 value.
Visualization of Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Signaling Pathway: VEGFR-2 in Angiogenesis
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Experimental Workflow: In Vitro Anticancer Assay
Caption: Workflow for in vitro anticancer activity screening.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel compounds with a wide range of potential biological activities. The ability to easily introduce diverse functionalities through established synthetic methodologies makes it an attractive scaffold for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions. While the hypothetical derivatives presented in this guide demonstrate the potential of this chemical space, extensive medicinal chemistry efforts are required to optimize their potency, selectivity, and pharmacokinetic properties to develop clinically viable drug candidates. The provided experimental protocols and comparative data serve as a foundational resource for researchers embarking on the exploration of this promising class of compounds.
References
- Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors.PubMed.[Link]
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking.RSC Publishing.[Link]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
- Antimicrobial Susceptibility Test Interpretive Criteria.U.S.
- Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
A Comparative Guide to the Structural Elucidation of Methyl 5-bromo-3-methylpicolinate Derivatives Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of substituted pyridine derivatives, the unambiguous determination of the substitution pattern is a critical step that influences a compound's chemical behavior and biological activity.[1] The formation of constitutional isomers is a frequent challenge, necessitating powerful analytical techniques to ensure structural fidelity.[1] While 1D ¹H and ¹³C Nuclear Magnetic Resonance (NMR) provide foundational data, complex spectra often require the application of two-dimensional (2D) NMR techniques for definitive structural assignment.[1] This guide provides an in-depth comparison of various NMR methodologies for the structural elucidation of Methyl 5-bromo-3-methylpicolinate, a common intermediate in medicinal chemistry.
Foundational Analysis: 1D ¹H and ¹³C NMR
One-dimensional NMR is the initial and most fundamental tool for structural analysis.[2] For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl group protons, and the methoxy group protons. The electron-withdrawing nature of the bromine atom and the ester group, combined with the electron-donating effect of the methyl group, influences the chemical shifts of the aromatic protons.
¹H NMR Predicted Chemical Shifts:
-
H-4 and H-6: These protons on the pyridine ring will appear as distinct signals, likely doublets due to meta-coupling, though this coupling can sometimes be very small or unresolved.[3] Their chemical shifts are influenced by the surrounding substituents.
-
-CH₃ (ring): A singlet in the upfield region, typically around 2.3-2.6 ppm.
-
-OCH₃ (ester): A singlet, generally found further downfield than the ring methyl, around 3.8-4.0 ppm.
¹³C NMR Predicted Chemical Shifts: The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts are sensitive to the electronic environment of each carbon atom.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (ester) | 165-175 | Typical range for ester carbonyl carbons. |
| C2 | 145-155 | Attached to the electron-withdrawing ester group and nitrogen. |
| C3 | 130-140 | Substituted with a methyl group. |
| C4 | 135-145 | Influenced by the adjacent bromine and nitrogen. |
| C5 | 115-125 | Directly bonded to the electronegative bromine atom. |
| C6 | 150-160 | Alpha to the nitrogen, deshielded. |
| -CH₃ (ring) | 15-25 | Typical range for an aromatic methyl group. |
| -OCH₃ (ester) | 50-60 | Standard chemical shift for a methoxy carbon. |
Unambiguous Assignments: The Power of 2D NMR
To overcome the limitations of 1D NMR and definitively assign all proton and carbon signals, a suite of 2D NMR experiments is essential.[1][4]
The COSY experiment is crucial for identifying proton-proton coupling networks.[1] In the case of this compound, a cross-peak would be expected between the aromatic protons H-4 and H-6 if they exhibit a discernible long-range (meta) coupling. The absence of other cross-peaks involving the aromatic protons confirms their isolation from the methyl and methoxy groups.
HSQC correlates protons directly to the carbons they are attached to (one-bond J-coupling).[1][5] This experiment is the cornerstone for assigning the protonated carbons of the pyridine ring and the substituent groups.[5]
-
The signal for the H-4 proton will correlate with the C-4 carbon signal.
-
The signal for the H-6 proton will correlate with the C-6 carbon signal.
-
The ring methyl protons will correlate with the ring methyl carbon.
-
The ester methoxy protons will correlate with the ester methoxy carbon.
The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton, as it reveals correlations between protons and carbons over two or three bonds.[1][5] This is particularly vital for assigning quaternary carbons (those without attached protons).[5]
Key HMBC Correlations for this compound:
| Proton(s) | Correlates to Carbon(s) | Structural Information Confirmed |
| H-4 | C-2, C-3, C-5, C-6 | Confirms the position of H-4 relative to the substituents and the nitrogen atom. |
| H-6 | C-2, C-4, C-5 | Confirms the position of H-6 and its proximity to the ester and bromo groups. |
| -CH₃ (ring) | C-2, C-3, C-4 | Unambiguously places the methyl group at the C-3 position. |
| -OCH₃ (ester) | C=O (ester), C-2 | Confirms the methyl ester functionality at the C-2 position. |
NOESY experiments detect through-space correlations between protons that are in close proximity, which is invaluable for confirming regiochemistry.
-
A NOESY correlation between the ring methyl protons (-CH₃ at C-3) and the H-4 proton would provide definitive evidence for their spatial closeness, further solidifying the assignment of the methyl group at the C-3 position.
-
A correlation between the H-4 proton and the H-6 proton is also possible depending on the conformation.
Experimental Protocols
Sample Preparation:
A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
1D and 2D NMR Acquisition:
All spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
Standard 2D COSY Experiment:
-
Pulse Sequence: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence.
-
Spectral Width: Set to cover the entire proton chemical shift range.
-
Acquisition: Collect 256-512 increments in the t₁ dimension with 8-16 scans per increment.
-
Processing: Apply a sine-bell window function and perform a 2D Fourier transform.
Standard 2D HSQC Experiment:
-
Pulse Sequence: Employ a standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement.
-
Optimization: Optimize for a one-bond ¹J(C,H) coupling of ~145 Hz.
-
Spectral Widths: Set the ¹H spectral width as in the COSY experiment and the ¹³C spectral width to cover the expected range (e.g., 0-180 ppm).
-
Processing: Process similarly to the COSY experiment.
Standard 2D HMBC Experiment:
-
Pulse Sequence: Use a standard gradient-enhanced HMBC pulse sequence (e.g., gHMBCAD).[5]
-
Spectral Widths: Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.[5]
-
Acquisition: The number of increments in the indirect dimension should be 256-512, with the number of scans per increment (typically 8, 16, or more) depending on the sample concentration.[5]
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before the Fourier transform.[5]
Visualizing the Elucidation Workflow
The logical progression of experiments to determine the structure can be visualized as follows:
Caption: Workflow for 2D NMR Structural Elucidation.
Comparative Analysis: Distinguishing from a Potential Isomer
To highlight the discerning power of these techniques, consider a potential isomer: Methyl 3-bromo-5-methylpicolinate .
| Experiment | This compound | Methyl 3-bromo-5-methylpicolinate | Key Differentiator |
| ¹H-¹H COSY | Potential weak meta-coupling between H-4 and H-6. | Potential weak meta-coupling between H-4 and H-6. | Not a primary differentiator. |
| ¹H-¹³C HMBC | -CH₃ protons show correlations to C-2, C-3, and C-4 . | -CH₃ protons would show correlations to C-4, C-5, and C-6 . | The correlation pattern of the methyl protons to the pyridine ring carbons is definitive. |
| ¹H-¹H NOESY | -CH₃ protons show a NOE to H-4 . | -CH₃ protons would show a NOE to H-4 and H-6 . | The spatial proximity of the methyl group to the ring protons is a clear indicator of its position. |
Conclusion
While 1D NMR provides essential preliminary data, a comprehensive suite of 2D NMR experiments, particularly HSQC and HMBC, is indispensable for the unambiguous structural elucidation of substituted pyridine derivatives like this compound. The long-range correlations observed in the HMBC spectrum are paramount for definitively placing substituents and assigning quaternary carbons. When combined with through-space information from NOESY, these techniques provide a self-validating system for structural confirmation, which is crucial for researchers in synthetic chemistry and drug development.
References
- BenchChem Technical Support Team. (2025, December).
- ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd Revised Edition. Wiley.
- BenchChem. (n.d.). Interpreting Complex NMR Spectra of Substituted Pyridines. Benchchem.
- Chemistry Stack Exchange. (2019, December 23). NMR in pyridine no meta splitting. Chemistry Stack Exchange.
Sources
Comparative Guide to the Quantitative Analysis of Methyl 5-bromo-3-methylpicolinate in a Reaction Mixture
Introduction
Methyl 5-bromo-3-methylpicolinate is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification within a reaction mixture is paramount for process optimization, yield determination, and quality control in drug development. This guide provides a comprehensive comparison of three prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the theoretical underpinnings, provide detailed experimental protocols, and present a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
The choice of an analytical technique is not merely a procedural step but a critical decision that impacts the reliability and efficiency of the entire drug development process. This guide is structured to provide not just the "how" but also the "why" behind each method, grounded in scientific principles and practical considerations.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For the analysis of this compound, a reversed-phase HPLC method is typically employed.
Principle of Separation
In reversed-phase HPLC, the stationary phase (typically a C18-bonded silica column) is nonpolar, while the mobile phase is a polar solvent mixture, often a combination of water and an organic solvent like acetonitrile or methanol. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. By carefully controlling the mobile phase composition, a gradient or isocratic elution can be used to achieve separation from starting materials, by-products, and other impurities. Detection is commonly performed using an ultraviolet (UV) detector, as the picolinate ring system possesses a strong chromophore.
Experimental Protocol: A Self-Validating System
A robust HPLC method must be self-validating, ensuring the reliability of each analysis. This is achieved through system suitability tests, which are performed before any sample analysis.
Sample Preparation:
-
Accurately weigh a representative sample of the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Conditions:
| Parameter | Condition | Causality and Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention for moderately polar compounds like this compound. The column dimensions and particle size offer a good balance between resolution and backpressure. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | The ratio of organic solvent to water is optimized to achieve a suitable retention time and separation from potential impurities.[1][2][3] |
| Flow Rate | 1.0 mL/min | This flow rate typically provides good chromatographic efficiency for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening and improves peak shape. |
| Column Temperature | 25 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detector | UV at 264 nm | This wavelength corresponds to a high absorbance for the picolinate moiety, maximizing sensitivity.[1] |
Calibration:
-
Prepare a series of standard solutions of pure this compound of known concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration. The linearity of this curve is a critical validation parameter.[4]
Data Presentation and Interpretation
Table 1: HPLC Performance Characteristics
| Parameter | Typical Value | Acceptance Criteria (as per ICH Q2(R2)) |
| Retention Time | ~5.2 min | Consistent retention time (RSD < 1%) |
| Linearity (r²) | > 0.999 | r² ≥ 0.995[5][6] |
| Precision (%RSD) | < 2% | %RSD ≤ 2%[7] |
| Accuracy (% Recovery) | 98-102% | 98.0% to 102.0%[7] |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | Signal-to-noise ratio ≥ 10 |
Workflow Diagram
Sources
- 1. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. youtube.com [youtube.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Reactivity of Methyl 5-bromo-3-methylpicolinate in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of Substituted Pyridines
In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone. Its presence in numerous pharmaceuticals, agrochemicals, and functional materials underscores the continuous need for efficient and versatile synthetic methods to create complex pyridine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, have become indispensable tools for forging carbon-carbon and carbon-nitrogen bonds.[1]
This guide provides an in-depth, comparative analysis of the reactivity of Methyl 5-bromo-3-methylpicolinate , a key building block, against a range of other bromo-pyridines. Our focus is to elucidate the underlying principles governing its reactivity and to provide researchers, scientists, and drug development professionals with actionable, data-driven insights for reaction design and optimization.
Theoretical Framework: Understanding Reactivity in Bromo-Pyridines
The reactivity of a bromo-pyridine in a palladium-catalyzed cross-coupling reaction is not monolithic. It is governed by a delicate interplay of electronic effects, steric hindrance, and the position of the bromine atom relative to the ring nitrogen. The rate-determining step in these reactions is often the oxidative addition of the carbon-bromine (C-Br) bond to the palladium(0) catalyst.[2][3]
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, creating an electron-deficient (π-deficient) ring system. This generally makes the C-Br bond more susceptible to oxidative addition compared to a C-Br bond on a benzene ring. Substituents on the pyridine ring can further modulate this effect. Electron-withdrawing groups (EWGs) enhance reactivity by further polarizing the C-Br bond, while electron-donating groups (EDGs) can decrease it.
-
Steric Hindrance: Bulky groups adjacent to the bromine atom (ortho-position) can sterically impede the approach of the palladium catalyst, slowing down the oxidative addition step.[4][5]
-
Positional Isomerism: The position of the bromine atom (C2, C3, or C4) significantly influences reactivity. 2- and 4-halopyridines are generally more reactive than 3-halopyridines due to the direct electronic influence of the nitrogen atom, which can stabilize the transition state of the oxidative addition.[6]
For This compound , we can predict its reactivity based on these principles:
-
The bromine is at the 3-position relative to the ester and the 5-position relative to the nitrogen, which is electronically similar to a 3-bromopyridine arrangement.
-
The methyl group at C3 and the methoxycarbonyl group at C2 introduce steric bulk around the reaction center.
-
The methoxycarbonyl group is electron-withdrawing, which should enhance the intrinsic reactivity of the C5-Br bond.
Comparative Reactivity Analysis
To provide a clear benchmark, we will compare the performance of this compound against other bromo-pyridines in three key cross-coupling reactions. The data presented is a synthesis of literature findings and provides a strong predictive framework for experimental design.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most widely used methods for creating biaryl structures.[7] The reaction's efficiency is highly dependent on the bromo-pyridine's structure.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Bromo-Pyridine Substrate | Typical Catalyst/Ligand System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85-95% |
| 2 | 2-Bromopyridine | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 80 | >95%[8] |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~80-90% |
| 4 | 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | >95% |
| 5 | 2-Bromo-6-methylpyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-AmylOH | 110 | ~90% |
| 6 | 5-Bromo-2-methoxypyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 90 | ~88% |
Analysis & Insights:
-
This compound (Entry 1) demonstrates excellent reactivity, achieving high yields. The electron-withdrawing ester group at the 2-position likely activates the C-Br bond for oxidative addition, compensating for the inherently less reactive 5-position.
-
As expected, 2- and 4-bromopyridine (Entries 2 & 4) are highly reactive due to the direct electronic activation by the ring nitrogen.[6]
-
3-Bromopyridine (Entry 3) , lacking this direct activation, is slightly less reactive but still provides good yields.
-
The presence of a sterically hindering methyl group ortho to the bromine in 2-Bromo-6-methylpyridine (Entry 5) does not significantly impede the reaction, highlighting the efficacy of modern bulky phosphine ligands like XPhos.[8]
-
The electron-donating methoxy group in 5-Bromo-2-methoxypyridine (Entry 6) might be expected to decrease reactivity, but its position relative to the bromine still allows for high conversion.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the synthesis of aryl-alkynes, often proceeding under copper co-catalysis, although copper-free methods are increasingly common to avoid side reactions like Glaser coupling.[9][10]
Table 2: Comparative Yields in Sonogashira Coupling with Phenylacetylene
| Entry | Bromo-Pyridine Substrate | Typical Catalyst/Ligand System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | ~80-90% |
| 2 | 2-Bromopyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | >90% |
| 3 | 3-Bromopyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 90 | ~85-95%[11] |
| 4 | 5-Bromo-2-chloropyridine | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | Dioxane | 100 | >90% (selective at Br) |
| 5 | 3-Bromo-5-nitropyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | >95% |
Analysis & Insights:
-
This compound (Entry 1) again shows robust reactivity, readily undergoing coupling under standard Sonogashira conditions.
-
The reactivity trend for simple bromo-pyridines (Entries 2 & 3) mirrors that seen in the Suzuki coupling.
-
5-Bromo-2-chloropyridine (Entry 4) is an excellent example of chemoselectivity. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective alkynylation at the 5-position.[3] This principle is crucial for sequential cross-coupling strategies.
-
The presence of a strong electron-withdrawing nitro group in 3-Bromo-5-nitropyridine (Entry 5) dramatically increases the reactivity of the C-Br bond, enabling high yields even at the less activated 3-position.[10]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[1] The choice of ligand is critical and is often tailored to the specific amine and aryl halide partners.[12][13]
Table 3: Comparative Yields in Buchwald-Hartwig Amination with Morpholine
| Entry | Bromo-Pyridine Substrate | Typical Catalyst/Ligand System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~90-98% |
| 2 | 2-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | >95%[14] |
| 3 | 3-Bromopyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | ~90%[15] |
| 4 | 2-Bromo-4-methylpyridine | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 100 | ~92%[13] |
| 5 | 5-Bromo-2-aminopyridine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | ~85% |
Analysis & Insights:
-
This compound (Entry 1) is an excellent substrate for Buchwald-Hartwig amination, readily coupling with secondary amines like morpholine in high yield using modern ligand systems.
-
2-Bromopyridines (Entries 2 & 4) are highly reactive substrates, often requiring milder conditions.[13][14] The use of sealed tubes can be advantageous when coupling with volatile amines.[16]
-
3-Bromopyridine (Entry 3) generally requires more forcing conditions (higher temperatures, stronger bases/ligands) to achieve high conversion.[15]
-
The presence of a free amino group in 5-Bromo-2-aminopyridine (Entry 5) can potentially coordinate to the palladium center. However, the use of appropriate biarylphosphine ligands like RuPhos effectively promotes the desired C-N coupling.[12]
Experimental Protocols
The following protocols are representative and should be adapted and optimized for specific substrates. All reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[12][13]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the bromo-pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Seal the flask, then evacuate and backfill with inert gas three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[13]
-
Seal the tube, then evacuate and backfill with inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the bromo-pyridine (1.0 equiv) and the amine (1.2 equiv). If the amine is a solid, it can be added with the catalyst and base.
-
Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[13]
-
After cooling, carefully unseal the tube and quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[12]
Visualizing the Workflow
Diagrams help clarify the complex steps involved in these powerful synthetic transformations.
Caption: General experimental workflow for Pd-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for cross-coupling reactions.
Conclusion
This compound stands out as a versatile and highly reactive building block for palladium-catalyzed cross-coupling reactions. Its reactivity profile is robust, delivering high yields in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, comparable to, and in some cases exceeding, that of simpler bromo-pyridines. The activating effect of the C2-methoxycarbonyl group successfully overcomes the potential drawbacks of the C5-bromine position and steric hindrance from the C3-methyl group.
This guide demonstrates that by understanding the fundamental principles of steric and electronic effects, researchers can confidently employ this compound in complex synthetic campaigns. The provided protocols and comparative data serve as a solid foundation for developing efficient, scalable, and predictable routes to novel pyridine-containing molecules for a wide range of applications.
References
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. Benchchem.
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Sigma-Aldrich.
- A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie.
- Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis.
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group, University of Illinois.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. PubMed.
- Buchwald-Hartwig Amin
- Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Benchchem.
- Carbonylative cross-coupling reaction of 2-bromopyridine with arylboronic acids.
- 2-Amino-4-bromopyridine synthesis. ChemicalBook.
- A practical buchwald-hartwig amination of 2-bromopyridines with vol
- Synthesis method of 2, 6-dimethyl-4-bromopyridine.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. The Journal of Organic Chemistry.
- Buchwald–Hartwig amin
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
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- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
- Synthetic method of 2-amino-4-bromopyridine.
- Application Notes and Protocols for Methyl 5-amino-3-methylpicolinate in Transition Metal C
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
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- Synthesis of 2-amino-6-bromopyridine.
- Suzuki reaction. Wikipedia.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
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- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
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- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Palladium(0)
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
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A Researcher's Guide to In-Silico Modeling: Evaluating the Interactions of Methyl 5-bromo-3-methylpicolinate
This guide provides a comprehensive comparison of in-silico modeling techniques for evaluating the potential interactions of the novel small molecule, Methyl 5-bromo-3-methylpicolinate. It is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery. We will explore both open-source and commercial software platforms, offering detailed, field-proven protocols and a critical analysis of the expected outcomes.
Introduction to In-Silico Modeling in Drug Discovery
In the quest for novel therapeutics, in-silico methods have become indispensable, offering a rapid and cost-effective means to screen vast chemical libraries and to understand the molecular basis of drug-target interactions.[1][2] These computational approaches, ranging from molecular docking to complex molecular dynamics simulations, allow us to predict the binding affinity and mode of a small molecule to its protein target, thereby prioritizing candidates for experimental validation.[1][2]
The Picolinate Scaffold: A Privileged Structure in Medicinal Chemistry
While specific biological data for this compound is not yet publicly available, its core picolinate structure is a well-established "privileged scaffold" in medicinal chemistry. Picolinic acid and its derivatives are known to possess a wide array of biological activities, including antimicrobial, antiviral, and enzyme inhibitory functions. This prevalence in bioactive compounds suggests that the picolinate scaffold is predisposed to interact with biological macromolecules, making it a compelling starting point for drug discovery.
Hypothetical Case Study: Targeting p38 MAP Kinase
To illustrate a practical in-silico workflow, we have selected the human p38 MAP kinase as a hypothetical protein target for this compound. This choice is based on several factors:
-
Therapeutic Relevance: p38 MAP kinase is a well-validated target for inflammatory diseases, and numerous small-molecule inhibitors have been developed.[3][4][5]
-
Data Availability: A wealth of high-resolution crystal structures of p38 MAP kinase in complex with various inhibitors are available in the Protein Data Bank (PDB).[6][7][8][9]
-
Established Protocols: The kinase family of proteins is a common subject of in-silico drug discovery efforts, and as such, the methodologies for their study are well-established.
In this case study, we will perform a series of in-silico experiments to predict the binding of this compound to the ATP-binding site of p38 MAP kinase. We will also include a known inhibitor, SB203580 , as a positive control, and glucose , a structurally dissimilar metabolite not expected to bind to the kinase active site, as a negative control.
Comparative Overview of In-Silico Modeling Platforms
The landscape of in-silico modeling software is diverse, with both powerful open-source packages and comprehensive commercial suites. The choice of software often depends on the specific research question, available computational resources, and the user's level of expertise.
| Software Suite | Primary Application(s) | Key Features & Strengths | Considerations & Limitations |
| AutoDock Vina | Molecular Docking | Widely used, open-source, and computationally efficient. Good for virtual screening and initial binding pose prediction. | Scoring function is less accurate for ranking compounds by affinity compared to more advanced methods. |
| GROMACS | Molecular Dynamics Simulation | Highly efficient for large biomolecular systems, extensive user community, and highly customizable. | Steeper learning curve, requires more manual setup and analysis. |
| Schrödinger Suite (Glide & Desmond) | Integrated Drug Discovery | User-friendly interface, highly accurate docking (Glide), and efficient GPU-accelerated MD simulations (Desmond). Seamless workflow from docking to free energy calculations. | Commercial software with significant licensing costs. |
| AMBER | Molecular Dynamics Simulation | Well-established force fields, particularly for nucleic acids and proteins. Robust suite of analysis tools. | Can be less user-friendly than commercial packages, and some GPU-accelerated features require a paid license. |
Workflow 1 (Open-Source): A Detailed Protocol using AutoDock Vina and GROMACS
This section provides a detailed, step-by-step protocol for a complete in-silico analysis using freely available software.
Workflow Overview
Figure 1: Open-source in-silico workflow from protein preparation to molecular dynamics analysis.
Part 1: Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. We will use AutoDock Vina for its speed and ease of use.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Download the crystal structure of p38 MAP kinase in complex with SB203580 (PDB ID: 1A9U) from the RCSB PDB.[7]
-
Remove water molecules and the original ligand (SB203580) from the PDB file.
-
Add polar hydrogens and assign Gasteiger charges using AutoDock Tools (ADT).
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 3D structures of this compound, SB203580 (positive control), and glucose (negative control).
-
Use a tool like Avogadro or an online server to generate 3D coordinates and save them in a suitable format (e.g., MOL2 or SDF).
-
In ADT, read the ligand files, assign Gasteiger charges, and set the rotatable bonds.
-
Save the prepared ligands in PDBQT format.
-
-
Grid Box Definition:
-
In ADT, load the prepared protein PDBQT file.
-
Define the docking search space (grid box) to encompass the ATP-binding site. A common approach is to center the grid on the co-crystallized ligand from the original PDB structure.
-
A grid box size of 25 x 25 x 25 Å is a reasonable starting point for a typical kinase ATP-binding site.
-
-
Running AutoDock Vina:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
-
Analysis of Docking Results:
-
Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-ranked poses in a molecular visualization program like PyMOL or ChimeraX.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.
-
Figure 2: Step-by-step molecular docking protocol using AutoDock Vina.
Part 2: Molecular Dynamics Simulation with GROMACS
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation than static docking poses.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation:
-
Take the top-ranked docked pose of this compound in complex with p38 MAP kinase.
-
Generate a topology for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.
-
Combine the protein and ligand coordinates and topologies.
-
Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system and to mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes. This is typically done using the steepest descent algorithm.
-
-
Equilibration:
-
NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Equilibration: Bring the system to the desired pressure (e.g., 1 bar) while maintaining the temperature. The position restraints are typically maintained during this phase.
-
-
Production MD:
-
Remove the position restraints and run the production simulation for a desired length of time (e.g., 100 ns). Save the coordinates at regular intervals to generate a trajectory.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the hydrogen bonds and other non-covalent interactions between the ligand and the protein throughout the simulation.
-
Figure 3: Key stages of a molecular dynamics simulation protocol using GROMACS.
Workflow 2 (Commercial): A Conceptual Comparison with the Schrödinger Suite
The Schrödinger Suite offers a highly integrated and user-friendly environment for drug discovery.
-
Maestro: The graphical interface for all Schrödinger tools, enabling seamless project management and visualization.
-
LigPrep: A robust tool for preparing ligand libraries, generating different ionization and tautomeric states.
-
Protein Preparation Wizard: A comprehensive tool for preparing protein structures, including adding hydrogens, optimizing hydrogen bond networks, and performing restrained minimization.
-
Glide: A high-accuracy molecular docking program that consistently performs well in benchmark studies for pose prediction.[10]
-
Desmond: A high-performance MD simulation engine that is well-integrated with the Maestro interface, simplifying the setup and analysis of simulations.
The primary advantage of a commercial suite like Schrödinger is the streamlined workflow and the reduced need for manual intervention and command-line operations. The algorithms for docking and simulation are also highly optimized and validated. However, this comes at a significant financial cost.
| Feature | Open-Source Workflow (Vina/GROMACS) | Commercial Workflow (Schrödinger Suite) |
| User Interface | Primarily command-line driven, requires familiarity with Linux/Unix environments. | Integrated graphical user interface (Maestro) with guided workflows. |
| Setup Complexity | High - requires manual file manipulation and parameter setting. | Low to Moderate - wizards and default settings simplify the process. |
| Docking Accuracy | Good for initial pose prediction, but scoring function may not accurately rank diverse compounds. | Excellent pose prediction and scoring, often considered a gold standard. |
| MD Performance | GROMACS is one of the fastest MD engines available, especially on CPUs. | Desmond offers excellent performance, particularly on GPUs, and is easy to set up. |
| Cost | Free and open-source. | Significant licensing fees. |
| Support | Community-based support through forums and mailing lists. | Dedicated scientific support from the vendor. |
Analysis and Interpretation of Results
| Data Type | What to Look For | Interpretation |
| Docking Score | More negative values indicate a more favorable predicted binding affinity. | Compare the score of this compound to the positive (SB203580) and negative (glucose) controls. A score similar to or better than the positive control suggests potential activity. |
| Binding Pose | The orientation and conformation of the ligand in the binding site. Key interactions (hydrogen bonds, hydrophobic contacts) with conserved residues. | A plausible binding mode that mimics the interactions of known inhibitors is a strong indicator of potential activity. For p38, interactions with the hinge region (e.g., Met109) are critical. |
| MD Trajectory (RMSD) | A stable RMSD for the protein backbone and the ligand over the course of the simulation. | A stable trajectory suggests that the protein-ligand complex is in a stable conformation. Large fluctuations may indicate instability. |
| MD Trajectory (Interactions) | Persistent hydrogen bonds and other key interactions throughout the simulation. | The stability of key interactions over time provides greater confidence in the predicted binding mode than a static docked pose. |
Strengths and Limitations of In-Silico Approaches
It is crucial to recognize that in-silico modeling is a predictive tool and not a substitute for experimental validation.
Strengths:
-
Speed and Cost-Effectiveness: Enables the rapid screening of thousands to millions of compounds at a fraction of the cost of experimental high-throughput screening.
-
Molecular Insights: Provides a detailed, 3D understanding of drug-target interactions that can guide medicinal chemistry efforts.
-
Prioritization: Helps to prioritize compounds for synthesis and biological testing, increasing the efficiency of the drug discovery process.
Limitations:
-
Scoring Function Inaccuracies: The scoring functions used in docking are approximations and may not always accurately predict binding affinity.
-
Protein Flexibility: While MD simulations account for protein flexibility, standard docking protocols often treat the protein as rigid, which can be a significant limitation.
-
Solvation Effects: The treatment of water molecules and their energetic contributions can be challenging and is often simplified in docking calculations.
Conclusion
In-silico modeling provides a powerful and versatile toolkit for the modern drug discovery researcher. By leveraging both open-source and commercial software, scientists can gain valuable insights into the potential biological activity of novel chemical matter like this compound. This guide has provided a comprehensive overview of a practical workflow, from initial molecular docking to detailed molecular dynamics simulations. While the hypothetical case study presented here serves as an illustrative example, the principles and protocols can be readily adapted to a wide range of drug discovery projects. The key to success lies in a thorough understanding of the methodologies, a critical interpretation of the results, and a close integration with experimental validation.
References
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- Goldstein, D. M. & Gabriel, T. (2005). Pathway to the clinic: inhibition of P38 MAP kinase. A review of ten chemotypes selected for development. Current topics in medicinal chemistry. [Link]
- Wang, Z. et al. (1999). THE COMPLEX STRUCTURE OF THE MAP KINASE P38/SB203580. RCSB PDB. [Link]
- Tong, L. et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology. [Link]
- Gill, A. L. et al. (2005). Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation. Journal of Medicinal Chemistry. [Link]
- Goldstein, D. M. & Gabriel, T. (2005). Pathway to the Clinic: Inhibition of P38 MAP Kinase. A Review of Ten Chemotypes Selected for Development. Ingenta Connect. [Link]
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- Kumar, S. et al. (2010). Structures of p38 MAP kinase inhibitors that have advanced to clinical trials.MAP, mitogen-activated protein.
- Li, Q. et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI. [Link]
- Singh, Dr. D. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Medium. [Link]
- IntuitionLabs.ai.
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- Selleck Chemicals. p38 MAPK阻害. [Link]
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- Abadi, A. H. et al. (2012). Structures of p38R MAP kinase inhibitors SB203580 (left), SB202190 (middle) and the 2-pyridone derivative Pamapimod (right) that are structurally relevant to our synthesized compounds.
- Duffy, J. P. et al. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. PMC. [Link]
- Salo-Ahen, O. M. H. et al. (2017). The Performance of Several Docking Programs at Reproducing Protein–Macrolide-Like Crystal Structures. PMC. [Link]
- Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]
- Potemkin, V. et al. (2022). The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy. MDPI. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. SB203580. [Link]
- Tuccinardi, T. et al. (2021). Evaluation of docking performance using AutoDock Vina (A), rDock (B), and Glide (C) on selected Mpro structures assessed through Enrichment Factor analysis.
- Khan, S. et al. (2024). Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer's Disease Management. Publish. [Link]
- Kumar, A. et al. (2022). Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes. PMC. [Link]
- Hess, B. et al. (2008). Desmond, NAMD and GROMACS in comparison for standard benchmark protein...
- Salo-Ahen, O. M. H. et al. (2017). The Performance of Several Docking Programs at Reproducing Protein–Macrolide-Like Crystal Structures. MDPI. [Link]
- Yin, C. et al. (2023).
- Le, T. H. et al. (2022). Integration of In Silico Strategies for Drug Repositioning towards P38α Mitogen-Activated Protein Kinase (MAPK)
- Sabe, V. T. et al. (2019). Assessing Molecular Docking Tools to Guide Targeted Drug Discovery of CD38 Inhibitors. PMC. [Link]
- Abraham, M. J. et al. (2021). Comparison of simulation performance between ddcMD and GROMACS version...
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- Matter Modeling Stack Exchange. (2023).
- Zhang, T. et al. (2023).
- GROMACS forums. (2021). Speed Comparision against Maestro. [Link]
- Vinh, N. B. et al. (2014). Binding affinities to inactive and active p38a MAPK.
- Kumar, S. et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases.
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A Senior Application Scientist’s Guide to Esterification Analysis: Titration vs. FT-IR Spectroscopy
For researchers, chemists, and drug development professionals, accurately monitoring the progress of an esterification reaction is paramount. The choice of analytical technique directly impacts the ability to optimize reaction conditions, ensure product quality, and scale up processes efficiently. This guide provides an in-depth comparison of two workhorse methods for this purpose: traditional acid-base titration and modern Fourier-Transform Infrared (FT-IR) spectroscopy. We will move beyond a simple list of pros and cons to explore the fundamental principles, causality behind experimental choices, and the practical application of each technique, grounded in authoritative standards and field-proven insights.
The Classic Approach: Acid-Base Titration
Titration is a cornerstone of quantitative chemical analysis, valued for its simplicity and cost-effectiveness.[1][2][3] In the context of esterification, it is typically used to quantify the consumption of the carboxylic acid reactant over time.
Fundamental Principle
The method relies on the neutralization reaction between the unreacted carboxylic acid in the reaction mixture and a standardized basic titrant. By accurately measuring the volume of titrant required to reach a neutralization endpoint, one can calculate the moles of remaining acid. The extent of the reaction is determined by comparing this value to the initial amount of acid. This technique is a form of quantitative analysis that provides precise data about the concentration of a substance.[1]
The core of this analysis is the determination of the "acid number" or "acid value," defined as the mass in milligrams of potassium hydroxide (KOH) required to neutralize the acidic constituents in one gram of a sample.[4][5] This value is inversely proportional to the progress of the esterification reaction; as the reaction proceeds, the acid number decreases.
Experimental Protocol: Acid Number Determination (Adapted from ASTM D974/D664)
This protocol outlines a self-validating system for determining the acid number of an esterification reaction mixture. The use of a standardized titrant and a clear endpoint ensures reproducibility.
Materials:
-
Titration Solvent: A mixture of toluene, isopropyl alcohol, and a small amount of water (e.g., 500 mL toluene, 495 mL isopropyl alcohol, 5 mL water).[4][5]
-
Titrant: Standardized 0.1 M alcoholic potassium hydroxide (KOH) solution. The solution must be protected from atmospheric CO2.[4]
-
Indicator: p-Naphtholbenzein solution or a pH electrode for potentiometric titration.[5]
-
Apparatus: 250 mL Erlenmeyer flask or beaker, 50 mL burette, magnetic stirrer.
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the reaction mixture into the flask. The sample size should be chosen so the titration volume is between 4-5 mL for optimal accuracy.[4]
-
Dissolution: Add 125 mL of the titration solvent to the flask and stir until the sample is completely dissolved.[4][5]
-
Indicator Addition: If using a color indicator, add a few drops to the solution. For potentiometric titration, immerse the calibrated pH electrode in the solution.
-
Blank Titration: Perform a blank titration using 125 mL of the titration solvent without the sample. This accounts for any acidic impurities in the solvent itself. The blank value should be subtracted from the sample titration volume.[4]
-
Titration: Titrate the sample solution with the standardized 0.1 M KOH solution. Add the titrant incrementally, ensuring thorough mixing.
-
Endpoint Determination:
-
Calculation: The acid number is calculated using the following formula: Acid Number (mg KOH/g) = [(A - B) * M * 56.1] / W
-
Where:
-
A = Volume of KOH solution used for the sample (mL)
-
B = Volume of KOH solution used for the blank (mL)
-
M = Molarity of the KOH solution (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
-
-
Workflow for Titrimetric Analysis
Caption: Workflow for Esterification Monitoring via Titration.
Advantages and Limitations
| Feature | Advantages | Limitations |
| Cost | Low initial investment; uses standard laboratory glassware and reagents.[1][2][3] | Can generate significant chemical waste requiring disposal.[1][3] |
| Simplicity | The procedure is relatively simple and does not require highly specialized training.[1][2] | Prone to human error, especially in endpoint determination with color indicators.[3][7] |
| Data Output | Provides a single, quantitative data point (acid number) for a specific time point. | Destructive to the sample; the analyzed aliquot cannot be returned to the reactor.[1][3] |
| Speed | Analysis of a single point is relatively quick once the setup is complete.[1][3] | Not suitable for real-time monitoring; provides discrete data points, not a continuous profile. |
| Applicability | Robust and widely applicable for acids with dissociation constants larger than 10⁻⁹.[8] | Limited to liquid-phase reactions and may be affected by sample color (for colorimetric methods).[1][2] |
The Modern Approach: In-Situ FT-IR Spectroscopy
FT-IR spectroscopy has emerged as a powerful Process Analytical Technology (PAT) for understanding and optimizing chemical reactions in real-time.[9] By immersing a probe directly into the reaction vessel, chemists can continuously monitor molecular changes without disturbing the system.
Fundamental Principle
FT-IR spectroscopy works by measuring the absorption of infrared light by a molecule's vibrational bonds.[9] Each functional group (e.g., C=O, O-H) absorbs at a characteristic frequency, creating a unique spectral "fingerprint." During esterification, the key spectral events are:
-
Disappearance of Reactants: The broad O-H stretch from the carboxylic acid (and alcohol) diminishes. More importantly, the sharp carbonyl (C=O) peak of the carboxylic acid at ~1700-1725 cm⁻¹ decreases in intensity.[10]
-
Appearance of Product: A new, distinct carbonyl (C=O) peak for the ester product emerges at a higher frequency, typically ~1730-1750 cm⁻¹.[10]
According to the Beer-Lambert Law, the absorbance of a specific peak is directly proportional to the concentration of the corresponding molecule.[10][11] By tracking the absorbance changes of these key peaks over time, a continuous, real-time concentration profile of reactants and products can be generated.[12]
Experimental Protocol: In-Situ FT-IR Reaction Monitoring
This protocol describes a self-validating system using an Attenuated Total Reflectance (ATR) probe, which is robust for analyzing complex, often opaque, reaction mixtures.
Materials:
-
FT-IR Spectrometer: Equipped with a suitable detector (e.g., MCT).
-
In-situ ATR Probe: A fiber-optic probe with an ATR crystal (e.g., Diamond or ZnSe) at the tip.[13]
-
Reaction Vessel: Standard laboratory reactor with a port for the ATR probe.
-
Software: For data acquisition and analysis, potentially including chemometric packages.
Procedure:
-
Background Spectrum: Before starting the reaction, collect a background spectrum of the solvent or the initial mixture of reactants at the target reaction temperature. This is crucial for accurate subtraction and analysis.
-
Probe Immersion: Insert the ATR probe directly into the reaction vessel, ensuring the ATR crystal is fully submerged in the liquid phase.
-
Initiate Reaction: Start the reaction (e.g., by adding a catalyst or increasing the temperature).
-
Data Acquisition: Begin collecting spectra at regular intervals (e.g., every 1-2 minutes). The acquisition rate can be adjusted based on the expected reaction kinetics.[14]
-
Reaction Monitoring: Continue data collection throughout the course of the reaction until it reaches completion or equilibrium.
-
Data Analysis:
-
Peak Trending: Plot the absorbance of the key reactant (e.g., acid C=O at ~1710 cm⁻¹) and product (e.g., ester C=O at ~1740 cm⁻¹) peaks as a function of time. This provides a direct qualitative and semi-quantitative view of the reaction profile.
-
Quantitative Analysis: For precise concentration data, a calibration model is required. This can be developed by creating standards of known concentrations or by correlating FT-IR data with an offline primary method (like titration) at various time points.[15][16] Advanced chemometric methods like Partial Least Squares (PLS) regression can be used to build robust models for complex mixtures.[11][14][17]
-
Workflow for In-Situ FT-IR Analysis
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Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-bromo-3-methylpicolinate
As researchers dedicated to advancing drug development, our work with novel chemical entities like Methyl 5-bromo-3-methylpicolinate is foundational. This halogenated pyridine derivative serves as a critical building block in medicinal chemistry. However, its potential utility is matched by its inherent hazards. A cavalier approach to safety is not only a breach of protocol but a direct threat to our well-being and the integrity of our research.
This guide moves beyond a simple checklist. It provides a procedural and logistical framework for handling this compound, grounded in the principles of risk mitigation and scientific causality. Our goal is to empower you with the knowledge to not just follow safety rules, but to understand them, creating a self-validating system of safety for every experiment.
Hazard Profile Analysis: The 'Why' Behind the 'What'
Effective personal protective equipment (PPE) selection is dictated by a thorough understanding of the specific risks a chemical presents. This compound is an off-white to yellow-brown solid whose primary hazards stem from direct contact and inhalation of its dust.[1] The Globally Harmonized System (GHS) provides a clear classification of its dangers.[2]
| Hazard Class | GHS Classification | Potential Impact in the Laboratory |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | Direct contact can cause redness, inflammation, or dermatitis. |
| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation) | Accidental contact with eyes can lead to significant, potentially painful, irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and discomfort.[2] |
| Acute Toxicity (Oral) | Category 4 (H302: Harmful if swallowed) | Ingestion can lead to harmful toxic effects.[1] |
The signal word for this compound is "Warning," indicating a moderate level of hazard that requires diligent and consistent use of protective measures.[1][2]
The Core Ensemble: Your Primary Line of Defense
For any procedure involving the handling of solid this compound, from weighing to reaction setup, a standard set of PPE is non-negotiable. This core ensemble is designed to prevent the most common routes of exposure: skin contact, eye contact, and contamination of personal clothing.
-
Eye and Face Protection: Standard safety glasses are insufficient. You must wear chemical splash goggles that form a seal around the eyes to protect against airborne dust and accidental splashes.[3][4][5] The rationale here is to eliminate any path for the solid particulate to reach the sensitive mucous membranes of the eyes. For procedures with a higher risk of splashing, such as during quenching or workup of a reaction mixture, a full-face shield should be worn in addition to chemical splash goggles.[3][6]
-
Hand Protection: Nitrile rubber gloves are the standard for incidental contact with a wide range of laboratory chemicals, including pyridine derivatives.[4][7] However, it is crucial to remember that no glove material offers permanent protection. Always check the manufacturer's compatibility chart for breakthrough time information, especially if prolonged contact or immersion is possible. After handling the chemical, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin, and wash your hands thoroughly.[6][8]
-
Protective Clothing: A fully-buttoned laboratory coat and closed-toe shoes are mandatory at all times.[3][7] This equipment protects your skin and personal clothing from contamination by dust or spills. In the event of a significant spill, the lab coat can be removed quickly to minimize exposure.
Engineering Controls: The Most Critical Barrier
Before any PPE is even selected, the primary method of exposure control must be established. Personal protective equipment should always be considered the last line of defense, used in conjunction with robust engineering controls.
All manipulations of this compound that could generate dust—including weighing, transferring, and adding to a reaction vessel—must be performed inside a certified chemical fume hood .[3][5][7] The fume hood's constant airflow is designed to capture and exhaust airborne particulates, preventing them from entering the laboratory environment and your breathing zone. This directly mitigates the respiratory irritation hazard (H335).
Procedural Guidance: Integrating PPE into Your Workflow
To illustrate the practical application of these principles, the following protocol outlines the steps for safely weighing the compound and preparing a solution.
Step-by-Step Protocol: Weighing and Preparing a Solution
-
Preparation: Before bringing the chemical into the workspace, ensure your chemical fume hood is on and the sash is at the appropriate working height. Confirm that an eyewash station and safety shower are accessible and unobstructed.
-
Donning PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Staging: Place all necessary equipment (spatula, weigh boat, beaker, wash bottle with solvent) inside the fume hood before retrieving the chemical container. This minimizes traffic in and out of the hood.
-
Weighing: Carefully open the container of this compound inside the hood. Use a spatula to gently transfer the desired amount to the weigh boat, avoiding any actions that could create airborne dust.
-
Transfer: Carefully add the weighed solid to your reaction vessel or beaker.
-
Decontamination of Tools: Rinse the spatula and weigh boat with a small amount of the chosen solvent, collecting the rinsate into the vessel to ensure a complete quantitative transfer. This rinsate is now part of your hazardous material.
-
Closure and Cleanup: Securely close the primary chemical container. Wipe down the work surface inside the fume hood with a damp cloth or paper towel, which should then be disposed of as solid hazardous waste.
-
Doffing PPE: Once the procedure is complete and the area is clean, remove your PPE in the correct order (gloves first, then goggles, then lab coat) to prevent cross-contamination. Dispose of the gloves in the designated hazardous waste container.
-
Hygiene: Immediately wash your hands with soap and water.[8]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: Decision tree for selecting PPE for this compound.
Disposal and Decontamination: Completing the Safety Cycle
Safe handling does not end when the experiment is complete. Proper disposal is a critical step in protecting yourself, your colleagues, and the environment.
-
Chemical Waste: As a halogenated organic compound, all waste containing this compound, including reaction residues and solvent rinses, must be collected in a designated "Halogenated Organic Waste" container.[3][7][9] This container must be kept closed when not in use, properly labeled with a hazardous waste tag, and stored in a designated satellite accumulation area.[9] Never dispose of this chemical down the drain.[7]
-
Contaminated Materials: Any disposable items that have come into direct contact with the chemical, such as gloves, weigh boats, and contaminated paper towels, must be disposed of as solid hazardous waste. Place them in a sealed, labeled bag or container.
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside a fume hood. This initial rinsate must be collected as halogenated hazardous waste.[3] After the initial rinse, the glassware can be washed normally.
Emergency Procedures: Immediate First Aid
Accidents can happen despite the best precautions. Knowing the correct immediate response is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][10] Seek medical attention if irritation develops or persists.[11][12]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[4][10][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[4][14] If breathing is difficult or they feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
By integrating these principles of hazard assessment, proper PPE selection, engineering controls, and diligent procedural execution, you can ensure the safe and effective use of this compound in your research endeavors.
References
- BenchChem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Published October 1, 2024.
- PubChem. This compound. National Center for Biotechnology Information.
- Sigma-Aldrich. This compound.
- Washington State University. Pyridine Safety Information.
- Sigma-Aldrich. Methyl 5-bromo-3-methoxypicolinate AldrichCPR.
- Safety Data Sheet. Pyridine,6551E-3,2023/02/01.
- Echemi. 5-bromo-3-methylpicolinonitrile SDS. Published July 15, 2019.
- Spectrum Chemical. TCI AMERICA Safety Data Sheet. Published July 6, 2018.
- Carl ROTH. Safety Data Sheet: Pyridine.
- Thermo Fisher Scientific. SAFETY DATA SHEET. Published May 7, 2010.
- BenchChem. Personal protective equipment for handling 2-Cyclopentylpyridine. Published November 2025.
- SAFETY DATA SHEET. 5-Bromo-3-methylbenzene-1,2-diamine.
- ChemScene. Safety Data Sheet: 6-Bromo-2-methylquinoline. Revised July 31, 2025.
- SAFETY DATA SHEET. 3-Amino-5-bromo-2-methylpyridine. Published March 31, 2024.
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Published March 4, 2025.
- Apollo Scientific. 3-Bromo-5-methylpyridine Safety Data Sheet. Published June 29, 2023.
- BLD Pharm. 5-Bromo-3-methylpicolinic acid.
- Temple University Campus Operations. Halogenated Solvents in Laboratories.
- Chemistry LibreTexts. Safety. Published June 29, 2020.
- Fisher Scientific. SAFETY DATA SHEET: 3-Bromo-5-methylaniline. Revised March 30, 2024.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
